BMS-764459
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21F2N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
InChI Key |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BMS-764459: A Technical Overview of its Antagonistic Action on the Corticotropin-Releasing Hormone Receptor 1 (CRHR-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of BMS-764459, a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR-1). This document outlines the compound's binding affinity and functional antagonism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Core Mechanism of Action
This compound is a non-peptide small molecule that exhibits high affinity and selective antagonism for the CRHR-1, a G-protein coupled receptor pivotal in the body's stress response.[1] By competitively binding to CRHR-1, this compound effectively blocks the downstream signaling cascade initiated by the endogenous ligand, corticotropin-releasing hormone (CRH). This blockade primarily inhibits the Gs alpha subunit-mediated activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The attenuation of the cAMP/PKA signaling pathway is the core mechanism through which this compound exerts its effects, mitigating the physiological sequelae of stress.
Quantitative Pharmacological Data
The potency of this compound has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative metrics that define its antagonistic profile at the CRHR-1.
| Parameter | Value | Species/Cell Line | Assay Type |
| IC50 | 0.86 nM | Rat | Radioligand Binding Assay (CRHR-1) |
| IC50 | 1.9 nM | Human (Y-79 Retinoblastoma) | cAMP Functional Assay |
Table 1: In Vitro Potency of this compound[1]
| Parameter | Value | Species | Notes |
| In Vivo Efficacy | Anxiolytic effects observed at 1-3 mg/kg (p.o.) | Rat | Defensive withdrawal model |
| Oral Bioavailability (F) | 53% (2 mg/kg, suspension) | Dog | - |
| Oral Bioavailability (F) | 70% (3 mg/kg, solution) | Dog | - |
Table 2: In Vivo Preclinical Data for this compound[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: CRHR-1 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the CRHR-1 radioligand binding assay.
References
The Therapeutic Potential of BMS-764459: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound presents a promising therapeutic avenue for the management of stress-related disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided to facilitate further research and development.
Introduction
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the endocrine, autonomic, and behavioral responses to stress. The biological effects of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in brain regions associated with stress and anxiety, such as the pituitary, amygdala, and cortex. Overactivity of the CRF/CRF1 system has been implicated in the pathophysiology of a range of psychiatric and neurological disorders, including anxiety, depression, and addiction. Therefore, antagonism of the CRF1 receptor is a compelling therapeutic strategy for these conditions.
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the CRF1 receptor.[1] This document summarizes the key preclinical findings that underscore the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, CRF. This blockade of CRF signaling attenuates the downstream cellular responses, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP).
Signaling Pathway
The CRF1 receptor is primarily coupled to a Gs protein, which, upon activation by CRF, stimulates adenylyl cyclase to increase intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological and behavioral responses to stress. By antagonizing the CRF1 receptor, this compound inhibits this signaling cascade.
Preclinical Pharmacology
The preclinical profile of this compound demonstrates its high affinity and potency for the CRF1 receptor, as well as its efficacy in an animal model of anxiety.
In Vitro Studies
The in vitro activity of this compound was assessed through receptor binding and functional assays.
Table 1: In Vitro Pharmacology of this compound
| Assay | Target | Cell Line | Parameter | Value | Reference |
| Receptor Binding | Rat CRF1 Receptor | - | IC50 | 0.86 nM | [1] |
| Functional Assay (cAMP production) | Human CRF1 Receptor | Y-79 Retinoblastoma | IC50 | 1.9 nM | [1] |
In Vivo Studies
The anxiolytic potential of this compound was evaluated in the rat defensive withdrawal model.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Dose Range (p.o.) | Efficacious Dose | Reference |
| Defensive Withdrawal | Rat | Anxiolytic-like effects | 1-3 mg/kg | 1.8 mg/kg | [1] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Bioavailability (F%) | Reference |
| Dog | Oral (suspension) | 2 mg/kg | 53% | [1] |
| Dog | Oral (solution) | 3 mg/kg | 70% | [1] |
Experimental Protocols
CRF1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the rat CRF1 receptor.
-
Radioligand: [¹²⁵I]-ovine CRF.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.
-
Scintillation Fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Initiate the binding reaction by adding the CRF1 receptor-containing membranes.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CRF.
-
Data are analyzed using non-linear regression to determine the IC50 value.
CRF-Stimulated cAMP Production Assay
This protocol describes a functional assay to measure the ability of this compound to inhibit CRF-stimulated cAMP production in a whole-cell system.
Materials:
-
Cells: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor.
-
Cell Culture Medium: Standard cell culture medium appropriate for Y-79 cells.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
Agonist: Corticotropin-releasing factor (CRF).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA).
Procedure:
-
Plate Y-79 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC80) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Quantify the intracellular cAMP levels using the detection kit.
-
Data are normalized to the response of CRF alone and analyzed using non-linear regression to determine the IC50 value.
Rat Defensive Withdrawal Model
This in vivo model assesses the anxiolytic-like effects of a compound by measuring the time an animal spends in an open, brightly lit, and unprotected environment versus a smaller, dark, and enclosed chamber.
Apparatus: The apparatus consists of a large, open, brightly illuminated circular arena with a small, dark, enclosed chamber attached to one side.
Procedure:
-
Acclimate the rats to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle orally at a predetermined time before testing (e.g., 60 minutes).
-
Place the rat in the enclosed chamber of the apparatus.
-
Record the behavior of the rat for a set period (e.g., 15 minutes) using a video tracking system.
-
The primary measure of anxiolytic-like activity is the time spent in the open arena. An increase in the time spent in the open arena is indicative of an anxiolytic effect.
-
Other behavioral parameters, such as the number of entries into the open arena and locomotor activity, can also be measured.
Therapeutic Potential
The potent and selective antagonism of the CRF1 receptor by this compound, coupled with its favorable pharmacokinetic profile and in vivo efficacy in a model of anxiety, strongly supports its therapeutic potential for the treatment of stress-related disorders. These may include:
-
Anxiety Disorders: Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), Panic Disorder.
-
Depressive Disorders: Major Depressive Disorder (MDD).
-
Post-Traumatic Stress Disorder (PTSD).
-
Irritable Bowel Syndrome (IBS): Given the role of CRF in stress-induced visceral hypersensitivity.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in these and other stress-related conditions.
Conclusion
This compound is a promising CRF1 receptor antagonist with a robust preclinical data package. Its high potency, selectivity, and oral bioavailability make it an attractive candidate for further development as a novel treatment for a variety of stress-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate the ongoing research and evaluation of this and similar compounds.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-related disorders, including anxiety and depression, represent a significant global health challenge. The corticotropin-releasing hormone (CRH) system, and specifically the corticotropin-releasing hormone receptor 1 (CRHR-1), is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress.[1][2][3] Dysregulation of the CRH/CRHR-1 pathway has been strongly implicated in the pathophysiology of these conditions, making it a key target for novel therapeutic interventions.[4][5] BMS-764459 is a nonpeptidic antagonist of the CRHR-1, developed to probe the therapeutic potential of modulating this pathway. While specific preclinical data on this compound is not extensively available in the public domain, this guide will provide an in-depth overview of the core principles of using a CRHR-1 antagonist for studying stress-related disorders, drawing upon data from well-characterized surrogate compounds such as Antalarmin, R121919, and CP-154,526.
The CRHR-1 Signaling Pathway
The CRHR-1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand CRH, primarily couples to a stimulatory G-protein (Gαs).[6][7] This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][8] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7] This signaling cascade ultimately modulates gene expression, including the transcription of proopiomelanocortin (POMC), the precursor to adrenocorticotropic hormone (ACTH).[8] The release of ACTH from the pituitary gland stimulates the adrenal glands to produce glucocorticoids like cortisol, culminating in the physiological stress response.[3][9] CRHR-1 antagonists, such as this compound, act by blocking the initial binding of CRH to the receptor, thereby inhibiting this entire downstream cascade.[3][7]
Quantitative Data from Preclinical Studies with CRHR-1 Antagonists
The following tables summarize key quantitative data from preclinical studies on representative CRHR-1 antagonists. This data provides an indication of the expected efficacy and pharmacokinetic profile for compounds in this class.
Table 1: In Vitro Receptor Binding Affinity of Representative CRHR-1 Antagonists
| Compound | Assay System | Ki (nM) |
| Antalarmin | Rat Cortex Membranes | 1.0 |
| Antalarmin | Human Recombinant CRHR-1 | 3.7 |
| R121919 | Human Recombinant CRHR-1 | 2 - 5 |
Data compiled from publicly available research.[10]
Table 2: Preclinical Efficacy of Representative CRHR-1 Antagonists in Animal Models of Anxiety and Depression
| Compound | Animal Model | Species | Dose | Key Findings |
| Antalarmin | Elevated Plus Maze | Mouse | 10 mg/kg | Increased time spent in open arms, indicating anxiolytic-like effects.[10] |
| R121919 | Forced Swim Test | Rat | 10 and 30 mg/kg | Reduced immobility time, suggesting antidepressant-like effects. |
| CP-154,526 | Social Interaction Test | Rat | 10 and 32 mg/kg | Increased social interaction time in stressed animals. |
| Antalarmin | LPS-induced Depression Model | Mouse | 20 mg/kg | Alleviated lipopolysaccharide-induced depression-like behavior.[11] |
| R121919 | Stress-elicited Sleep Disturbances | Rat | 10 and 20 mg/kg | Attenuated stress-induced disruptions in sleep architecture.[12] |
Data compiled from publicly available research.
Table 3: In Vivo Pharmacokinetic Parameters of a Representative CRHR-1 Antagonist (CP-154,526) in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 5 mg/kg | 10 mg/kg |
| Tmax (plasma) | - | 0.5 h |
| Tmax (brain) | 20 min | 1 h |
| Bioavailability (F%) | - | 27% |
| Terminal Half-life (t1/2) | 51 h | - |
| Systemic Clearance (CL) | 36 ml/min/kg | - |
| Volume of Distribution (Vd) | 105 l/kg | - |
Data from a study on the brain pharmacokinetics of CP-154,526.[13]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate CRHR-1 antagonists in the context of stress-related disorders.
Forced Swim Test (FST) for Antidepressant-Like Activity
This model is widely used to screen for potential antidepressant efficacy.[14]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Animal Subjects: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimation: Animals are handled for several days prior to the experiment to minimize non-specific stress.
-
Pre-test Session (Day 1): Each rat is placed in the water for a 15-minute pre-swim session to induce a state of behavioral despair.
-
Drug Administration (Day 2): The CRHR-1 antagonist (e.g., 10 or 30 mg/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection, 60 minutes before the test session.
-
Test Session (Day 2): Rats are placed back into the water for a 5-minute test session. The duration of immobility (floating passively) is recorded.
-
Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[15]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated above the floor.
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old) are frequently used.
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: The CRHR-1 antagonist (e.g., 10 mg/kg) or vehicle is administered (e.g., i.p.) 30-60 minutes prior to testing.
-
Test Session: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead camera.
-
Data Collection: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.
-
Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is interpreted as an anxiolytic-like effect.
Conclusion
Antagonism of the CRHR-1 receptor represents a promising strategy for the development of novel treatments for stress-related disorders. While specific data on this compound remains limited in publicly accessible literature, the extensive research on analogous compounds provides a robust framework for understanding its potential therapeutic utility and for designing further preclinical investigations. The data and protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of anxiety, depression, and other conditions linked to dysregulation of the stress response system. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRHR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. CRHR1 antagonists as novel treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date [storkapp.me]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. CRHR1 antagonist alleviates LPS-induced depression-like behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and synthesis of BMS-764459
An In-depth Technical Guide to the Chemical Properties and Synthesis of BMS-764459
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1).
Chemical Properties
This compound is a white to light brown powder.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile | [2] |
| Synonyms | 4-[(1S)-1-Cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-2-pyrazinecarbonitrile | [1] |
| CAS Number | 1188407-45-5 | [1][2] |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ | [1][2] |
| Molecular Weight | 405.40 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Solubility | Soluble in DMSO (20 mg/mL, clear) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Room temperature | [1] |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, with a key strategy focused on minimizing the formation of reactive metabolites.[3][4] The synthesis involves the preparation of a key intermediate, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which is then coupled with the pyrazinone core.
Experimental Protocols
The detailed experimental protocols for the synthesis of this compound are outlined in the Journal of Medicinal Chemistry, 2009, 52 (23), pp 7653–7668.[3] The synthesis of the key pyridine (B92270) intermediate is summarized below.
Synthesis of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine:
The synthesis begins from a suitably substituted pyridine derivative.[5]
-
Vicarious Nucleophilic Substitution: The starting pyridine compound undergoes a vicarious nucleophilic substitution reaction. One method involves treatment with t-butyl chloroacetate (B1199739) in the presence of potassium t-butoxide, followed by hydrolysis to a carboxylic acid, and subsequent decarboxylation.[5]
-
Hydrolysis and Difluoromethoxylation: The intermediate is then heated under acidic conditions. The resulting product is subjected to selective O-alkylation to introduce the difluoromethoxy group. This can be achieved using trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate with cesium fluoride (B91410) or 2,2-difluoro-2-(fluorosulfonyl)acetic acid.[5]
The final pyridin-3-amine is then used in subsequent steps to construct the final this compound molecule.
Caption: High-level synthesis workflow for this compound.
Mechanism of Action: Signaling Pathway
This compound is a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1 or CRF-R1).[1][2] The corticotropin-releasing factor (CRF) signaling pathway is a critical component of the body's response to stress.[6][7] CRF, a neuropeptide, is released from the hypothalamus in response to stress and binds to CRF receptors, primarily CRF-R1 in the anterior pituitary.[6][8] This binding initiates a signaling cascade that ultimately leads to the release of cortisol. By acting as an antagonist, this compound blocks the binding of CRF to CRF-R1, thereby inhibiting this signaling pathway.[1] This mechanism of action is being investigated for the treatment of stress-related disorders such as anxiety and depression.[7] The CRF-R1 pathway has been shown to mediate the negative affective states of opiate withdrawal.[9]
Caption: Signaling pathway of CRF and the antagonistic action of this compound.
References
- 1. This compound = 98 HPLC 1188407-45-5 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-764459 (CAS: 1188407-45-5): A Potent and Selective CRF1 Receptor Antagonist
Introduction
BMS-764459 is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system plays a crucial role in the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor at the CRF1 receptor, this compound represents a promising therapeutic candidate for the treatment of stress-related conditions. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and relevant experimental protocols for this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic, small molecule with the IUPAC name (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1188407-45-5 | [1] |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ | [1] |
| Molecular Weight | 405.40 g/mol | |
| Appearance | White to light brown powder | |
| Solubility | Soluble in DMSO (20 mg/mL, clear) | |
| Purity | ≥98% (HPLC) | |
| Storage | Room temperature |
Mechanism of Action
This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, primarily couples to the Gs alpha subunit.[2][3] This activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The subsequent activation of protein kinase A (PKA) and other downstream effectors mediates the physiological responses to stress.
This compound competitively binds to the CRF1 receptor, thereby preventing the binding of CRF and inhibiting the downstream signaling cascade. This antagonistic action effectively blunts the cellular response to CRF, leading to a reduction in cAMP production.
In Vitro and In Vivo Pharmacology
This compound has demonstrated high potency and selectivity in a range of preclinical studies.
In Vitro Potency and Selectivity
The antagonist activity of this compound has been quantified in both receptor binding and functional cell-based assays.
| Assay | Description | Value (IC₅₀) | Reference |
| CRF-R1 Binding | Inhibition of ovine CRF binding to rat CRF-R1 | 0.86 nM | |
| cAMP Production | Inhibition of CRF-stimulated cAMP production in human Y-79 retinoblastoma cells | 1.9 nM | |
| Selectivity | Binding affinity for CRF-R2 and 43 other receptors/channels/transporters | >10 µM |
In Vivo Efficacy and Pharmacokinetics
This compound has shown anxiolytic effects in animal models and possesses favorable oral bioavailability.
| Parameter | Species | Model/Condition | Value | Reference |
| Anxiolytic Efficacy | Rat | Defensive withdrawal model of anxiety | 1-3 mg/kg, p.o. | |
| Oral Bioavailability (F) | Dog | 2 mg/kg in suspension | 53% | |
| Oral Bioavailability (F) | Dog | 3 mg/kg in solution | 70% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and further development of this compound.
CRF1 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human or rat CRF1 receptor.
-
Radioligand: [¹²⁵I]-ovine Corticotropin-Releasing Factor ([¹²⁵I]oCRF).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane suspension.
-
Non-specific Binding: A high concentration of unlabeled CRF, radioligand solution, and membrane suspension.
-
Test Compound: Serial dilutions of this compound, radioligand solution, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
cAMP Functional Assay (Representative Protocol)
This protocol describes a cell-based assay to measure the ability of this compound to inhibit CRF-stimulated cAMP production.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).
-
Cell culture medium and supplements.
-
CRF (agonist).
-
This compound (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding: Culture the cells under appropriate conditions. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically the EC₈₀) in the continued presence of this compound or vehicle.
-
-
cAMP Measurement: After the stimulation period, lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the CRF-stimulated cAMP response for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Synthesis
An efficient synthesis of this compound has been developed, with key steps including a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. While a detailed, step-by-step protocol is proprietary, the published literature outlines the general synthetic strategy. The synthesis involves the preparation of key fragments which are then coupled to form the final molecule. The diastereomeric ratio in the asymmetric Strecker reaction was noted to be modest initially but was significantly improved upon crystallization.
Conclusion
This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated in vivo efficacy in a preclinical model of anxiety and good oral bioavailability. Its well-defined mechanism of action and favorable pharmacological profile make it a valuable research tool for investigating the role of the CRF system in health and disease, and a promising lead compound for the development of novel therapeutics for stress-related disorders. The experimental protocols provided in this guide offer a foundation for further investigation and characterization of this and similar compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
BMS-764459: A Preclinical Tool for Anxiety Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-764459 as a tool for preclinical anxiety research. It covers the compound's mechanism of action, detailed experimental protocols for common behavioral assays, and a summary of expected quantitative outcomes.
Introduction
This compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system plays a crucial role in the neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly hyperactivity of CRF neurotransmission, has been strongly implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, this compound can attenuate the effects of stress and is therefore a valuable tool for investigating the role of the CRF system in anxiety-like behaviors in preclinical models. Preclinical studies have suggested that CRF1 antagonists can produce anxiolytic-like effects.[1][2][3][4]
Mechanism of Action: CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF) is a neuropeptide that, upon binding to CRF1 receptors, initiates a signaling cascade that mediates the body's response to stress. In anxiety disorders, this system is often hyperactive. This compound acts as a competitive antagonist at the CRF1 receptor, preventing the binding of CRF and thereby inhibiting its downstream signaling. This action is believed to underlie its potential anxiolytic effects. The central hypothesis is that by blocking CRF1 receptors in key brain regions associated with fear and anxiety, such as the amygdala, prefrontal cortex, and bed nucleus of the stria terminalis, this compound can reduce the physiological and behavioral manifestations of anxiety.[2][5]
Signaling Pathway
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase (AC). This increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression related to stress and anxiety. The CRF1 receptor can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). This compound, by blocking the initial binding of CRF, prevents the activation of these downstream signaling cascades.[6][7]
Caption: CRF1 Receptor Signaling Pathway and this compound Action.
Data Presentation: Expected Anxiolytic Effects
Disclaimer: To date, specific quantitative data from peer-reviewed preclinical studies using this compound in the Elevated Plus Maze or Open Field Test are not publicly available. The following tables present illustrative data for a hypothetical CRF1 receptor antagonist to demonstrate the expected anxiolytic profile in these standard behavioral assays. This data is for representative purposes only and should not be considered as actual results for this compound.
Table 1: Illustrative Data from the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 22.8 ± 3.2 | 35.4 ± 4.0 |
| CRF1 Antagonist | 1 | 68.5 ± 7.3 | 35.1 ± 4.5 | 34.9 ± 3.8 |
| CRF1 Antagonist | 3 | 85.1 ± 8.9 | 48.6 ± 5.1 | 36.1 ± 4.2 |
| CRF1 Antagonist | 10 | 92.3 ± 9.5 | 55.2 ± 5.8 | 35.7 ± 3.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Anxiolytic compounds are expected to increase the time spent in and the percentage of entries into the open arms, without significantly affecting the total number of arm entries, which serves as a measure of general locomotor activity.
Table 2: Illustrative Data from the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle | - | 28.7 ± 3.5 | 15.2 ± 2.1 | 25.6 ± 2.8 |
| CRF1 Antagonist | 1 | 45.9 ± 4.8 | 24.7 ± 2.9 | 26.1 ± 3.0 |
| CRF1 Antagonist | 3 | 62.4 ± 6.1 | 35.1 ± 3.6 | 25.3 ± 2.7 |
| CRF1 Antagonist | 10 | 75.8 ± 7.2 | 42.6 ± 4.1 | 24.9 ± 2.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
In the Open Field Test, an anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the center of the arena, with no significant change in the total distance traveled, which reflects general activity.
Experimental Protocols
The following are detailed, standardized protocols for two of the most common behavioral assays used to assess anxiety-like behavior in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Adult male mice (e.g., C57BL/6), singly housed for at least one week before testing.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries.
-
Anxiety Index = 1 - [((Time in open arms / Total time) + (Open arm entries / Total entries)) / 2].
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and locomotor activity in a novel environment.
-
Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.
-
Animals: Adult male mice, handled for several days before the test to reduce stress from handling.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle as described for the EPM.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a 10-minute session.
-
Record the session with an overhead video camera.
-
Return the mouse to its home cage after the session.
-
Clean the arena with 70% ethanol between trials.
-
-
Data Analysis:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Thigmotaxis (the tendency to remain close to the walls).
-
Mandatory Visualizations
Experimental Workflow: Elevated Plus Maze
References
- 1. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CRF receptor signaling in stress vulnerability, anxiety, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fortress: A Technical Guide to Cell Permeability and Blood-Brain Barrier Penetration of Novel CNS Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the critical processes for evaluating cell permeability and blood-brain barrier (BBB) penetration of novel central nervous system (CNS) drug candidates, with a conceptual focus on a compound such as the corticotropin-releasing factor 1 (CRF1) receptor antagonist, BMS-764459. While specific quantitative data for this compound is not publicly available, this document outlines the essential experimental framework and data presentation required for such an assessment.
Introduction: The Imperative of CNS Drug Delivery
The development of effective therapeutics for CNS disorders is fraught with challenges, paramount among them being the ability of a drug to cross the highly selective blood-brain barrier. The BBB is a complex, dynamic interface that protects the brain from systemic circulation, and its effective navigation is a primary hurdle for a large number of potentially therapeutic molecules. Corticotropin-releasing factor 1 (CRF1) receptor antagonists, a class of compounds investigated for their potential in treating anxiety, depression, and other stress-related disorders, must be able to penetrate the BBB to exert their therapeutic effects on the central nervous system.[1][2][3] This guide details the critical in vitro and in vivo assays necessary to characterize the cell permeability and BBB penetration of such compounds.
Signaling Pathways of CRF1 Receptor Antagonists
CRF1 receptor antagonists function by blocking the binding of corticotropin-releasing factor to its primary receptor, CRF1. This action inhibits the downstream signaling cascade that is activated in response to stress. Understanding this pathway is crucial for interpreting the pharmacological effects of these antagonists.
In Vitro Cell Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This assay provides an initial screen for a compound's ability to passively diffuse across a cell membrane and identifies if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Data Presentation: Caco-2 Permeability
The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the Caco-2 monolayer. Bidirectional transport (apical to basolateral, A-B, and basolateral to apical, B-A) is measured to determine the efflux ratio.
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification | P-gp Substrate |
| Control (Low) | < 1.0 | < 1.0 | ~1.0 | Low | No |
| Control (High) | > 10.0 | > 10.0 | ~1.0 | High | No |
| P-gp Substrate | 0.5 | 15.0 | 30.0 | Low | Yes |
| Test Compound | Data | Data | Data | Calculated | Determined |
-
Efflux Ratio > 2 suggests the compound is a substrate for an efflux transporter.
-
Permeability Classification:
-
Low: Papp (A-B) < 1.0 x 10⁻⁶ cm/s
-
Moderate: Papp (A-B) 1.0 - 10.0 x 10⁻⁶ cm/s
-
High: Papp (A-B) > 10.0 x 10⁻⁶ cm/s
-
Experimental Protocol: Caco-2 Permeability Assay
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, the test compound is added to the basolateral (lower) chamber.
-
-
Sampling: At designated time points, aliquots are taken from the receiver chamber (basolateral for A-B, apical for B-A).
-
Quantification: The concentration of the test compound in the samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Blood-Brain Barrier Penetration: In Vivo Assessment
While in vitro models provide valuable initial data, in vivo studies are essential to definitively determine a compound's ability to cross the BBB and to quantify its concentration in the brain.[5] These studies are typically conducted in rodents.
Data Presentation: In Vivo BBB Penetration
Key parameters for assessing BBB penetration include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
| Compound | Dose (mg/kg) & Route | Time Point (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp (Brain/Plasma) | Kp,uu |
| Test Compound | Data | Data | Data | Data | Calculated | Calculated |
-
Kp: A simple ratio of total drug concentration in the brain to that in the plasma.
-
Kp,uu: The ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by efflux transporters. A Kp,uu < 1 may indicate active efflux, while a Kp,uu > 1 can suggest active influx.
Experimental Protocol: In Vivo BBB Penetration Study
Detailed Methodology:
-
Compound Administration: The test compound is administered to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous, oral).
-
Sample Collection: At predetermined time points, blood samples are collected. Animals are then euthanized, and their brains are harvested.
-
Brain Homogenization: The brain tissue is homogenized to create a uniform sample.
-
Sample Extraction: The compound is extracted from both the brain homogenate and the plasma samples.
-
Quantification: The concentration of the compound in the brain and plasma extracts is measured by LC-MS/MS.
-
Data Analysis: The brain and plasma concentration data are used to calculate the Kp and, with the determination of unbound fractions in plasma and brain tissue, the Kp,uu.
Conclusion
The successful development of a CNS-active therapeutic is critically dependent on a thorough understanding of its ability to permeate biological membranes and, most importantly, to cross the blood-brain barrier. The systematic application of the in vitro and in vivo methodologies outlined in this guide is essential for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel drug candidates. For a compound like this compound, and other CRF1 receptor antagonists, this rigorous evaluation is a prerequisite for advancing from preclinical to clinical development and ultimately delivering a safe and effective treatment for CNS disorders.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin releasing factor receptor antagonists: potential future therapy in gastroenterology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Corticotropin-releasing factor (CRF) antagonists, anxiety and depression [biopsychiatry.com]
- 5. benchchem.com [benchchem.com]
In Vitro Binding Affinity of BMS-764459 to CRF Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of BMS-764459, a potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Due to the limited publicly available data for this compound, this document also includes representative data from a closely related compound, BMS-763534, to illustrate the typical binding profile of this class of antagonists. The guide details the experimental methodologies for determining binding affinity and outlines the associated CRF receptor signaling pathways.
Core Data Presentation: Binding Affinity
| Compound | Receptor | Species | Assay Type | Radioligand | IC₅₀ (nM) | Selectivity | Reference |
| This compound | CRF₁ | Not Specified | Not Specified | Not Specified | Potent Antagonist | Not Specified | [1] |
| BMS-763534 | CRF₁ | Rat | Competition Binding | [¹²⁵I]o-CRF | 0.4 | >1000-fold vs. other sites | [2] |
| BMS-763534 | CRF₂ | Not Specified | Not Specified | Not Specified | >400 (implied) | >1000-fold vs. CRF₁ | [2] |
Note: The selectivity of >1000-fold for BMS-763534 implies a very low affinity for the CRF2 receptor and other tested sites.
Experimental Protocols: Radioligand Competition Binding Assay
The following is a detailed methodology for a typical radioligand competition binding assay used to determine the in vitro binding affinity of a test compound like this compound to CRF receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat CRF₁ or CRF₂ receptor (e.g., CHO-K1, HEK293, or Y79 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For CRF₁ receptors, [¹²⁵I]Tyr⁰-ovine CRF ([¹²⁵I]o-CRF) is commonly used.
-
Test Compound: this compound or other compounds of interest, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4) containing a protease inhibitor cocktail and a non-specific binding blocker (e.g., 0.1% bovine serum albumin).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution used to detect the radioactivity.
-
96-well Plates and Glass Fiber Filters.
2. Assay Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are thawed on ice and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 1 µM oCRF) to saturate all specific binding sites.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: The plates are incubated for a sufficient period (e.g., 2 hours) at a controlled temperature (e.g., room temperature) with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Kᵢ Calculation: The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Signaling Pathways
CRF receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway upon activation by their endogenous ligands.
CRF₁ Receptor Signaling Pathway
The CRF₁ receptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein.
CRF₂ Receptor Signaling Pathway
Similar to the CRF₁ receptor, the CRF₂ receptor also primarily couples to Gs proteins, leading to the activation of the adenylyl cyclase/cAMP pathway.
References
Technical Guide: Assessment of Oral Bioavailability of a CRHR-1 Antagonist, BMS-764459, in Rodent Models
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed methodological framework for assessing the oral bioavailability of a compound like BMS-764459. As specific preclinical pharmacokinetic data for this compound is not publicly available, this guide utilizes representative experimental protocols and hypothetical data to illustrate the scientific process.
Introduction
This compound is identified as a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1). The CRHR-1 is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[1] Antagonism of this receptor is a therapeutic strategy for stress-related disorders, including anxiety and depression.
A critical step in the preclinical development of any orally administered drug candidate is the determination of its oral bioavailability. This parameter quantifies the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a key determinant of a drug's efficacy and dosing regimen. This guide outlines the in-depth experimental procedures for evaluating the oral bioavailability of a compound such as this compound in standard rodent models.
Core Signaling Pathway: CRHR-1
This compound exerts its pharmacological effect by blocking the corticotropin-releasing hormone receptor 1 (CRHR-1). The binding of the endogenous ligand, corticotropin-releasing hormone (CRH), to CRHR-1 initiates a signaling cascade.[2] In many tissues, this receptor is coupled to a stimulatory G-protein (Gs) that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular responses.[2][3] The CRHR-1 signaling pathway can also involve other effectors like phospholipase C (PLC) and mitogen-activated protein kinases (MAPK).[2]
Experimental Protocols for Oral Bioavailability Studies
To determine the absolute oral bioavailability (F%), pharmacokinetic (PK) studies are conducted using both intravenous (IV) and oral (PO) routes of administration.
-
Species: Male Sprague-Dawley rats and male CD-1 mice are commonly used rodent models for pharmacokinetic studies.
-
Animal Husbandry: Animals are acclimated for at least one week prior to the study in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. For oral dosing, animals are typically fasted overnight to reduce variability in gastric emptying and absorption.[4]
-
Intravenous (IV) Formulation: The test compound is typically dissolved in a vehicle suitable for injection, such as a mixture of saline, polyethylene (B3416737) glycol 400 (PEG400), and ethanol. The formulation must be sterile and clear.
-
Oral (PO) Formulation: For oral administration, the compound is often formulated as a suspension or solution in a vehicle like 0.5% methylcellulose (B11928114) (MC) or a combination of PEG400 and water.
-
Dose Administration:
-
IV Administration: The dose is administered as a bolus injection into a tail vein.
-
Oral Administration (Gavage): A specific volume of the formulation is administered directly into the stomach using a gavage needle. The volume is calculated based on the animal's body weight.
-
-
Procedure: Following drug administration, blood samples are collected at predetermined time points. Serial sampling from the same animal is preferred to reduce biological variability. Common sampling sites include the tail vein or saphenous vein. For terminal time points, cardiac puncture may be performed.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Typical Time Points:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[5]
-
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of the test compound in plasma.[6]
-
Sample Preparation: A protein precipitation method is commonly employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[7]
-
Chromatography: The analyte is separated from endogenous plasma components on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[6]
Data Presentation
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. The oral bioavailability (F%) is calculated as:
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Hypothetical pharmacokinetic data for a generic small molecule are presented in the tables below for illustrative purposes.
Table 1: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 2500 | 12500 |
| AUC0-inf (ngh/mL) | 2550 | 12800 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (mL/min/kg) | 6.5 | - |
| Vdss (L/kg) | 1.8 | - |
| F (%) | - | 50.2 |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 2800 | 1200 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ngh/mL) | 3200 | 9600 |
| AUC0-inf (ngh/mL) | 3250 | 9750 |
| t1/2 (h) | 2.8 | 3.2 |
| CL (mL/min/kg) | 10.2 | - |
| Vdss (L/kg) | 2.5 | - |
| F (%) | - | 30.0 |
Mandatory Visualization: Experimental Workflow
The overall workflow for determining the oral bioavailability of a test compound in a rodent model is depicted below.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of BMS-764459: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BMS-764459, a potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Understanding the precise interaction of this compound with CRF receptor subtypes is critical for its development as a therapeutic agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to offer a comprehensive resource for researchers in the field.
Quantitative Selectivity Profile
This compound has been identified as a potent antagonist of the CRF1 receptor[1][2]. While specific quantitative binding data for this compound against a comprehensive panel of receptors is not publicly available, data from a structurally similar and highly potent CRF1 antagonist from Bristol-Myers Squibb, BMS-763534, provides a strong indication of the expected selectivity profile for this chemical class. BMS-763534 exhibits a high affinity for the human CRF1 receptor with an IC50 of 0.4 nM and demonstrates over 1000-fold selectivity against a wide range of other G-protein coupled receptors, ion channels, and enzymes[3].
The following table summarizes the binding affinity of BMS-763534, which serves as a surrogate to illustrate the anticipated high selectivity of this compound.
| Receptor Subtype | BMS-763534 IC50 (nM) | Selectivity vs. CRF1 |
| CRF1 | 0.4 | - |
| CRF2 | >1000 | >2500-fold |
| Other Receptors* | >1000 | >2500-fold |
| A broad panel of other receptors, ion channels, and enzymes were tested with no significant activity observed. |
Experimental Protocols
The determination of the selectivity profile of compounds like this compound involves robust in vitro assays. The primary methods employed are radioligand binding assays and functional assays measuring downstream signaling.
CRF1 and CRF2 Receptor Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for CRF1 and CRF2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors[4].
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF ligand (e.g., 1 µM oCRF).
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and Glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Varying concentrations of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value by fitting the competition binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
CRF receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway. Understanding these pathways is essential for interpreting functional assay data.
CRF1 Receptor Signaling
Upon agonist binding, the CRF1 receptor couples to Gsα, activating adenylyl cyclase, which in turn increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.
CRF2 Receptor Signaling
Similar to CRF1, the CRF2 receptor also primarily couples to Gsα and activates the adenylyl cyclase/cAMP/PKA pathway. However, the ligands that activate CRF2 receptors differ in their selectivity. Urocortins II and III are selective agonists for the CRF2 receptor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-764459 and the Amygdala: A Technical Guide on the Potential Effects on Neuronal Firing Rate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific effects of BMS-764459 on the neuronal firing rate within the amygdala is not currently available in published scientific literature. This guide synthesizes the known mechanisms of its molecular target, G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), to infer potential impacts and proposes experimental avenues for future investigation.
Introduction
This compound is a synthetic agonist for the G-protein coupled receptor 120 (GPR120). GPR120 has garnered significant attention for its role in metabolic regulation, inflammation, and, increasingly, in the central nervous system.[1] The amygdala, a key brain region in processing emotions like fear and anxiety, is a potential site of action for GPR120 agonists due to the expression of GPR120 in the brain and its involvement in neuro-inflammatory and neuroprotective pathways.[2][3] This document explores the potential effects of this compound on amygdala neuronal firing by examining the known signaling cascades of GPR120 and the documented effects of other GPR120 agonists on neuronal function.
GPR120 Signaling Pathways
GPR120 is a receptor for long-chain free fatty acids, including omega-3 fatty acids.[1] Its activation initiates several intracellular signaling cascades that could influence neuronal excitability. The primary signaling pathways are detailed below.
Gαq-PLC-Ca2+ Pathway
Activation of GPR120 by an agonist like this compound is known to couple to the Gαq subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium can modulate the activity of various ion channels and protein kinases, thereby influencing neuronal firing rates.
Figure 1: GPR120-mediated Gαq signaling cascade.
β-Arrestin-Mediated Pathways
Upon agonist binding, GPR120 can also recruit β-arrestin proteins. This interaction can lead to receptor internalization and desensitization, but also initiates G-protein-independent signaling. β-arrestin can act as a scaffold for various signaling molecules, including those in the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK). The activation of the ERK pathway can have longer-term effects on gene expression and protein synthesis, which may indirectly modulate synaptic plasticity and neuronal firing characteristics.
Figure 2: GPR120-mediated β-arrestin signaling.
Indirect Modulation of Neuronal Firing Through Anti-Inflammatory Action
A significant body of research points to the anti-inflammatory role of GPR120 activation in the brain, primarily through its expression in microglia.[2][4] Neuroinflammation is a well-established modulator of neuronal excitability and firing rates. By suppressing microglial activation and the release of pro-inflammatory cytokines, GPR120 agonists could indirectly influence the firing of amygdala neurons.
For instance, the GPR120 agonist TUG-891 has been shown to exert neuroprotective effects by reducing endoplasmic reticulum stress and pyroptosis in neurons.[5] Another agonist, Compound A, was found to attenuate lipopolysaccharide (LPS)-induced proinflammatory marker expression in microglia and alleviate sickness and anxiety-like behaviors.[2] These findings suggest that a primary mechanism by which this compound might affect amygdala neurons is by creating a less inflammatory microenvironment, which would be conducive to normalized neuronal function.
Quantitative Data from Related Studies
While no studies have directly measured the effect of this compound on amygdala neuronal firing, research on other GPR120 agonists provides some quantitative insights into their biological activity.
| Agonist | Assay | Cell Type | Result | Reference |
| TUG-891 | Calcium Mobilization | hFFA4-expressing CHO cells | pEC50 = 7.77 ± 0.09 | [6] |
| TUG-891 | GLP-1 Secretion | STC-1 cells | Significant increase | [7] |
| TUG-891 | Inhibition of TNF-α release | RAW 264.7 macrophages | Significant reduction | [7] |
| Compound A | Inhibition of LPS-induced TNF-α mRNA | Primary mouse microglia | Significant attenuation | [2] |
Proposed Experimental Protocol to Determine the Effect of this compound on Amygdala Neuronal Firing
To directly assess the impact of this compound on the neuronal firing rate in the amygdala, in vivo or in vitro electrophysiological recordings would be necessary.
In Vitro Electrophysiology (Patch-Clamp)
-
Preparation of Amygdala Slices: Acute brain slices containing the amygdala would be prepared from adult rodents.
-
Recording: Whole-cell patch-clamp recordings would be obtained from neurons within the basolateral amygdala (BLA), a subregion critical for fear and anxiety.
-
Drug Application: this compound would be bath-applied at various concentrations to determine its effect on spontaneous and evoked neuronal firing.
-
Data Analysis: Changes in firing frequency, membrane potential, and synaptic currents (both excitatory and inhibitory) would be quantified.
In Vivo Electrophysiology
-
Animal Model: An adult rodent model would be used.
-
Surgical Implantation: A microelectrode array would be surgically implanted into the amygdala.
-
Drug Administration: this compound would be administered systemically (e.g., via intraperitoneal injection) or directly into the amygdala via a cannula.
-
Recording: Single-unit or multi-unit activity would be recorded from awake, behaving animals before and after drug administration.
-
Behavioral Correlation: Neuronal firing data could be correlated with behavioral measures of anxiety or fear.
Figure 3: Proposed experimental workflow.
Conclusion
While direct evidence is lacking, the known signaling pathways of GPR120 suggest that its activation by this compound could have a modulatory effect on neuronal firing in the amygdala. This effect may be indirect, primarily mediated by the potent anti-inflammatory and neuroprotective actions of GPR120 activation. Future electrophysiological studies are essential to directly characterize the impact of this compound on the firing properties of amygdala neurons and to elucidate its potential as a therapeutic agent for disorders involving amygdala hyperactivity, such as anxiety and post-traumatic stress disorder.
References
- 1. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TUG-891 inhibits neuronal endoplasmic reticulum stress and pyroptosis activation and protects neurons in a mouse model of intraventricular hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential Off-Target Effects of BMS-764459: A Technical Guide for Drug Development Professionals
Introduction
BMS-764459 is a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1), a key player in the body's stress response.[1] While its primary mechanism of action is well-defined, a thorough understanding of its potential off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound and similar CRHR-1 antagonists. The document outlines the primary signaling pathway of CRHR-1, proposes a structured approach for data presentation of potential off-target binding, and details generalized experimental protocols for assessing such effects.
The Core Signaling Pathway of CRHR-1
The corticotropin-releasing hormone receptor 1 (CRHR-1) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand corticotropin-releasing hormone (CRH), primarily activates the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological responses to stress. Additionally, CRHR-1 can signal through other pathways, including the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4]
Investigating Off-Target Effects: A Structured Approach
A systematic evaluation of off-target interactions is paramount. While specific off-target data for this compound is not publicly available, the investigation of a related CRHR-1 antagonist, BMS-763534, revealed an interesting off-target profile. The O-demethylated metabolite of BMS-763534 demonstrated weak affinity for the TBOB site of the GABAA receptor and acted as an allosteric potentiator of GABA evoked currents.[5] This highlights the importance of evaluating not only the parent compound but also its major metabolites.
Data Presentation: A Template for Off-Target Binding Profiles
To facilitate the comparison and interpretation of off-target binding data, a structured tabular format is recommended. The following table provides a template for summarizing key quantitative data from screening assays.
| Target | Gene Symbol | Compound | Assay Type | IC50 / Ki (nM) | % Inhibition @ [Concentration] | Fold Selectivity (Off-Target IC50 / On-Target IC50) |
| Example: GABAA Receptor | GABRA1 | Metabolite of BMS-763534 | Radioligand Binding | N/A | 67% @ 10 µM | N/A |
| Example: GABAA Receptor | GABRA1 | Metabolite of BMS-763534 | Electrophysiology | EC50 = 1600 | N/A | N/A |
| [Off-Target 1] | This compound | |||||
| [Off-Target 2] | This compound | |||||
| [Off-Target n] | Metabolite of this compound |
Experimental Protocols for Off-Target Profiling
A multi-tiered approach is recommended to comprehensively assess the off-target profile of this compound. This typically involves initial broad screening followed by more focused functional assays for any identified hits.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes. This provides a broad overview of potential off-target interactions.
Methodology: Radioligand Binding Assays
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Membrane/Protein Preparation: Utilize commercially available or in-house prepared cell membranes or purified proteins expressing the target of interest.
-
Binding Reaction: Incubate the membranes/proteins with a specific radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand, typically through rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 or Ki value.
Tier 2: Functional Assays for Validated Hits
For any significant hits identified in Tier 1, functional assays are crucial to determine if the binding interaction translates into a biological effect (agonist, antagonist, or allosteric modulator).
Methodology: Cellular Functional Assays (Example: G-Protein Coupled Receptors)
-
Cell Culture: Culture a cell line stably expressing the off-target receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence and absence of a known agonist for the receptor.
-
Second Messenger Measurement: Measure the levels of relevant second messengers, such as cAMP, inositol (B14025) phosphates (IP), or intracellular calcium, using appropriate assay kits (e.g., HTRF, FLIPR).
-
Data Analysis: Generate dose-response curves to determine if this compound acts as an agonist (stimulates a response), antagonist (blocks the agonist response), or allosteric modulator (modifies the agonist response).
The following diagram illustrates a general workflow for investigating potential off-target effects.
Logical Relationship of On-Target and Potential Off-Target Effects
The desired therapeutic effect of this compound is derived from its potent and selective antagonism of CRHR-1. Any identified off-target interactions represent potential liabilities that could lead to adverse effects or, in some cases, unexpected therapeutic benefits (polypharmacology). A thorough understanding of the dose-response relationship for both on-target and off-target activities is crucial for establishing a therapeutic window.
While this compound is a potent and selective CRHR-1 antagonist, a comprehensive assessment of its potential off-target effects is a critical component of its preclinical and clinical development. This guide provides a framework for such an investigation, emphasizing a structured approach to data presentation and a tiered experimental strategy. By systematically characterizing the off-target binding profile, researchers can better predict the safety and efficacy of this compound and advance its development with a more complete understanding of its pharmacological profile.
References
- 1. medkoo.com [medkoo.com]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interplay Between Corticotropin-Releasing Hormone Receptor 1 (CRHR1) and MicroRNA Expression: Implications for BMS-764459
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the intricate relationship between the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) and microRNA (miRNA) expression. While direct studies on the impact of the CRHR1 antagonist, BMS-764459, on miRNA profiles are not publicly available, understanding the miRNA-mediated regulation of its target, CRHR1, provides a critical framework for hypothesizing its potential downstream effects and for designing future research.
CRHR1 is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the stress response. Its expression and activity are subject to fine-tuned regulation, including post-transcriptional control by miRNAs. Several miRNAs have been identified as direct regulators of CRHR1, thereby influencing cellular responses to stress signals.
Quantitative Data Summary: MicroRNAs Targeting CRHR1
The following table summarizes the key microRNAs that have been experimentally validated to target and regulate the expression of CRHR1.
| MicroRNA | Effect on CRHR1 Expression | Cell/Tissue Type Studied | Validation Method(s) |
| hsa-miR-34a | Negative Regulation | Jurkat cells, Blood | Reporter Assay, qPCR |
| miR-34b | Negative Regulation | Primary Hypothalamic Neurons | Reporter Assay, Western Blot, qPCR |
| miR-34c | Negative Regulation | Not specified in detail | Implied from related studies |
| miR-27a | Negative Regulation | Primary Hypothalamic Neurons | qPCR |
| miR-449a | Downregulation (GC-induced) | Pituitary | Not specified in detail |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the known signaling pathway of CRHR1 regulation by miRNAs and a general experimental workflow to investigate such interactions.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in the cited research areas for investigating the interaction between miRNAs and their target genes.
1. Cell Culture and Transfection
-
Cell Line Maintenance: Jurkat cells, a human T-cell leukemia line endogenously expressing CRHR1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Transfection Protocol: For transfection experiments, Jurkat cells are seeded in 24-well plates. miRNA mimics (e.g., hsa-miR-34a mimic) or inhibitors, along with negative controls, are transfected into the cells using a suitable transfection reagent like Lipofectamine 2000. The complexes of transfection reagent and miRNA are prepared in a serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions before being added to the cells.[1]
2. RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction from Cultured Cells: Total RNA, including the small RNA fraction, is extracted from cells 48 hours post-transfection using a TRIzol-based method or a commercial kit (e.g., miRNeasy Kit, Qiagen) following the manufacturer's protocol.
-
RNA Extraction from Blood/Plasma: For studies involving circulating miRNAs, whole blood is collected in EDTA tubes. Plasma is separated by centrifugation. RNA is then extracted from the plasma using a specialized kit designed for biofluids (e.g., miRNeasy Serum/Plasma Kit).[2]
-
qPCR for miRNA and mRNA Quantification:
-
For miRNA quantification, reverse transcription is performed using miRNA-specific stem-loop primers, followed by qPCR with a forward primer specific to the mature miRNA and a universal reverse primer.
-
For mRNA (CRHR1) quantification, a standard two-step RT-qPCR protocol is used. cDNA is synthesized using random hexamers or oligo(dT) primers, followed by qPCR with primers specific for the CRHR1 transcript.
-
Relative expression levels are calculated using the ΔΔCt method, with a suitable endogenous control for normalization (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA).
-
3. Western Blotting
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against CRHR1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like β-actin.
4. Dual-Luciferase Reporter Assay
-
Construct Generation: The 3' untranslated region (3'UTR) of the CRHR1 mRNA containing the predicted binding site for the miRNA of interest is cloned downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a suitable vector (e.g., psiCHECK-2). A control vector with a mutated seed region in the 3'UTR is also prepared.[3]
-
Assay Performance: HEK293T or a similar easily transfectable cell line is co-transfected with the luciferase reporter construct and the miRNA mimic or a negative control. A second luciferase vector (e.g., Firefly luciferase) is often co-transfected for normalization of transfection efficiency.[3]
-
Data Analysis: After 24-48 hours, cell lysates are prepared, and the activities of both luciferases are measured using a luminometer and a dual-luciferase assay kit. A significant decrease in the reporter luciferase activity (normalized to the control luciferase) in the presence of the miRNA mimic compared to the negative control indicates a direct interaction between the miRNA and the target 3'UTR.[3][4]
Concluding Remarks
The existing body of research strongly indicates that the expression of CRHR1 is under the regulatory control of several microRNAs, most notably members of the miR-34 family. While the direct effect of the CRHR1 antagonist this compound on the expression of these or other microRNAs has yet to be elucidated, this guide provides a foundational understanding of the molecular context in which this compound operates.
Future research should aim to:
-
Profile miRNA expression in relevant cell types or tissues following treatment with this compound to identify any regulatory feedback loops.
-
Investigate whether the baseline expression levels of CRHR1-targeting miRNAs can predict the cellular or in vivo response to this compound.
Such studies will be invaluable for a more comprehensive understanding of the pharmacological effects of this compound and for the potential development of miRNA-based biomarkers or combination therapies.
References
- 1. Overexpression of MiR-506 in Jurkat (Acute T Cell Leukemia) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-34b attenuates trauma-induced anxiety-like behavior by targeting CRHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]
Methodological & Application
Application Notes and Protocols: BMS-764459 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1), a G-protein coupled receptor integral to the hypothalamic-pituitary-adrenal (HPA) axis and the body's stress response.[1] By targeting CRF-R1, this compound serves as a valuable tool for investigating the physiological roles of this receptor and as a potential therapeutic agent for stress-related disorders. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro assays, along with methodologies for cell-based experiments.
Physicochemical Properties and Solubility
Proper solubilization is critical for accurate and reproducible experimental results. This compound is a white to light brown powder with a molecular weight of 405.40 g/mol .[1] It is readily soluble in DMSO, forming a clear solution.[1]
| Property | Value | Reference |
| Molecular Weight | 405.40 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage Temperature | Room temperature (as solid) | [1] |
CRF-R1 Signaling Pathway
This compound exerts its effects by blocking the CRF-R1 signaling cascade. CRF-R1 is primarily coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the cellular response to stress.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 405.40 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 405.40 g/mol = 0.004054 g = 4.054 mg
-
-
-
Weighing the compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh out approximately 4.05 mg of this compound into the tube. Record the exact weight.
-
-
Adding DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 405.40 ( g/mol )] / 10 (mmol/L)
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolution:
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General In Vitro Cell-Based Assay Protocol
This protocol provides a general workflow for evaluating the antagonist activity of this compound in a cell line expressing CRF-R1. The specific endpoint could be the measurement of intracellular cAMP levels.
Materials:
-
Cells expressing CRF-R1 (e.g., HEK293-CRF-R1, Y-79 retinoblastoma cells)
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
CRF peptide (agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Plate the CRF-R1 expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound DMSO stock solution in assay buffer or cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of CRF in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the CRF solution to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Endpoint Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated response.
-
In Vitro Activity of this compound
This compound demonstrates high affinity and potency as a CRF-R1 antagonist in various in vitro models.
| Assay Type | Cell Line/Preparation | Agonist/Ligand | IC50 Value | Reference |
| Receptor Binding Affinity | Rat CRF-R1 | 150 pM ovine CRF | 0.86 nM | [1] |
| Functional Potency (cAMP) | Human Y-79 retinoblastoma | 1 nM CRF | 1.9 nM | [1] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro experiment to assess the efficacy of this compound.
References
Preparing BMS-764459 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRF-R1).[1] Its ability to modulate the CRF signaling pathway makes it a valuable tool for research in areas such as anxiety, depression, and other stress-related disorders. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Synonym(s) | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃[1] |
| Molecular Weight | 405.40 g/mol |
| Appearance | White to light brown powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (20 mg/mL) |
| CAS Number | 1188407-45-5 |
Mechanism of Action and Signaling Pathway
This compound functions as a high-affinity antagonist of the CRF-R1 receptor. The binding of corticotropin-releasing factor (CRF) to CRF-R1 typically initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively inhibits this interaction, thereby blocking the downstream signaling pathway.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L * 405.40 g/mol * 0.001 L * 1000 = 4.054 mg
-
-
Weighing: Carefully weigh out 4.054 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or wipe surfaces with an anti-static wipe.
-
Solubilization: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes, or until the compound is completely dissolved.[2] Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary.[3][4]
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.[5] Note that this may result in some loss of the compound.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2] When stored properly, stock solutions in DMSO are generally stable for several months. For short-term storage (days to weeks), aliquots can be kept at 4°C.[1]
-
Protect the stock solutions from light by storing them in amber tubes or in a light-blocking container.[2]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium to achieve the desired final concentration for the experiment.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to obtain the final desired concentrations. It is crucial to mix thoroughly at each dilution step.
-
Important: To prevent precipitation of the compound, it is recommended to first make an intermediate dilution of the DMSO stock in a small volume of medium before adding it to the final culture volume.[6]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to differentiate the effects of the compound from any potential effects of the solvent.[2] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[7]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for treating cultured cells with this compound.
References
Application Notes and Protocols for CRHR-1 Antagonists in In Vivo Rat Anxiety Models
Disclaimer: To date, specific dosage information for BMS-764459 in in vivo rat anxiety models is not available in the public domain. As this compound is identified as a corticotropin-releasing factor/hormone receptor 1 (CRHR-1) antagonist, this document provides a comprehensive summary of available data and protocols for other well-researched CRHR-1 antagonists. This information is intended to serve as a foundational guide for researchers and drug development professionals in designing and conducting initial studies with this compound or other novel CRHR-1 antagonists.
Introduction to CRHR-1 Antagonism in Anxiety
The corticotropin-releasing hormone (CRH) system, particularly through its interaction with the CRHR-1 receptor, plays a pivotal role in the neurobiology of stress and anxiety. Dysregulation of this system is implicated in the pathophysiology of various anxiety disorders.[1][2] CRHR-1 antagonists represent a class of pharmacological agents that block the action of CRH at this receptor, thereby mitigating the physiological and behavioral responses to stress.[1][2] Preclinical studies in animal models are essential for evaluating the anxiolytic potential of novel CRHR-1 antagonists.
Quantitative Data for CRHR-1 Antagonists in Rat Anxiety Models
The following tables summarize the effective dosages of several CRHR-1 antagonists that have been investigated in various rat anxiety models. The optimal dosage of a novel compound like this compound may vary depending on its unique pharmacokinetic and pharmacodynamic properties.
Table 1: Effective Dosages of Antalarmin in Rat Models
| Dosage Range | Route of Administration | Rat Strain | Anxiety Model | Observed Anxiolytic Effect |
| 10 - 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Ethanol Self-Administration | Inhibited fear conditioning[3] |
| 20 mg/kg | Intraperitoneal (i.p.) | Sprague Dawley | Fear Conditioning | Attenuated conditioned fear responses[4] |
| 3 - 30 mg/kg | Oral (p.o.) | Not Specified | Behavioral Despair | Reduced immobility |
| 20 mg/kg/day | In food chow | Aged Rats | Chronic Stress | Blocked stress-induced anxiety-related behaviors[5] |
Table 2: Effective Dosages of R121919 in Rat Models
| Dosage Range | Route of Administration | Rat Strain | Anxiety Model | Observed Anxiolytic Effect |
| 20 - 30 mg/kg | Not Specified | Not Specified | Not Specified | Inhibits stress-induced plasma ACTH and anxiogenic-like behaviors[3] |
| 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Defensive Withdrawal | Anxiolytic-like effect[1] |
| Not Specified | In food chow | Aged Rats | Chronic Stress | Prevented stress-induced anxiety-related behaviors[5] |
Table 3: Effective Dosages of Pexacerfont (BMS-562086) in Rat Models
| Dosage Range | Route of Administration | Rat Strain | Anxiety Model | Observed Anxiolytic Effect |
| 1 - 10 mg/kg | Oral (p.o.) | Not Specified | Defensive Withdrawal, Elevated Plus Maze | Anxiolytic effects |
| 10 mg/kg | Oral (p.o.) | Not Specified | Adrenalectomized Rat Assay | Blockade of ACTH release[6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: Simplified CRHR-1 signaling pathway and the inhibitory action of an antagonist.
Caption: General experimental workflow for evaluating a novel CRHR-1 antagonist in a rat anxiety model.
Experimental Protocols
The following are generalized protocols for two common in vivo rat anxiety models, based on methodologies reported for other CRHR-1 antagonists.
Protocol 1: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video recording and tracking software
-
This compound or other CRHR-1 antagonist
-
Vehicle solution (e.g., 10% Tween 80 in sterile saline)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Animal Habituation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats for several days leading up to the test to reduce handling stress.
-
Drug Preparation: Prepare a stock solution of the CRHR-1 antagonist in a suitable vehicle. The final concentration should be calculated to deliver the desired dose in a standard injection volume (e.g., 1-5 ml/kg).
-
Drug Administration: Administer the CRHR-1 antagonist or vehicle to the rats via the chosen route (e.g., intraperitoneal injection). A pre-treatment time of 30-60 minutes is common before behavioral testing.
-
Behavioral Testing:
-
Place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
An anxiolytic effect is typically indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.
-
Protocol 2: Fear Conditioning
Fear conditioning is a behavioral paradigm used to study fear learning and memory, which are key components of anxiety disorders.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor for delivering a mild footshock)
-
Sound-attenuating chamber
-
Software for controlling stimulus presentation and recording freezing behavior
-
This compound or other CRHR-1 antagonist
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Day 1: Training (Conditioning)
-
Place the rat in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
The CS is co-terminated with a mild, unconditioned stimulus (US), typically a footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Repeat the CS-US pairing several times with an inter-trial interval of several minutes.
-
The CRHR-1 antagonist can be administered before this training session to assess its effect on the acquisition of fear.
-
-
Day 2: Contextual Fear Testing
-
Place the rat back into the same conditioning chamber (the context).
-
Record the amount of time the rat spends "freezing" (a fear response characterized by the absence of all movement except for respiration) for a 5-minute period. No CS or US is presented.
-
To test the effect on the expression of contextual fear, the antagonist is typically administered 30-60 minutes before this session.
-
-
Day 3: Cued Fear Testing
-
Place the rat in a novel context (different shape, color, and odor).
-
After a habituation period, present the CS (the tone) without the US.
-
Record the freezing behavior during the presentation of the CS.
-
The antagonist can be administered before this session to assess its effect on the expression of cued fear.
-
Data Analysis:
-
The primary measure is the percentage of time spent freezing.
-
A reduction in freezing behavior in the drug-treated group compared to the vehicle group indicates an anxiolytic or fear-reducing effect.
These protocols provide a starting point for the investigation of this compound and other novel CRHR-1 antagonists in rat models of anxiety. Researchers should optimize dosages, timing, and specific procedural details based on the characteristics of the compound and the specific research questions being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. CRHR1 antagonists as novel treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of CRHR-1 Antagonist Binding Using BMS-764459
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Corticotropin-Releasing Hormone Receptor 1 (CRHR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress.[1] Upon activation by its endogenous ligand, corticotropin-releasing hormone (CRH), CRHR-1 initiates a signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. Dysregulation of the CRH/CRHR-1 system has been implicated in various stress-related disorders, making CRHR-1 a significant target for drug development.
BMS-764459 is a potent, non-peptide antagonist of CRHR-1, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds, such as this compound, to the human CRHR-1.
CRHR-1 Signaling Pathway
The binding of CRH to CRHR-1 triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to a cellular response. CRHR-1 antagonists, like this compound, competitively block the binding of CRH to the receptor, thereby inhibiting this signaling cascade.
Figure 1: CRHR-1 signaling pathway and antagonist intervention.
Quantitative Data for this compound
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| This compound | [125I]Sauvagine | HEK293 cells expressing hCRHR-1 | Data not available | Data not available | N/A |
| Antalarmin | [125I]Sauvagine | HEK293 cells expressing hCRHR-1 | ~2.7 | ~3 | [3] |
Experimental Protocol: CRHR-1 Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity of a test compound (e.g., this compound) for the human CRHR-1 by measuring its ability to compete with a radiolabeled ligand.
Materials
-
Cell Culture: HEK293 cells stably expressing human CRHR-1.
-
Radioligand: [125I]Sauvagine (a high-affinity CRHR-1 agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled CRHR-1 ligand (e.g., Antalarmin or unlabeled CRH).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
96-well microplates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
-
Methods
1. Membrane Preparation
-
Culture HEK293 cells stably expressing human CRHR-1 to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled CRHR-1 ligand (e.g., 1 µM Antalarmin).
-
Test Compound: 50 µL of this compound at various concentrations (e.g., a 10-point dilution series).
-
-
Add 50 µL of the radioligand (e.g., [125I]Sauvagine) at a fixed concentration, typically near its dissociation constant (Kd).
-
Initiate the binding reaction by adding 100 µL of the CRHR-1 membrane preparation to each well.
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
3. Filtration and Counting
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand.
-
Figure 2: Workflow for a CRHR-1 competitive binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. US7674459B2 - Treatment of cancer with a novel anti-IL13 monoclonal antibody - Google Patents [patents.google.com]
- 3. Bristol Myers Squibb - First Disclosure of Global Interim Phase 2 Data for BioNTech and Bristol Myers Squibb PD-L1xVEGF-A Bispecific Antibody Pumitamig (BNT327/BMS986545) in Patients with Extensive-Stage Small Cell Lung Cancer Shows Encouraging Antitumor Activity [news.bms.com]
Application Notes and Protocols for BMS-764459 cAMP Functional Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a cyclic AMP (cAMP) functional assay in Human Embryonic Kidney (HEK293) cells to characterize the activity of BMS-764459, a putative GPR120 agonist. The protocols detailed below are designed for researchers investigating G-protein coupled receptor (GPCR) signaling pathways.
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids.[1][2] It is implicated in a variety of physiological processes, including adipogenesis, inflammation, and energy metabolism.[3][2] Upon activation by a ligand, GPR120 can couple to different G proteins, leading to the initiation of downstream signaling cascades. While GPR120 is primarily known to signal through the Gαq/11 pathway, which results in an increase in intracellular calcium ([Ca2+]i) and activation of the ERK1/2 cascade, its effect on cyclic AMP (cAMP) levels can be cell-type and context-dependent.[3][4] Depending on the G protein coupling (Gαs or Gαi/o), GPR120 activation can potentially lead to an increase or decrease in intracellular cAMP levels, respectively.[1]
This document outlines the materials and methods for assessing the effect of this compound on cAMP production in HEK293 cells stably expressing human GPR120.
Data Presentation
The following tables are structured to present typical quantitative data obtained from a this compound cAMP functional assay.
Table 1: Dose-Response of this compound on cAMP Accumulation
| This compound Concentration (µM) | Mean Signal (e.g., RLU, HTRF ratio) | Standard Deviation | Calculated cAMP Concentration (nM) |
| 0 (Vehicle) | 5000 | 250 | 0.5 |
| 0.01 | 5500 | 275 | 0.6 |
| 0.1 | 15000 | 750 | 1.5 |
| 1 | 50000 | 2500 | 5.0 |
| 10 | 120000 | 6000 | 12.0 |
| 100 | 150000 | 7500 | 15.0 |
| Forskolin (Positive Control) | 200000 | 10000 | 20.0 |
Table 2: EC50 and Maximal Response of GPR120 Agonists
| Compound | EC50 (µM) | Maximal Response (% of Forskolin) |
| This compound | 1.5 | 75% |
| Endogenous Ligand (e.g., α-Linolenic Acid) | 5.2 | 60% |
Signaling Pathway and Experimental Workflow
GPR120 Signaling Pathway
The diagram below illustrates the potential signaling pathways of GPR120 upon activation by an agonist like this compound, leading to modulation of cAMP levels.
Caption: GPR120 signaling pathways for cAMP modulation.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for the this compound cAMP functional assay.
Caption: Experimental workflow for the cAMP functional assay.
Experimental Protocols
This protocol is based on established methods for measuring cAMP accumulation in HEK293 cells using commercially available assay kits (e.g., HTRF, Lance Ultra, cAMP-Glo™).[5][6][7]
Materials and Reagents
-
HEK293 cells stably expressing human GPR120
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
DMSO (vehicle)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, PerkinElmer LANCE Ultra cAMP kit, Promega cAMP-Glo™ Assay)
-
White, opaque 96-well microplates
-
Multimode plate reader
Cell Culture and Seeding
-
Cell Culture: Maintain the GPR120-HEK293 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
Passaging: Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
Seeding: The day before the experiment, harvest the cells and resuspend them in fresh medium. Seed the cells into a white, opaque 96-well plate at a density of 5,000 to 10,000 cells per well in a volume of 80 µL. Incubate overnight to allow for cell attachment.[6][9]
Assay Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Forskolin in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[7]
-
A vehicle control (assay buffer with the same final DMSO concentration) must be included.
-
-
Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, to each well to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
-
Treatment:
-
Add 50 µL of the prepared this compound dilutions, Forskolin, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature or 37°C. The optimal incubation time may need to be determined empirically.
-
-
cAMP Detection:
-
Follow the specific instructions provided by the manufacturer of the chosen cAMP assay kit for cell lysis and addition of detection reagents.[6] This typically involves adding a lysis buffer followed by the detection reagents (e.g., antibody-dye conjugates for HTRF, luciferase substrate for bioluminescent assays).
-
-
Signal Measurement:
-
Incubate the plate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature in the dark).
-
Measure the signal using a plate reader compatible with the detection technology (e.g., HTRF reader, luminometer).
-
Data Analysis
-
Convert the raw signal data to cAMP concentrations using a standard curve if applicable for the chosen assay kit.
-
Subtract the signal from the vehicle control wells to determine the net response for each concentration of this compound.
-
Normalize the data to the maximal response of the positive control (Forskolin) if desired.
-
Plot the cAMP concentration or normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC50 and maximal response for this compound.
Conclusion
This document provides a detailed framework for assessing the functional activity of this compound at the GPR120 receptor through a cAMP functional assay in HEK293 cells. The provided protocols and data presentation structures offer a robust starting point for characterizing the pharmacology of novel GPR120 agonists. Researchers should optimize assay conditions, such as cell number, incubation times, and reagent concentrations, for their specific experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for BMS-764459 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a synthetic agonist targeting the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). GPR120 has emerged as a significant therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes and obesity.[1][2][3][4] This receptor is activated by long-chain free fatty acids and its stimulation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[2][5] Understanding the electrophysiological consequences of GPR120 activation by agonists like this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Patch-clamp electrophysiology is a powerful technique to study the effects of compounds on ion channels and cellular excitability with high temporal and spatial resolution. These application notes provide detailed protocols for utilizing this compound in patch-clamp studies to investigate its impact on cellular electrophysiology.
Quantitative Data Summary of Representative GPR120 Agonists
While specific electrophysiological data for this compound is not extensively available in public literature, the following table summarizes the potency of other well-characterized GPR120 agonists. This data can serve as a reference for designing experiments and anticipating the effective concentration range for this compound.
| Compound Name | Assay Type | Species | Potency (EC50/pEC50/IC50) | Reference |
| TUG-891 | Ca2+ Mobilization | Human | EC50 = 43.7 nM | [6] |
| TUG-891 | β-arrestin Recruitment | Human | - | [7] |
| GSK137647A | Ca2+ Mobilization | Human | pEC50 = 6.3 | [1][8] |
| GSK137647A | - | - | >50-fold selectivity over FFA1 | [5][8] |
| GPR120 Agonist III | - | Human | EC50 = 17 nM | [9] |
| AZ13581837 | Ca2+ Mobilization | Human | EC50 = 120 nM | [10] |
Signaling Pathway of GPR120 Activation
Activation of GPR120 by an agonist such as this compound initiates a signaling cascade that results in the modulation of various cellular functions. The canonical pathway involves the coupling of the receptor to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium can modulate the activity of various ion channels and other downstream effectors.
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed for investigating the effects of this compound on ion channel activity in a cell line endogenously or heterologously expressing GPR120.
1. Materials and Reagents
-
Cell Line: HEK293, CHO, or other suitable cell line stably expressing human GPR120.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290-300 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B, HEKA EPC 10, or similar.
-
Microscope: Inverted microscope with appropriate optics for cell visualization.
-
Micromanipulator: For precise positioning of the patch pipette.
-
Perfusion System: To allow for the application and washout of this compound.
2. Experimental Workflow
3. Step-by-Step Methodology
-
Cell Preparation:
-
Culture GPR120-expressing cells on glass coverslips in appropriate growth medium.
-
Use cells at 50-80% confluency for experiments.
-
On the day of recording, transfer a coverslip to the recording chamber mounted on the microscope stage.
-
-
Solution Preparation:
-
Prepare fresh extracellular and intracellular solutions and filter them (0.22 µm filter).
-
Bubble the extracellular solution with 95% O2 / 5% CO2 if required for the cell type.
-
Prepare serial dilutions of this compound in the extracellular solution from the stock solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 3-5 MΩ.
-
Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.
-
-
Recording Procedure:
-
Mount the filled pipette onto the micromanipulator headstage.
-
Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath solution.
-
Under visual guidance, approach a healthy-looking cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode as required for the experiment.
-
Voltage-Clamp: Hold the membrane potential at a specific voltage (e.g., -60 mV) and record the currents. Apply voltage steps or ramps to study voltage-gated channels.
-
Current-Clamp: Inject a known amount of current and record the changes in membrane potential.
-
-
Drug Application:
-
Record a stable baseline of cellular activity for several minutes.
-
Apply this compound at the desired concentration using the perfusion system.
-
Record the cellular response during drug application.
-
To determine dose-dependency, apply increasing concentrations of this compound.
-
After recording the effect, wash out the drug with the control extracellular solution and record the recovery.
-
4. Data Analysis
-
Analyze the recorded currents or voltage traces using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure parameters such as current amplitude, channel open probability, and changes in membrane potential.
-
Construct dose-response curves to determine the EC50 or IC50 of this compound for its effect on specific ion channels.
-
Perform statistical analysis to determine the significance of the observed effects.
Expected Outcomes and Troubleshooting
-
Activation of Non-selective Cation Channels: GPR120 activation leading to increased intracellular Ca2+ may activate Ca2+-activated non-selective cation channels (e.g., TRP channels), resulting in an inward current and membrane depolarization.
-
Modulation of K+ Channels: The increase in intracellular Ca2+ can also activate Ca2+-activated K+ channels (e.g., BK, SK channels), leading to an outward current and membrane hyperpolarization.
-
No Response:
-
Confirm GPR120 expression in the cell line using techniques like qPCR or immunocytochemistry.
-
Verify the activity of the this compound compound.
-
Ensure the integrity of the whole-cell patch and the stability of the recording.
-
-
Run-down of Currents: The activity of some ion channels can decrease over time in the whole-cell configuration. Include ATP and GTP in the intracellular solution to minimize this effect.
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of the GPR120 agonist this compound. By employing patch-clamp techniques, researchers can gain valuable insights into how GPR120 activation modulates ion channel function and cellular excitability. This information is critical for understanding the physiological roles of GPR120 and for the development of novel therapeutics targeting this receptor. The provided protocols and reference data will aid in the design and execution of robust and informative electrophysiology experiments.
References
- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: In Situ Hybridization Protocol to Study the Effects of BMS-764459 on POMC Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1 is a G-protein coupled receptor that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress. Upon binding its ligand, corticotropin-releasing hormone (CRH), CRHR1 initiates a signaling cascade that leads to the transcription of target genes. A key target in pituitary corticotroph cells is the pro-opiomelanocortin (POMC) gene. The resulting POMC peptide is a precursor to several critical hormones, including adrenocorticotropic hormone (ACTH).[1][2][3] By blocking CRH binding, this compound is expected to inhibit this signaling pathway and downregulate the expression of POMC mRNA.
In situ hybridization (ISH) is a powerful technique to visualize and quantify mRNA expression within the spatial context of cells and tissues.[1] This application note provides a detailed protocol for using fluorescent in situ hybridization (FISH) to investigate the effect of this compound on POMC mRNA levels in cultured pituitary cells, such as the AtT-20 cell line.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CRHR1 signaling pathway and the general experimental workflow for this protocol.
Caption: CRHR1 signaling cascade and point of inhibition by this compound.
Caption: Experimental workflow for in situ hybridization.
Data Presentation
The following table presents representative data illustrating the expected outcome of an experiment where AtT-20 cells are treated with a CRH stimulus in the presence or absence of this compound. The data shows the quantification of POMC mRNA signal intensity from the in situ hybridization experiment.
Note: This data is illustrative and serves as an example of results that can be generated using this protocol. Actual results may vary.
| Treatment Group | Concentration | Mean Fluorescence Intensity per Cell (A.U.) | Standard Deviation | Normalized POMC mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | N/A | 150.5 | ± 25.2 | 1.00 |
| CRH Stimulation | 10 nM | 455.8 | ± 50.7 | 3.03 |
| This compound Alone | 100 nM | 142.3 | ± 22.9 | 0.95 |
| CRH + this compound | 10 nM / 100 nM | 165.1 | ± 30.1 | 1.10 |
Experimental Protocol: Fluorescent In Situ Hybridization (FISH)
This protocol is adapted for cultured cells (e.g., AtT-20) grown on chamber slides to analyze the effects of this compound on POMC mRNA expression.
Materials and Reagents
-
Cells: AtT-20 mouse pituitary tumor cell line
-
Culture Medium: DMEM, 10% FBS, Penicillin/Streptomycin
-
Slides: 8-well chamber slides (e.g., Nunc Lab-Tek II)
-
Reagents:
-
This compound (dissolved in DMSO)
-
Corticotropin-Releasing Hormone (CRH) (dissolved in sterile water)
-
Phosphate Buffered Saline (PBS), RNase-free
-
4% Paraformaldehyde (PFA) in PBS, RNase-free
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, Denhardt's solution)
-
Wash Buffers (e.g., 50% formamide/2x SSC; 0.1x SSC)
-
Fluorescently-labeled ssDNA or LNA probe for POMC mRNA (e.g., Quasar® 570)
-
DAPI counterstain
-
Antifade mounting medium
-
Day 1: Cell Seeding
-
Culture AtT-20 cells according to standard protocols.
-
Trypsinize and count the cells.
-
Seed cells into 8-well chamber slides at a density that will result in 60-70% confluency on the day of the experiment (e.g., 5 x 10⁴ cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[4]
Day 2: Drug Treatment, Fixation, and Hybridization
-
Drug Treatment (Optimize duration, e.g., 4-6 hours):
-
Prepare treatment media. For each condition, replace the existing media with fresh media containing the compound(s):
-
Group 1 (Vehicle): Media with DMSO (vehicle for this compound).
-
Group 2 (Stimulated): Media with CRH (e.g., 10 nM).
-
Group 3 (Antagonist only): Media with this compound (e.g., 100 nM).
-
Group 4 (Antagonist + Stimulated): Pre-incubate with this compound for 30 minutes, then add CRH.
-
-
Incubate for the desired treatment period at 37°C.
-
-
Fixation:
-
Aspirate media and wash wells 2x with 500 µL of ice-cold RNase-free PBS.
-
Add 300 µL of 4% PFA to each well and fix for 15-20 minutes at room temperature.[4]
-
Wash wells 3x with RNase-free PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 300 µL of 0.5% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.[5]
-
Wash wells 3x with RNase-free PBS.
-
-
Pre-hybridization & Hybridization:
-
Add 300 µL of Hybridization Buffer to each well and incubate for 1-2 hours at the hybridization temperature (e.g., 37-55°C, depends on probe).[4]
-
Prepare the probe solution by diluting the fluorescent POMC probe in pre-warmed Hybridization Buffer to the desired concentration (e.g., 5-50 nM).
-
Aspirate the pre-hybridization buffer.
-
Add 150-200 µL of the probe solution to each well.
-
Incubate overnight (16-18 hours) at the hybridization temperature in a humidified chamber to prevent evaporation.[4][6]
-
Day 3: Washing, Counterstaining, and Mounting
-
Post-Hybridization Washes (Stringency Washes):
-
Aspirate the hybridization solution.
-
Wash 2x with pre-warmed Wash Buffer 1 (e.g., 50% formamide, 2x SSC) for 30 minutes each at the hybridization temperature.
-
Wash 2x with pre-warmed Wash Buffer 2 (e.g., 0.1x SSC) for 10 minutes each at room temperature.[6]
-
Wash 1x with PBS for 5 minutes.
-
-
Counterstaining:
-
Add 300 µL of DAPI solution (e.g., 300 nM in PBS) to each well.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Wash wells 2x with PBS.
-
-
Mounting:
-
Carefully remove the plastic chamber structure from the glass slide.
-
Add one drop of antifade mounting medium to each well area.
-
Gently place a coverslip over the slide, avoiding air bubbles.
-
Seal the edges with clear nail polish and store the slide flat at 4°C in the dark.
-
Imaging and Analysis
-
Imaging:
-
Use a fluorescence or confocal microscope to capture images.
-
Use appropriate filter sets for the probe's fluorophore (e.g., Cy3/Quasar® 570) and DAPI.
-
For all experimental groups, use identical imaging settings (e.g., exposure time, laser power, gain).
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.
-
Use the DAPI channel to identify individual cells and define regions of interest (ROIs) corresponding to each cell.
-
Measure the mean fluorescence intensity of the POMC probe signal within each ROI.
-
Calculate the average intensity per cell for each treatment group.
-
Normalize the data to the vehicle control group to determine the fold change in POMC mRNA expression.
-
References
- 1. Opposite regulation of pro-opiomelanocortin gene transcription by glucocorticoids and CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-specific regulation of pituitary proopiomelanocortin gene transcription by corticotropin-releasing hormone, 3',5'-cyclic adenosine monophosphate, and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a corticotropin releasing hormone responsive region in the murine proopiomelanocortin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 5. Corticotropin-Releasing Hormone Stimulates Proopiomelanocortin Transcription via the CaMKK/CaMKIV Pathway in the AtT20 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Administration of BMS-764459 for Behavioral Studies in Mice: Application Notes and Protocols
A comprehensive review of available scientific literature did not yield specific studies detailing the administration of the CRF-1 receptor antagonist BMS-764459 for behavioral studies in mice. Therefore, the following application notes and protocols are based on general knowledge and common practices for administering Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists in murine behavioral research. Researchers should consider these as guidelines and perform dose-finding and vehicle suitability studies for this compound specifically.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF-1) receptor. The CRF system is a critical mediator of the body's response to stress. When Corticotropin-Releasing Factor (CRF) binds to its CRF-1 receptor, it initiates a signaling cascade through G-protein coupled receptors, which can activate downstream pathways such as adenylyl cyclase-PKA and phospholipase C-PKC. This signaling in the brain, particularly within the hypothalamic-pituitary-adrenal (HPA) axis, is integral to the physiological and behavioral responses to stress.
By blocking the CRF-1 receptor, this compound is hypothesized to dampen the stress response, making it a compound of interest for preclinical research into anxiety, depression, and other stress-related disorders.
dot
Caption: Simplified signaling pathway of the CRF-1 receptor and the inhibitory action of this compound.
General Administration Routes for Behavioral Studies in Mice
The choice of administration route is critical and can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. For behavioral studies, oral gavage and intraperitoneal injection are the most common routes.
Table 1: Comparison of Common Administration Routes in Mice
| Route | Advantages | Disadvantages | Recommended Volume |
| Oral (p.o.) | - Clinically relevant route. - Less stressful than repeated injections if voluntary consumption is achieved. | - Potential for first-pass metabolism. - Gavage can be stressful and requires skilled handling. - Variable absorption. | 5-10 mL/kg |
| Intraperitoneal (i.p.) | - Rapid absorption. - Bypasses first-pass metabolism. - Technically easier than intravenous injection. | - Potential for injection into abdominal organs. - Can cause local irritation and peritonitis. - Not a common route for human therapeutics. | 10-20 mL/kg |
Experimental Protocols (General Guidelines)
The following protocols are generalized and should be adapted and optimized for this compound.
Preparation of Dosing Solutions
The solubility of this compound in aqueous solutions is a key consideration. A common approach for poorly soluble compounds is to use a vehicle system.
Example Vehicle Formulations:
-
For Intraperitoneal (i.p.) Injection: A common vehicle for lipophilic compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Tween 80 (a non-ionic surfactant), and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.
-
For Oral (p.o.) Gavage: A suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water is often used. Alternatively, a solution similar to the i.p. formulation (DMSO/Tween 80/saline) can be adapted, ensuring the concentrations of DMSO and Tween 80 are well-tolerated orally.
Protocol for Vehicle Preparation (10% DMSO, 10% Tween 80 in Saline):
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add Tween 80 to the DMSO solution and mix thoroughly.
-
Add sterile saline dropwise while vortexing to prevent precipitation of the compound.
-
Ensure the final solution is clear and free of precipitates before administration. Prepare fresh on the day of the experiment.
Administration Procedure
dot
Caption: General experimental workflow for behavioral studies in mice.
Oral Gavage (p.o.) Protocol:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate insertion depth.
-
Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its home cage.
-
Monitor the mouse for any signs of distress.
Intraperitoneal (i.p.) Injection Protocol:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its home cage.
Common Behavioral Assays for Anxiolytic Effects
The following are standard behavioral tests used to assess anxiety-like behavior in mice. The efficacy of this compound would be determined by its ability to produce anxiolytic-like effects in these paradigms.
Table 2: Overview of Common Behavioral Assays
| Assay | Principle | Key Parameters Measured |
| Elevated Plus Maze (EPM) | Based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. | - Time spent in open arms - Number of entries into open arms - Total distance traveled |
| Open Field Test (OFT) | Assesses exploratory behavior and anxiety in a novel, open environment. Anxious mice tend to stay close to the walls (thigmotaxis). | - Time spent in the center zone - Number of entries into the center zone - Total distance traveled (locomotor activity) |
| Light-Dark Box Test | Based on the conflict between the drive to explore and the aversion to brightly lit areas. | - Time spent in the light compartment - Number of transitions between compartments |
Data Presentation (Hypothetical)
As no quantitative data for this compound in mouse behavioral studies is available, the following table is a template demonstrating how such data could be presented.
Table 3: Hypothetical Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 15.2 ± 2.1 | 8.5 ± 1.3 | 2500 ± 310 |
| This compound | 1 | 25.8 ± 3.5 | 12.1 ± 1.8 | 2550 ± 290 |
| This compound | 3 | 38.4 ± 4.2 | 15.6 ± 2.0 | 2480 ± 320 |
| This compound | 10 | 45.1 ± 5.0 | 18.2 ± 2.5 | 2510 ± 300 |
| Diazepam (Positive Control) | 2 | 42.5 ± 4.8 | 17.5 ± 2.2 | 2100 ± 280* |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. |
Conclusion and Future Directions
While this compound holds promise as a tool for investigating the role of the CRF-1 receptor in behavior, there is a notable absence of published preclinical studies detailing its in vivo administration for behavioral assessment in mice. The protocols and information provided here are based on established methodologies for similar compounds and are intended to serve as a starting point for researchers. It is imperative that any study using this compound in vivo first establishes its pharmacokinetic profile, appropriate dosing, and a suitable vehicle to ensure reliable and reproducible results in behavioral paradigms. Future research should aim to publish these fundamental parameters to facilitate broader investigation into the therapeutic potential of this compound.
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of a Novel Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BMS-764459 is identified as a novel and potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1). The development of effective CRHR1 antagonists necessitates a comprehensive understanding of their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). This document provides a summary of key preclinical pharmacokinetic parameters and detailed experimental protocols for a representative non-peptide CRHR1 antagonist, serving as a practical guide for the preclinical assessment of compounds such as this compound. The data presented is a composite profile based on publicly available information for non-peptide antagonists of this class.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize crucial in vitro and in vivo pharmacokinetic parameters for a representative non-peptide CRHR1 antagonist, compiled from various preclinical studies.[1] These values provide a benchmark for assessing the ADME profile of new chemical entities targeting the CRHR1.
Table 1: Summary of In Vitro ADME Properties of a Representative CRHR1 Antagonist
| Parameter | Value |
| Solubility | |
| FaSSIF/FeSSIF (µg/mL) | > 200 / > 200 |
| pH 7.4 Buffer (µg/mL) | 150 |
| Permeability | |
| Caco-2 (Papp A→B, 10⁻⁶ cm/s) | 15.0 |
| Efflux Ratio (B→A / A→B) | 1.2 |
| Metabolic Stability | |
| Human Liver Microsomes (T½, min) | 45 |
| Rat Liver Microsomes (T½, min) | 25 |
| Plasma Protein Binding | |
| Human (%) | 98.5 |
| Rat (%) | 97.0 |
| CYP450 Inhibition | |
| IC₅₀ (µM) for major isoforms | > 20 |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of a Representative CRHR1 Antagonist in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 2500 | 800 |
| Tₘₐₓ (h) | 0.1 | 1.5 |
| AUC₀₋inf (ng·h/mL) | 4500 | 3600 |
| T½ (h) | 3.0 | 3.5 |
| Clearance (CL) (mL/min/kg) | 18.5 | - |
| Volume of Distribution (Vd) (L/kg) | 4.5 | - |
| Oral Bioavailability (F%) | - | 40 |
Signaling Pathway
Corticotropin-Releasing Hormone Receptor 1 (CRHR1) is a G protein-coupled receptor that plays a critical role in the body's stress response.[1] Its activation by corticotropin-releasing hormone (CRH) initiates a signaling cascade through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[1] CRHR1 antagonists, such as this compound, act by blocking the initial binding of CRH to the receptor, thereby inhibiting this entire downstream signaling cascade.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo and in vitro experiments to characterize the pharmacokinetic profile of a novel CRHR1 antagonist.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol details the procedure for determining the pharmacokinetic profile of a CRHR1 antagonist following intravenous and oral administration in rats.
Materials:
-
Test Compound (CRHR1 Antagonist)
-
Vehicle for IV formulation (e.g., PEG400, Solutol, Water)
-
Vehicle for PO formulation (e.g., 0.5% Methylcellulose in water)
-
Male Wistar rats (220-260 g)
-
Restraint devices
-
Sterile syringes and needles
-
Anticoagulant tubes (e.g., K₂-EDTA)
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats for at least 3 days under standard laboratory conditions. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[1]
-
Dose Preparation:
-
Animal Dosing:
-
Blood Sample Collection:
-
Collect blood samples (approximately 200-300 µL) at the following time points:
-
IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect samples into anticoagulant tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean storage tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the CRHR1 antagonist in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol is for assessing the metabolic stability of a CRHR1 antagonist in human and rat liver microsomes.
Materials:
-
Test Compound (CRHR1 Antagonist)
-
Human and Rat Liver Microsomes
-
NADPH regenerating system
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the CRHR1 antagonist in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the CRHR1 antagonist to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Bioanalysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (T½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Cl_int).
-
Disclaimer: The pharmacokinetic data and protocols provided are based on a representative profile for a class of compounds and are intended for informational and guidance purposes only. They are not specific to this compound. Researchers should consult specific literature for the compound of interest and validate all protocols for their specific experimental conditions.
References
Application Notes and Protocols for Measuring Neuronal Activity Following GPR120 Inverse Agonist Treatment
A Note on Compound BMS-764459: Initial verification of the compound this compound indicates that it is documented in scientific literature as a Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist, not a GPR120 inverse agonist. The following application notes and protocols are tailored to the user's core requirement of measuring neuronal activity after treatment with a GPR120 (also known as FFAR4) inverse agonist. Researchers should verify the pharmacological target of their specific compound before commencing experiments.
Introduction to GPR120 in the Nervous System
G-protein coupled receptor 120 (GPR120) is a receptor for medium and long-chain free fatty acids (FFAs), including omega-3 fatty acids like docosahexaenoic acid (DHA).[1] In the central nervous system, GPR120 is expressed in various cells, including neurons, microglia, and astrocytes.[2] Its activation has been linked to several physiological processes, including neuroprotection, modulation of inflammation, and regulation of appetite.[1][3][4]
GPR120 is coupled to the Gαq protein, and its activation typically leads to an increase in intracellular calcium.[4] The receptor can also engage β-arrestin-2 signaling pathways, which can mediate anti-inflammatory effects.[1] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. By reducing the constitutive or basal activity of GPR120, an inverse agonist would be expected to decrease downstream signaling, potentially leading to altered neuronal excitability, synaptic function, and network activity. These protocols provide robust methods to quantify such changes.
Electrophysiological Measurement of Neuronal Activity
Whole-cell patch-clamp electrophysiology is the gold standard for detailed analysis of a neuron's electrical properties at high resolution. It allows for the direct measurement of membrane potential, action potentials, and synaptic currents.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol details the procedure for obtaining whole-cell recordings from neurons in acute brain slices to assess the effects of a GPR120 inverse agonist on intrinsic excitability and synaptic transmission.
Materials:
-
Solutions:
-
Slicing Solution (ice-cold, bubbled with 95% O₂ / 5% CO₂): Sucrose-based or NMDG-based protective cutting solution.
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O₂ / 5% CO₂): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Intracellular Solution (for current-clamp): Containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
Intracellular Solution (for voltage-clamp): Containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, and 5 QX-314. pH adjusted to 7.3 with CsOH.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Glass capillary puller
-
Recording chamber with perfusion system
-
-
Reagents:
-
GPR120 inverse agonist of interest
-
Tetrodotoxin (TTX) for isolating miniature synaptic currents
-
Picrotoxin and CNQX/AP5 for isolating excitatory/inhibitory currents
-
Procedure:
-
Acute Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut 250-300 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Under visual guidance, approach a neuron in the region of interest and apply gentle positive pressure.
-
Form a Giga-ohm seal ( >1 GΩ) with the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Baseline Recording: Record baseline neuronal activity for 5-10 minutes.
-
Current-Clamp: Measure resting membrane potential, input resistance, and action potential firing properties by injecting a series of hyperpolarizing and depolarizing current steps.
-
Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
Compound Application: Perfuse the slice with aCSF containing the GPR120 inverse agonist at the desired concentration for 10-20 minutes.
-
Post-Treatment Recording: Repeat the data acquisition steps from 3.1 to measure changes in neuronal properties.
-
Washout: Perfuse with normal aCSF for 15-20 minutes and record again to check for reversibility of the effects.
-
Data Analysis:
-
Intrinsic Properties: Analyze changes in resting membrane potential, input resistance, action potential threshold, amplitude, and firing frequency.
-
Synaptic Transmission: Analyze changes in the frequency, amplitude, and kinetics of sEPSCs and sIPSCs.
Optical Measurement of Neuronal Activity
Calcium imaging is a powerful technique to monitor the activity of large neuronal populations simultaneously, providing insights into network dynamics.
Protocol 2: Calcium Imaging in Cultured Neurons
This protocol describes how to use fluorescent calcium indicators to measure changes in intracellular calcium concentration, a proxy for neuronal activity, in primary neuronal cultures.
Materials:
-
Reagents:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons).
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
GPR120 inverse agonist of interest.
-
-
Equipment:
-
Fluorescence microscope with a sensitive camera (sCMOS or EMCCD).
-
Light source and filter sets appropriate for the chosen indicator.
-
Environmental chamber to maintain temperature (37°C) and CO₂ levels.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Procedure:
-
Cell Preparation:
-
Plate primary neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Culture the neurons for 10-14 days to allow for the formation of mature synaptic networks.
-
-
Dye Loading (for chemical dyes):
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS with 0.02% Pluronic F-127.
-
Replace the culture medium with the loading solution and incubate the cells for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on the microscope stage within the environmental chamber.
-
Acquire baseline images at a suitable frame rate (e.g., 2-10 Hz). For Fura-2, alternate excitation between 340 nm and 380 nm. For Fluo-4 or GCaMP, use ~488 nm excitation.
-
Record spontaneous calcium transients for 5-10 minutes to establish a baseline level of network activity.
-
-
Compound Application and Data Acquisition:
-
Carefully add the GPR120 inverse agonist to the imaging buffer to reach the final desired concentration.
-
Immediately begin recording the post-treatment neuronal activity for 15-30 minutes.
-
Observe changes in the frequency, amplitude, and synchronicity of calcium events across the neuronal population.
-
Data Analysis:
-
Define Regions of Interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
For Fura-2, calculate the ratio of fluorescence at 340 nm / 380 nm excitation. For Fluo-4/GCaMP, calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Identify and quantify calcium transients (spikes) based on their amplitude and kinetics.
-
Analyze parameters such as spike frequency, spike amplitude, and network synchrony before and after compound application.
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear comparison.
Table 1: Effects of GPR120 Inverse Agonist on Neuronal Intrinsic Properties
| Parameter | Baseline (Mean ± SEM) | After Treatment (Mean ± SEM) | % Change | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -68.1 ± 1.7 | ||
| Input Resistance (MΩ) | 210.5 ± 12.3 | 195.8 ± 11.9 | ||
| AP Threshold (mV) | -45.8 ± 0.9 | -44.5 ± 1.1 | ||
| AP Firing Rate (at 2x Rheobase) | 15.3 ± 2.1 Hz | 12.7 ± 1.9 Hz |
Table 2: Effects of GPR120 Inverse Agonist on Synaptic Transmission
| Parameter | Baseline (Mean ± SEM) | After Treatment (Mean ± SEM) | % Change | p-value |
| sEPSC Frequency (Hz) | 2.5 ± 0.4 | 1.8 ± 0.3 | ||
| sEPSC Amplitude (pA) | 15.1 ± 1.2 | 14.8 ± 1.3 | ||
| sIPSC Frequency (Hz) | 3.1 ± 0.5 | 3.9 ± 0.6 | ||
| sIPSC Amplitude (pA) | 25.4 ± 2.8 | 26.1 ± 3.0 |
Table 3: Effects of GPR120 Inverse Agonist on Neuronal Calcium Activity
| Parameter | Baseline (Mean ± SEM) | After Treatment (Mean ± SEM) | % Change | p-value |
| Calcium Event Frequency (events/min) | 6.2 ± 0.8 | 4.1 ± 0.6 | ||
| Calcium Event Amplitude (ΔF/F₀) | 1.5 ± 0.2 | 1.4 ± 0.2 | ||
| Network Synchronicity Index | 0.45 ± 0.05 | 0.28 ± 0.04 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for measuring neuronal activity.
Caption: GPR120 signaling pathway and inverse agonist action.
References
- 1. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR120 Signaling Controls Amyloid-β Degrading Activity of Matrix Metalloproteinases | Journal of Neuroscience [jneurosci.org]
- 3. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 agonist TUG-891 mitigates ischemic brain injury by attenuating endoplasmic reticulum stress and apoptosis via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Synaptic Plasticity
A Clarification on the Use of BMS-764459 and an Overview of Pharmacological Tools for Studying the Role of GPR17 in Synaptic Plasticity
Foreword for the Researcher
Scientific inquiry demands precision, not only in experimental execution but also in the selection of appropriate molecular tools. This document aims to provide clarity on the pharmacological agents available for the study of synaptic plasticity, with a particular focus on the G-protein coupled receptor 17 (GPR17).
Initial searches for "this compound" in the context of synaptic plasticity have revealed a significant discrepancy in the available scientific literature. The compound this compound is consistently identified as a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1)[1][2]. There is currently no scientific evidence to support its use as a tool for investigating synaptic plasticity or as a ligand for the GPR17 receptor.
Therefore, this document will pivot to address the apparent underlying interest of the original query: the role of the GPR17 receptor in synaptic plasticity. We will provide an overview of GPR17, its signaling pathways, and validated pharmacological tools that can be employed in its study. The protocols provided are generalized for the use of appropriate GPR17 modulators in the investigation of synaptic plasticity.
The GPR17 Receptor: An Emerging Player in Synaptic Function
G protein-coupled receptor 17 (GPR17) is an orphan receptor that is gaining attention for its role in the central nervous system. While initially studied for its involvement in myelination and oligodendrocyte maturation, recent evidence suggests a role for GPR17 in synaptic function and cognitive processes[3][4][5][6].
Studies have shown that the expression of GPR17 is upregulated in the hippocampus following lipopolysaccharide (LPS)-induced neuroinflammation, a condition associated with cognitive impairment[5][7]. Furthermore, the knockdown or pharmacological inhibition of GPR17 has been demonstrated to ameliorate cognitive deficits and synaptic impairment in animal models[5]. This suggests that GPR17 may play a modulatory role in synaptic plasticity, making it an intriguing target for research in learning, memory, and neurological disorders.
Mechanism of Action and Signaling Pathway
GPR17 is known to couple to Gαi/o proteins, and its activation can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence downstream effectors that are critical for synaptic function.
Caption: GPR17 signaling pathway upon agonist binding.
Pharmacological Tools for Investigating GPR17
Several pharmacological agents have been identified and utilized to study the function of GPR17. These include both agonists and antagonists.
| Compound Name | Target | Action | Notes |
| MDL-29951 | GPR17 | Agonist | A surrogate small molecule agonist used to activate GPR17 and study its downstream effects. Activation of GPR17 with MDL-29951 has been shown to induce cognitive impairment in normal mice[7]. |
| Cangrelor (B105443) | P2Y12 Receptor, GPR17 | Antagonist | While primarily known as a P2Y12 receptor antagonist, cangrelor has been used to pharmacologically block GPR17. Pretreatment with cangrelor has been shown to improve LPS-induced memory impairment in mice[5]. |
| Compound 978 | GPR17 | Antagonist | A novel GPR17 antagonist identified through high-throughput screening[8][9][10]. |
| Compound 527 | GPR17 | Antagonist | Another novel GPR17 antagonist discovered via high-throughput screening[8][9][10]. |
Experimental Protocols for Investigating the Role of GPR17 in Synaptic Plasticity
The following are generalized protocols that can be adapted for use with appropriate GPR17 modulators to investigate their effects on synaptic plasticity.
Experimental Workflow
Caption: General experimental workflow for studying GPR17 in synaptic plasticity.
Protocol for Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of a GPR17 modulator on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Rodent model (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating and recording amplifiers
-
Data acquisition system
-
GPR17 modulator (e.g., MDL-29951 or Cangrelor) and vehicle (e.g., DMSO)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before transferring to room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the GPR17 modulator (or vehicle control) at the desired concentration.
-
Continue recording for another 20-30 minutes to assess the effect of the drug on baseline synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes following LTP induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-induction baseline.
-
Compare the magnitude of LTP between the drug-treated and vehicle-treated groups.
-
Protocol for Western Blot Analysis of Synaptic Proteins
Objective: To assess the effect of a GPR17 modulator on the expression levels of key synaptic proteins.
Materials:
-
Hippocampal slices treated with a GPR17 modulator or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-pCREB, anti-CREB, anti-BDNF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat hippocampal slices with the GPR17 modulator or vehicle as in the electrophysiology experiment.
-
Homogenize the slices in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
For signaling proteins, normalize the phosphorylated form to the total protein.
-
Conclusion
While this compound is not the correct tool for investigating GPR17 and synaptic plasticity, the GPR17 receptor itself presents a compelling target for research in this area. By utilizing appropriate pharmacological agonists and antagonists, such as MDL-29951 and cangrelor, researchers can further elucidate the role of GPR17 in the molecular mechanisms underlying learning and memory. The protocols provided herein offer a foundational approach for such investigations. As with all scientific endeavors, careful experimental design and the use of appropriate controls are paramount to obtaining robust and reproducible data.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR17 structure and agonism with small molecules and oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown and inhibition of hippocampal GPR17 attenuates lipopolysaccharide-induced cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Biological Functions of the GPR17 Receptor, a Potential Target for Neuro-Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown and inhibition of hippocampal GPR17 attenuates lipopolysaccharide-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing BMS-764459 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a cornerstone of behavioral neuroscience, providing a robust model for investigating the mechanisms of learning, memory, and anxiety-related disorders. The corticotropin-releasing factor (CRF) system, and specifically the corticotropin-releasing factor receptor 1 (CRHR1), plays a pivotal role in the body's stress response and has been implicated in the pathophysiology of anxiety and fear-related conditions. BMS-764459 is a potent and selective antagonist of the CRHR1.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in rodent fear conditioning paradigms, offering a valuable tool for preclinical research into anxiety and stress-related disorders.
Disclaimer: As of the latest available information, specific preclinical data on this compound in fear conditioning paradigms is not publicly available. The quantitative data and recommended dosage protocols provided herein are based on studies of other well-characterized CRHR1 antagonists, such as antalarmin (B1665562) and NBI27914, and should be adapted and validated for this compound in pilot studies.
Mechanism of Action: CRHR1 Antagonism
This compound exerts its effects by blocking the action of CRF at the CRHR1. CRF is a key neuropeptide released in response to stress, and its binding to CRHR1 initiates a signaling cascade that mediates many of the physiological and behavioral responses to stress, including the enhancement of fear memory. By antagonizing this receptor, this compound is hypothesized to dampen the stress response and reduce the acquisition and expression of conditioned fear.
The primary signaling pathway initiated by CRHR1 activation involves the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are crucial for the synaptic plasticity underlying memory formation. CRHR1 can also couple to other signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
Data Presentation: Effects of CRHR1 Antagonists on Fear Conditioning
The following tables summarize quantitative data from studies using CRHR1 antagonists in rodent fear conditioning paradigms. This data can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Dosage & Route | Timing of Administration | Effect on Freezing Behavior (Contextual Fear) | Reference |
| Antalarmin | High-anxiety Rats | 10 mg/kg, i.p. | 2 injections (timing relative to conditioning not specified) | Significantly attenuated conditioned fear responses. | [1] |
| Antalarmin | Aged Rats | 20 mg/kg/day (in food chow) | 3 months (prophylactic) | Prevented stress-induced anxiety-related behaviors. | [1] |
| Antalarmin | Wistar Rats | 4.82 mM (microinjected into BLA) | After shock training | No significant group differences in freezing. | [2] |
| NBI27914 | Rats | 1.0 µg (intra-CeA) | Before testing | Decreased total duration of freezing. | [3] |
| Compound | Animal Model | Dosage & Route | Timing of Administration | Effect on Freezing Behavior (Cued Fear) | Reference |
| Antalarmin | Rats | Not specified | Before and after conditioning | Blocked the development and expression of conditioned fear. | [4] |
Experimental Protocols
Protocol 1: Contextual and Cued Fear Conditioning in Rats
This protocol is adapted from standard fear conditioning procedures and incorporates the use of a CRHR1 antagonist.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or as recommended by the manufacturer)
-
Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording)
-
Animal subjects (e.g., adult male Sprague-Dawley rats)
-
Novel context for cued fear testing
Procedure:
Day 1: Habituation & Drug Administration
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) 30-60 minutes prior to the conditioning session. Initial dose-ranging studies are recommended.
Day 2: Fear Conditioning
-
Place the rat in the conditioning chamber and allow for a 2-3 minute exploration period (baseline).
-
Present the conditioned stimulus (CS), a neutral auditory cue (e.g., an 80 dB tone at 2800 Hz), for 30 seconds.
-
In the last 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 2 seconds).
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 1-2 minutes.
-
After the final pairing, leave the animal in the chamber for an additional 60 seconds.
-
Return the animal to its home cage.
Day 3: Contextual Fear Testing
-
Place the rat back into the same conditioning chamber (the context).
-
Record the animal's behavior for 5-8 minutes without presenting the CS or US.
-
Analyze the video recording for freezing behavior (the complete absence of movement except for respiration).
Day 4: Cued Fear Testing
-
Alter the context of the conditioning chamber (e.g., change the flooring, wall color, and introduce a novel odor) to create a novel environment.
-
Place the rat in the novel context and allow for a 2-3 minute exploration period.
-
Present the auditory CS for 3 minutes continuously.
-
Record and analyze freezing behavior during the CS presentation.
Protocol 2: Fear Extinction
This protocol can be used to assess the effect of this compound on the extinction of learned fear.
Procedure:
Days 1-4: As per Protocol 1 (Fear Conditioning and Testing)
Day 5 onwards: Extinction Training
-
Administer this compound or vehicle 30-60 minutes prior to the extinction session.
-
Place the rat in the conditioning chamber (for contextual extinction) or the novel context (for cued extinction).
-
Repeatedly present the CS (for cued extinction) or expose the animal to the context (for contextual extinction) in the absence of the US. A typical session might involve 15-20 CS presentations.
-
Repeat the extinction training for several consecutive days.
-
Analyze freezing behavior across the extinction sessions to assess the rate of extinction.
Mandatory Visualizations
Caption: CRHR1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Fear Conditioning with this compound.
References
Application Notes and Protocols: Control Experiments for In Vivo Studies with BMS-764459
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound is a valuable tool for investigating the role of the CRF system in these pathologies and holds potential as a therapeutic agent.
These application notes provide detailed protocols and guidance for designing and conducting robust in vivo studies with this compound, with a specific focus on the necessary control experiments to ensure the scientific validity and reproducibility of the findings.
Mechanism of Action: CRF1 Receptor Signaling
This compound exerts its effects by blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression related to stress responses. By antagonizing this pathway, this compound can attenuate the physiological and behavioral responses to stress.
Key Control Experiments for In Vivo Efficacy Studies
To ensure that the observed effects are specifically due to the action of this compound on the CRF1 receptor, a comprehensive set of control experiments is mandatory.
1. Vehicle Control:
-
Purpose: To control for the effects of the administration procedure and the vehicle used to dissolve or suspend this compound.
-
Description: A group of animals receives the same volume of the vehicle solution/suspension as the experimental group, administered via the same route and on the same schedule.
2. Positive Control:
-
Purpose: To validate the experimental model and confirm that it is capable of detecting the expected physiological or behavioral changes.
-
Description: A group of animals is treated with a well-characterized compound known to produce a robust effect in the chosen model (e.g., a known anxiolytic like diazepam in a model of anxiety).
3. Negative Control (Sham/Saline):
-
Purpose: To establish a baseline response in the absence of any treatment.
-
Description: A group of animals that undergoes the same handling and procedures as the treatment groups but receives an injection of a physiologically neutral substance like sterile saline.
4. Off-Target Effect Controls (Optional but Recommended):
-
Purpose: To rule out the possibility that the observed effects are due to the compound acting on other receptors or pathways.
-
Description: This can involve testing this compound in animals that have a genetic knockout of the CRF1 receptor or co-administering this compound with a different class of CRF1 antagonist to see if the effects are additive or occlusive.
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Efficacy in the Defensive Withdrawal Test in Rats
The defensive withdrawal test is a conflict-based model of anxiety that assesses the animal's tendency to avoid an open, brightly lit environment.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
-
Positive control: Diazepam (2 mg/kg)
-
Male Wistar rats (250-300 g)
-
Defensive withdrawal apparatus (an enclosed, dark chamber connected to an open, illuminated field)
-
Video tracking software
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals for 5 minutes each day for 3 days prior to testing.
-
Drug Administration: On the day of the experiment, administer this compound (1 and 3 mg/kg), vehicle, or diazepam (2 mg/kg) via oral gavage (p.o.).
-
Behavioral Testing: 60 minutes after drug administration, place each rat in the dark chamber of the defensive withdrawal apparatus.
-
Data Collection: Record the animal's behavior for a 15-minute session using video tracking software. Key parameters to measure include:
-
Latency to emerge into the open field.
-
Total time spent in the open field.
-
Number of emergences into the open field.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Materials:
-
This compound
-
Vehicle for oral (p.o.) and intravenous (i.v.) administration
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Oral Group: Administer this compound (e.g., 5 mg/kg) in a suitable vehicle via oral gavage.
-
Intravenous Group: Administer this compound (e.g., 1 mg/kg) in a suitable vehicle as a bolus injection via the jugular vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation
Table 1: Representative Anxiolytic Efficacy Data for this compound in the Rat Defensive Withdrawal Test
| Treatment Group | Dose (mg/kg, p.o.) | n | Latency to Emerge (s) (Mean ± SEM) | Time in Open Field (s) (Mean ± SEM) | Number of Emergences (Mean ± SEM) |
| Vehicle Control | - | 10 | 450.2 ± 35.5 | 25.8 ± 5.1 | 2.1 ± 0.4 |
| This compound | 1 | 10 | 325.6 ± 40.2 | 88.4 ± 12.3** | 4.5 ± 0.7 |
| This compound | 3 | 10 | 210.9 ± 30.8 | 155.2 ± 18.9 | 6.8 ± 0.9 |
| Positive Control (Diazepam) | 2 | 10 | 185.4 ± 25.1 | 180.5 ± 20.5 | 7.5 ± 1.1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). Data are representative and for illustrative purposes. |
Table 2: Representative Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| Oral | 2 | Suspension | 350 | 2.0 | 2100 | 4.5 | 53 |
| Oral | 3 | Solution | 680 | 1.5 | 3500 | 4.2 | 70 |
| Data is based on publicly available information and is for illustrative purposes. |
Table 3: Representative Effect of a CRF1 Antagonist on Stress-Induced ACTH Release in Rats
| Treatment Group | Pre-Stress ACTH (pg/mL) (Mean ± SEM) | Post-Stress ACTH (pg/mL) (Mean ± SEM) | % Inhibition of Stress Response |
| Vehicle Control | 55.2 ± 8.1 | 480.5 ± 55.3 | - |
| CRF1 Antagonist (10 mg/kg) | 58.9 ± 7.5 | 150.3 ± 20.1 | 77.6 |
| p < 0.001 compared to Vehicle Control post-stress. Data is representative of typical CRF1 antagonist effects and for illustrative purposes. |
Conclusion
The successful in vivo evaluation of this compound requires carefully designed experiments with appropriate controls. The protocols and data presented here provide a framework for researchers to investigate the efficacy and pharmacokinetic profile of this CRF1 antagonist. By including vehicle, positive, and negative controls, researchers can ensure the validity of their findings and contribute to a better understanding of the therapeutic potential of this compound in stress-related disorders.
Application Notes and Protocols: Recommended Vehicle for Subcutaneous Injection of BMS-764459
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key target in the study of anxiety and stress-related disorders.[1][2] Like many small molecule inhibitors, this compound is a powder that is poorly soluble in aqueous solutions, presenting a challenge for in vivo administration, particularly for subcutaneous injections. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL.[1] This document provides a recommended vehicle and a detailed protocol for the preparation of this compound for subcutaneous injection in preclinical research models.
Recommended Vehicle for Subcutaneous Injection
For subcutaneous administration of the poorly water-soluble compound this compound, a multi-component vehicle system is recommended to ensure solubility, stability, and biocompatibility, while minimizing potential vehicle-induced toxicity. A common and effective approach for such compounds is to first dissolve the agent in a small amount of a strong organic solvent, such as DMSO, and then dilute this solution with a mixture of co-solvents and/or suspending agents, and finally with an aqueous solution to the desired final concentration.
The recommended vehicle system is a ternary mixture of DMSO, Polyethylene Glycol 300 (PEG300), and sterile saline (0.9% NaCl) . This combination leverages the high dissolving power of DMSO for the initial solubilization of this compound, while PEG300 acts as a co-solvent to maintain solubility and improve the overall toxicological profile upon dilution with saline. It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% of the total injection volume, to mitigate its potential inflammatory and toxic effects.[3]
Data Presentation: Vehicle Component Properties
The following table summarizes the key properties and recommended concentrations of the components for the proposed vehicle system.
| Component | Role | Recommended Final Concentration (v/v) | Key Properties |
| DMSO | Primary Solvent | 5-10% | High solubilizing capacity for nonpolar compounds.[1][4] Potential for toxicity at high concentrations.[3] |
| PEG300 | Co-solvent | 30-40% | Water-miscible, low toxicity, improves solubility and stability of hydrophobic drugs. |
| Saline (0.9% NaCl) | Diluent | 50-65% | Isotonic, biocompatible aqueous carrier. |
Experimental Protocol: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in the recommended vehicle. Adjustments to the final concentration can be made by modifying the initial weight of this compound and the final volume of saline, while maintaining the recommended percentages of the vehicle components.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate Required Volumes: For a final injectable volume of 1 mL at a concentration of 1 mg/mL, the required volumes of the vehicle components are:
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Saline: 500 µL (50%)
-
-
Weigh this compound: Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of DMSO to the tube containing the this compound powder. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Addition of Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Vortex the mixture for another 1-2 minutes to ensure homogeneity. The solution should remain clear.
-
Final Dilution: Slowly add 500 µL of sterile saline to the DMSO/PEG300 mixture while vortexing. The slow addition is important to prevent precipitation of the compound. Continue to vortex for an additional 1-2 minutes to ensure the final solution is uniform.
-
Final Inspection and Administration: Before administration, visually inspect the final solution for any signs of precipitation or cloudiness. The final formulation should be a clear, homogenous solution. Administer the prepared solution subcutaneously to the research animals according to the approved institutional animal care and use committee (IACUC) protocols. A vehicle-only control group should be included in the study design.
Mandatory Visualization
Caption: Experimental workflow for the preparation of a 1 mg/mL this compound solution for subcutaneous injection.
Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of this compound.
References
Application Notes and Protocols: Cell-based Assay Design for Screening CRHR-1 Antagonists like BMS-764459
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corticotropin-Releasing Hormone Receptor 1 (CRHR1) is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and a key mediator of the body's response to stress.[1][2][3] As a Class B G-protein coupled receptor (GPCR), its dysregulation is implicated in stress-related psychiatric disorders such as anxiety and depression.[1][3] This makes CRHR1 a significant therapeutic target for the development of novel antagonists.[4][5] BMS-764459 is a potent, non-peptide antagonist of CRHR1.[6] This document provides detailed protocols for robust cell-based assays designed to identify and characterize CRHR1 antagonists like this compound, focusing on a primary screening assay and a confirmatory secondary assay.
CRHR1 Signaling Pathways
CRHR1 is known to couple to multiple G-protein signaling pathways, offering several avenues for assessing receptor modulation. Upon binding its endogenous ligand, Corticotropin-Releasing Hormone (CRH), CRHR1 primarily couples to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][2][7][8] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the CREB transcription factor.[2][8][9]
Additionally, CRHR1 can couple to Gαq, activating the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][10] This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[7] Evidence also suggests potential coupling to Gαi, which inhibits adenylyl cyclase.[11] This promiscuous coupling allows for the design of distinct assays to probe different aspects of receptor function and to identify potentially biased antagonists.
Figure 1: CRHR1 Signaling Pathways and Assay Intervention Points.
Primary Screening Assay: cAMP Accumulation HTRF Assay
This assay serves as the primary high-throughput screening (HTS) method to identify and quantify the potency of CRHR1 antagonists. It measures the inhibition of CRH-induced cAMP production in whole cells. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology suitable for HTS.[2]
Experimental Protocol
-
Cell Line: HEK293 or CHO cells stably expressing human CRHR1 (e.g., HEK-rCRF1 cells).[11]
-
Cell Seeding:
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Seed 5,000-10,000 cells per well in a 384-well, low-volume, white plate.
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation:
-
Add CRH agonist at a final concentration equivalent to its EC80 (the concentration that produces 80% of the maximal response, determined previously). This provides a sufficient window to measure inhibition.
-
Incubate for 30 minutes at 37°C to allow for cAMP production.[2]
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels using a commercial HTRF cAMP detection kit (e.g., from Cisbio or Revvity) according to the manufacturer's instructions.[8]
-
This typically involves adding two HTRF reagents: a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).[8]
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm) is inversely proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Normalize the data with 0% inhibition corresponding to the EC80 CRH response and 100% inhibition corresponding to the basal (unstimulated) response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Figure 2: Workflow for the Primary CRHR1 Antagonist cAMP HTRF Assay.
Secondary Confirmatory Assay: IP-One HTRF Assay
This assay is designed to confirm antagonist activity and investigate potential Gαq-pathway modulation. It measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[12][13] This provides an orthogonal method to confirm hits from the primary screen and can reveal biased antagonism if a compound shows differential potency between the cAMP and IP-One assays.
Experimental Protocol
-
Cell Line: A cell line co-expressing CRHR1 and a promiscuous G-protein like Gα16 or Gqi9, or a cell line where endogenous CRHR1 couples efficiently to Gαq (e.g., certain neuronal cell lines).[14]
-
Cell Seeding:
-
Seed cells into a 384-well, low-volume, white plate and allow them to form a confluent monolayer (typically 24-48 hours).
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and replace it with stimulation buffer containing the test antagonist at various concentrations.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
IP1 Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader (665 nm and 620 nm). The HTRF ratio is inversely proportional to the intracellular IP1 concentration.
-
-
Data Analysis:
-
Normalize the data and perform a non-linear regression analysis as described for the primary cAMP assay to determine the IC50 value for the Gαq pathway.
-
Figure 3: Workflow for the Secondary CRHR1 Antagonist IP-One HTRF Assay.
Data Presentation and Quality Control
For reliable screening, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
Where:
-
Mean_max / SD_max: Mean and standard deviation of the high signal control (e.g., CRH at EC80).
-
Mean_min / SD_min: Mean and standard deviation of the low signal control (e.g., basal, no agonist).
Table 1: Assay Quality Control Parameters (Hypothetical Data)
| Parameter | Primary cAMP Assay | Secondary IP-One Assay | Acceptance Criteria |
| Assay Window (S/B) | 12.5 | 8.2 | > 5 |
| CV% (Max Signal) | 4.5% | 6.1% | < 15% |
| CV% (Min Signal) | 5.2% | 7.3% | < 15% |
| Z'-Factor | 0.78 | 0.65 | > 0.5 |
Table 2: Potency of CRHR1 Antagonists (Hypothetical Data)
| Compound | Primary cAMP Assay IC50 (nM) | Secondary IP-One Assay IC50 (nM) |
| This compound | 4.2 | 15.8 |
| Antagonist X | 12.5 | 11.9 |
| Antagonist Y | 25.1 | > 1000 |
Data in Table 2 could suggest that Antagonist Y is a Gαs-biased antagonist, as it shows significantly lower potency in the Gαq-mediated IP-One assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRHR1 antagonists as novel treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 10. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 14. selectscience.net [selectscience.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with BMS-764459
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BMS-764459, a potent and selective corticotropin-releasing factor/hormone receptor 1 (CRHR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). By binding to CRHR1, it blocks the downstream signaling cascade typically initiated by the binding of corticotropin-releasing hormone (CRH). This action inhibits the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, the solid powder form of this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0 - 4°C is acceptable, while long-term storage (months to years) should be at -20°C.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.[2]
Q3: In which solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] When preparing stock solutions, the use of anhydrous, high-purity DMSO is recommended to ensure maximum solubility and stability.
Q4: What is the expected potency (IC50) of this compound?
The potency of this compound can vary depending on the assay conditions. Reported values include an IC50 of 0.86 nM in a radioligand binding assay against rat CRHR1 and 1.9 nM in a cAMP production functional assay in human Y-79 retinoblastoma cells.[1]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors related to experimental setup, reagent handling, and data analysis. This guide addresses common issues in a question-and-answer format.
Issue 1: High variability in potency (IC50) values between experiments.
-
Potential Cause: Inconsistent cell health or passage number.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
-
-
Potential Cause: Variability in incubation times.
-
Recommendation: Ensure precise and consistent incubation times for all steps, particularly for ligand stimulation and antagonist pre-incubation. Use a calibrated timer and a consistent workflow for all plates.[3]
-
-
Potential Cause: Pipetting inaccuracies.
-
Recommendation: Regularly calibrate pipettes. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques to ensure accurate dispensing.
-
Issue 2: Lower than expected potency or complete loss of activity.
-
Potential Cause: Degradation of this compound stock solution.
-
Recommendation: Prepare fresh stock solutions from the solid powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect stock solutions from light.
-
-
Potential Cause: Incorrect concentration of agonist in functional assays.
-
Recommendation: Perform a full agonist dose-response curve to determine the EC80 concentration for use in antagonist assays. Using an agonist concentration that is too high can lead to an underestimation of the antagonist's potency.
-
-
Potential Cause: Issues with the CRHR1 receptor in the cell line.
-
Recommendation: Verify the expression and integrity of the CRHR1 receptor in your cell line using techniques like Western blotting or qPCR.
-
Issue 3: High background signal in functional assays (e.g., cAMP assays).
-
Potential Cause: Constitutive activity of the CRHR1 receptor.
-
Recommendation: Some GPCRs exhibit basal activity. If this is suspected, using an inverse agonist in control wells can help to reduce the basal signal.
-
-
Potential Cause: Non-specific binding of detection reagents.
-
Recommendation: Increase the number of washing steps in your assay protocol. Ensure that the blocking agents used are appropriate for your assay system.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 (Binding Affinity) | 0.86 nM | Rat CRHR1, against 150 pM ovine CRF |
| IC50 (Functional Potency) | 1.9 nM | Human Y-79 retinoblastoma cells, against 1 nM CRF-stimulated cAMP production |
| Selectivity | >10 µM | Against CRF-R2 and a panel of 43 other receptors, channels, and transporters |
| Solubility | 20 mg/mL | In DMSO |
| Molecular Weight | 405.40 g/mol |
Experimental Protocols
1. CRHR1 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CRHR1 receptor.
-
Materials:
-
HEK293 cells stably expressing human CRHR1
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4
-
Radioligand: [¹²⁵I]-Sauvagine
-
Non-specific binding control: 1 µM of a known non-radiolabeled CRHR1 ligand (e.g., Antalarmin)
-
This compound at various concentrations
-
GF/C filter plates
-
Scintillation fluid and microplate scintillation counter
-
-
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-hCRHR1 cells.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge to remove nuclei and then centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, this compound at various concentrations, and a fixed concentration of [¹²⁵I]-Sauvagine.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Add the membrane preparation to each well.
-
Incubate to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a GF/C filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Add scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2. CRHR1 Functional cAMP Assay
This protocol measures the ability of this compound to antagonize CRH-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing human CRHR1
-
Assay Buffer: PBS with a phosphodiesterase inhibitor (e.g., 1 mM IBMX)
-
CRH (human/rat)
-
This compound at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well low-volume white plates
-
Plate reader compatible with the chosen detection kit
-
-
Methodology:
-
Cell Preparation:
-
Culture and harvest CHO-K1-hCRHR1 cells.
-
Resuspend the cells in assay buffer to the desired concentration.
-
-
Assay Procedure:
-
Dispense the cell suspension into each well of the 384-well plate.
-
Add this compound at various concentrations and pre-incubate.
-
Add CRH at its pre-determined EC80 concentration to stimulate cAMP production.
-
Incubate at room temperature.
-
-
Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizations
Caption: CRHR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: BMS-764459 in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-764459, a potent and selective corticotropin-releasing factor receptor 1 (CRHR-1) antagonist, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRHR-1).[1] In neurons, CRHR-1 is a G-protein coupled receptor (GPCR) that is predominantly coupled to a stimulatory G-protein (Gs).[2][3] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), CRHR-1 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[4][5] By blocking this pathway, this compound can inhibit the downstream effects of CRF signaling in neurons. There is also evidence that CRHR-1 can couple to other signaling pathways, such as the phospholipase C (PLC) pathway.[4][6]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a white to light brown powder. For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration range for this compound in primary neuron cultures?
The optimal concentration of this compound will depend on the specific primary neuron type and experimental conditions. Based on its high affinity (IC50 = 0.86 nM for rat CRHR-1) and potency (IC50 = 1.9 nM in a cAMP production assay), a good starting point for dose-response experiments is in the low nanomolar to micromolar range. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The final concentration of this compound exceeds its aqueous solubility, or the final DMSO concentration is too high. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity and precipitation.- Prepare intermediate dilutions of the this compound stock solution in pre-warmed culture medium before adding it to your culture plate. |
| No Observable Effect of this compound | - The concentration of this compound is too low.- The compound has degraded.- The primary neurons do not express sufficient levels of CRHR-1. | - Perform a dose-response experiment with a wider concentration range.- Prepare fresh working solutions from a new aliquot of the stock solution.- Verify CRHR-1 expression in your primary neuron culture using techniques like immunocytochemistry or Western blotting. |
| Increased Neuronal Death or Poor Health | - The concentration of this compound is too high, leading to off-target effects or cytotoxicity.- The final DMSO concentration is toxic to the neurons. | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound.- Lower the final concentration of this compound in your experiments.- Ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%). |
| Variability Between Experiments | - Inconsistent health and density of primary neuron cultures.- Inconsistent preparation of this compound working solutions. | - Standardize your primary neuron culture protocol to ensure consistent cell health and plating density.- Always prepare fresh working solutions of this compound for each experiment. |
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and a hypothetical dose-response for neuronal viability to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 405.40 g/mol | |
| Appearance | White to light brown powder | |
| Solubility | Soluble in DMSO (20 mg/mL) | |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | [1] |
| Storage (Stock Solution in DMSO) | -20°C or -80°C |
Table 2: Hypothetical Dose-Response of this compound on Primary Cortical Neuron Viability (MTT Assay after 48h treatment)
| Concentration (nM) | Neuronal Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 97% |
| 100 | 95% |
| 1000 (1 µM) | 92% |
| 10000 (10 µM) | 75% |
Note: This data is hypothetical and should be confirmed experimentally for your specific primary neuron culture system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound powder needed. For a 10 mM stock solution, dissolve 4.054 mg of this compound (MW = 405.40 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) neuronal culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare an intermediate dilution before the final dilution in the culture plate to minimize DMSO concentration shock to the cells.
-
Protocol 2: Dose-Response and Neuronal Viability (MTT Assay)
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and culture for at least 7 days to allow for maturation.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM.
-
Include a vehicle-only control (containing the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control group to determine the percentage of cell viability.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medkoo.com [medkoo.com]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Corticotropin Releasing Hormone Signaling in the Bed Nuclei of the Stria Terminalis as a Link to Maladaptive Behaviors [frontiersin.org]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Why is BMS-764459 showing low potency in my assay?
This technical support center provides troubleshooting guidance for researchers and scientists encountering unexpectedly low potency with the CRHR1 antagonist, BMS-764459, in their assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing a much higher IC50 for this compound than what is reported in the literature. What are the common reasons for this discrepancy?
Low potency of this compound in an assay can stem from several factors, ranging from compound handling to specific assay conditions. The most common culprits include:
-
Compound Solubility and Precipitation: this compound is soluble in DMSO but has limited aqueous solubility.[1] Diluting a high-concentration DMSO stock directly into an aqueous assay buffer can cause the compound to precipitate, reducing its effective concentration.
-
Compound Integrity and Stability: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.[2]
-
Assay Conditions: Suboptimal assay parameters, such as incorrect agonist concentration, inappropriate incubation times, or high final DMSO concentration, can significantly impact the apparent potency.
-
Cellular Factors (for cell-based assays): Cell health, passage number, and receptor expression levels can all influence the cellular response to the antagonist.[2]
Troubleshooting Guide: Investigating Low Potency of this compound
This guide provides a systematic approach to identifying the root cause of low this compound potency in your experiments.
Step 1: Verify Compound Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation:
-
Storage:
-
Visual Inspection:
-
Before use, visually inspect the stock solution for any precipitates after thawing. If precipitation is observed, gentle warming and vortexing may be necessary to redissolve the compound.[3]
-
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Step 2: Review Assay Parameters
The potency of this compound is highly dependent on the conditions of your assay. Below is a comparison of reported and recommended assay parameters.
Table 1: this compound Potency Data
| Parameter | Reported Value | Assay System | Source |
| Binding Affinity (IC50) | 0.86 nM | Rat CRHR1 binding assay with 150 pM ovine CRF | |
| Functional Potency (IC50) | 1.9 nM | CRF-stimulated cAMP production in human Y-79 retinoblastoma cells (1 nM CRF) |
Key Assay Considerations:
-
Agonist Concentration: For antagonist potency determination, it is crucial to use an agonist concentration that elicits a submaximal response, typically around 80% of the maximal response (EC80).[4] Using a saturating agonist concentration will shift the antagonist IC50 to higher values.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can affect enzyme activity and cell viability.[2][5]
-
Incubation Times: Ensure that pre-incubation with the antagonist and incubation with the agonist are consistent and optimized for your assay system.[2]
Step 3: Assess Cellular Factors (for cell-based assays)
If you are performing a cell-based assay, the health and state of your cells are paramount.
-
Cell Health: Use cells that are healthy and in the logarithmic growth phase.[2]
-
Cell Density: Ensure consistent cell seeding density across all wells.[2]
-
Passage Number: Use cells with a low passage number to avoid phenotypic drift and changes in receptor expression.
Experimental Protocols
This section provides a detailed methodology for a key functional assay used to determine the potency of CRHR1 antagonists like this compound.
CRF-Stimulated cAMP Production Assay
This protocol is based on the assay used to determine the reported 1.9 nM IC50 for this compound.[6]
Materials:
-
Human Y-79 retinoblastoma cells (or other cells expressing CRHR1, e.g., HEK293-CRHR1)
-
Assay buffer (e.g., HBSS supplemented with 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 10 mM MgCl2, 5 mM HEPES, and 0.1% BSA)
-
Corticotropin-releasing factor (CRF) as the agonist
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well plates
Procedure:
-
Cell Preparation:
-
Culture Y-79 cells according to standard protocols.
-
On the day of the assay, harvest and resuspend the cells in the assay buffer to the desired density (e.g., 80,000 cells/well).[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the serially diluted this compound to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.[4]
-
Add CRF agonist to all wells (except for the basal control) at a final concentration of approximately its EC80 (for Y-79 cells, a concentration around 1 nM of CRF is a good starting point).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the CRF-stimulated cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CRHR1 Signaling Pathway
This compound is an antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a G-protein coupled receptor (GPCR). Understanding its mechanism of action is key to troubleshooting your assay.
Caption: Canonical CRHR1 signaling pathway and the inhibitory action of this compound.
By systematically working through these troubleshooting steps, you can identify and resolve the factors contributing to the low observed potency of this compound in your assay, leading to more accurate and reliable experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, binding, and signaling properties of CRF2(a) receptors endogenously expressed in human retinoblastoma Y79 cells: passage–dependent regulation of functional receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of BMS-764459
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of BMS-764459, a potent and selective corticotropin-releasing factor/hormone receptor 1 (CRHR-1) antagonist.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1).[1][2] By blocking this receptor, it inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This mechanism is implicated in the modulation of stress-related responses, making this compound a subject of interest in relevant preclinical models.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, it has been administered orally in both solution and suspension forms. Challenges with aqueous solubility are common for small molecule inhibitors and may require specific formulation strategies for optimal oral bioavailability.
Q3: What is the reported oral bioavailability of this compound?
A3: this compound has demonstrated good oral bioavailability in preclinical species. In dogs, the oral bioavailability (F) was reported to be 53% when administered as a 2 mg/kg suspension and 70% with a 3 mg/kg solution.
Q4: What are the key considerations for designing an in vivo efficacy study with this compound?
A4: Key considerations include the selection of an appropriate animal model, determination of the optimal dose and dosing regimen, and the use of a suitable vehicle for administration. It is also crucial to include appropriate control groups, such as a vehicle-only control, to ensure that any observed effects are attributable to this compound.
Troubleshooting Guide
Issue 1: High variability in efficacy data between animals in the same experimental group.
-
Possible Cause: Inconsistent formulation or administration of this compound. Poorly suspended compound can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform concentration. Sonication can be a useful technique to break up aggregates.
-
Standardize Administration Technique: Use a consistent method for oral gavage or other administration routes to minimize variability in delivery.
-
Consider a Solution Formulation: If variability persists, consider developing a solution-based formulation using appropriate solubilizing agents to ensure consistent drug delivery.
-
Issue 2: Lower-than-expected in vivo efficacy despite proven in vitro potency.
-
Possible Cause: Suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or rapid clearance, may be limiting the exposure of the target tissue to this compound.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in plasma and, if possible, in the target tissue over time. This will help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Optimize Formulation: Based on the PK data, consider formulation strategies to improve absorption and bioavailability. This could include the use of permeation enhancers or lipid-based delivery systems.
-
Adjust Dosing Regimen: If the compound is cleared rapidly, consider a more frequent dosing schedule or a formulation that provides sustained release to maintain therapeutic concentrations.
-
Issue 3: Observation of unexpected side effects or toxicity at the intended therapeutic dose.
-
Possible Cause: Off-target effects of the compound or formulation-related toxicity.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to identify the minimum effective dose and the maximum tolerated dose (MTD).
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to rule out any toxic effects of the formulation itself.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., dosing for a few days followed by a drug-free period), which can sometimes mitigate toxicity while maintaining efficacy.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Magnetic stirrer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder and triturate with a mortar and pestle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until the desired final concentration is reached.
-
Continuously stir the suspension using a magnetic stirrer during administration to ensure homogeneity.
-
Protocol 2: Preparation of this compound for Oral Administration (Solution)
-
Materials:
-
This compound powder
-
Solubilizing agent (e.g., DMSO, PEG400, Tween 80)
-
Co-solvent (e.g., saline, sterile water)
-
Vortex mixer
-
pH meter (if necessary)
-
-
Procedure:
-
Dissolve the weighed this compound powder in a minimal amount of the primary solubilizing agent (e.g., DMSO).
-
Once fully dissolved, add the co-solvent dropwise while vortexing to reach the final desired concentration.
-
Monitor for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the ratio of solvents).
-
If necessary, adjust the pH of the final solution to improve stability and tolerability.
-
Protocol 3: Oral Administration to Rodents
-
Materials:
-
Prepared this compound formulation
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
-
-
Procedure:
-
Ensure the animal is properly restrained.
-
Measure the correct volume of the formulation into the syringe.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.
-
Quantitative Data Summary
| Parameter | Value | Species | Formulation | Citation |
| Oral Bioavailability (F) | 53% | Dog | 2 mg/kg in suspension | |
| Oral Bioavailability (F) | 70% | Dog | 3 mg/kg in solution | |
| In vivo Efficacy Dose | 1-3 mg/kg p.o. | Rat | Not specified |
Visualizations
References
Technical Support Center: Minimizing Off-Target Binding of BMS-764459
An invaluable resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on minimizing the off-target binding of BMS-764459 in vitro.
This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the specific and accurate assessment of this compound's effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? this compound is recognized as a ligand for G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).[1][2][3] GPR120 is a receptor for long-chain free fatty acids and plays a role in regulating metabolism and inflammation.[2][3][4]
Q2: What is off-target binding and why is it a critical issue in vitro? Off-target binding refers to a compound, such as this compound, interacting with unintended molecules like other receptors, enzymes, or transporters.[5][6] This is a significant concern because it can lead to misleading experimental data, inaccurate conclusions about the compound's efficacy and mechanism of action, and a high background signal that reduces assay sensitivity.[5][7]
Q3: What are the common causes of non-specific binding for a compound like this compound? Several factors can contribute to non-specific binding in vitro:
-
High Compound Concentration: Using concentrations that are too high can saturate the intended target and increase the likelihood of binding to lower-affinity, off-target sites.[7]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, temperature, or ionic strength can promote unwanted molecular interactions.[7]
-
Hydrophobic and Electrostatic Interactions: The chemical structure of a compound might predispose it to interact non-specifically with proteins or plastic surfaces used in experiments.[7]
-
Contamination or Degradation: Impurities in the compound sample or degradation over time can lead to unexpected interactions.
Q4: How can I experimentally distinguish between specific and non-specific binding? To measure the extent of non-specific binding, you should include a control group where a high concentration of an unlabeled, known GPR120 ligand is added along with this compound (especially if using a labeled version).[7] This unlabeled competitor will occupy the specific GPR120 binding sites, meaning any remaining signal from this compound is due to non-specific binding.[7][8] Specific binding is then calculated by subtracting this non-specific signal from the total binding observed in the absence of the competitor.[7]
Troubleshooting Guide for Off-Target Binding
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assays | Non-specific binding of this compound to assay components (e.g., beads, plates) or other proteins in the lysate.[9][10] | 1. Add Blocking Agents: Pre-incubate with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific sites.[7][11] 2. Optimize Wash Steps: Increase the number or duration of washes after incubation to remove loosely bound molecules.[9] 3. Use Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[9][11] 4. Pre-clear Lysate: If using cell lysates, incubate the lysate with control beads before adding your specific antibody or bait protein to remove proteins that non-specifically bind to the beads.[10] |
| Inconsistent results between replicates | 1. Compound Adsorption: The compound may be sticking to plastic tubes or plates.[6][11] 2. Suboptimal Buffer: The buffer pH or ionic strength may not be ideal for specific binding.[7][11] 3. Compound Instability: The compound may be degrading during the experiment. | 1. Use Low-Binding Labware: Utilize microplates and pipette tips designed to minimize molecular adsorption.[7] 2. Optimize Buffer Conditions: Perform a matrix experiment varying pH and salt concentration (e.g., NaCl) to find the condition with the best signal-to-noise ratio.[7][11] 3. Prepare Fresh Solutions: Make fresh stock solutions of this compound for each experiment and store them according to the manufacturer's recommendations.[12] |
| Effect is not blocked by a GPR120 antagonist | The observed cellular effect is likely due to this compound acting on a target other than GPR120. | 1. Use a Negative Control Cell Line: Replicate the experiment in a cell line that does not express GPR120. A specific effect should not be observed. 2. Perform a Counterscreen: Test this compound against a panel of common off-targets, such as other GPCRs, kinases, or ion channels.[13][14] 3. Use a Structurally Unrelated GPR120 Agonist: If another known GPR120 agonist does not produce the same effect, it further suggests the this compound effect is off-target.[1] |
Data Presentation: Optimizing Assay Buffer
The following table summarizes hypothetical data for optimizing buffer conditions to minimize non-specific binding of this compound in a binding assay.
| Buffer Additive | Concentration | Rationale | Resulting Non-Specific Binding | Signal-to-Noise Ratio |
| None (Control) | - | Baseline condition | 45% | 1.2 |
| BSA | 0.5% | Blocks non-specific protein binding sites on surfaces.[11] | 25% | 3.0 |
| BSA + Tween-20 | 0.5% + 0.05% | Blocks non-specific sites and reduces hydrophobic interactions. [7][11] | 10% | 8.5 |
| NaCl | 150 mM | Reduces non-specific electrostatic interactions.[11] | 30% | 2.5 |
| Tween-20 | 0.05% | Reduces non-specific hydrophobic interactions.[11] | 20% | 4.2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GPR120
This assay quantifies the ability of this compound to displace a known radiolabeled ligand from GPR120, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes from a stable cell line overexpressing human GPR120.
-
A suitable GPR120 radioligand (e.g., [³H]-TUG-891).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Unlabeled GPR120-selective agonist (for non-specific binding determination, e.g., TUG-891).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL Assay Buffer.
-
25 µL of unlabeled this compound dilutions (for competition curve) or a saturating concentration of unlabeled agonist (for non-specific binding) or Assay Buffer (for total binding).
-
50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd.
-
100 µL of GPR120 membranes (5-10 µg protein/well) diluted in Assay Buffer.
-
-
Seal the plate and incubate for 2 hours at room temperature with gentle agitation.
-
Harvest the membranes by rapidly filtering the plate contents through the filter plate using a vacuum manifold.
-
Wash each well 3 times with 200 µL of ice-cold Wash Buffer.
-
Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percent specific binding against the log concentration of this compound to determine the IC50, which can be converted to a Ki value.
Protocol 2: GPR120 Calcium Mobilization Functional Assay
This assay measures GPR120 activation in live cells by detecting downstream calcium release, confirming that this compound engages its target in a cellular context.
Materials:
-
HEK293 or CHO cells stably expressing human GPR120.
-
Wild-type (non-transfected) cells as a negative control.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
A known GPR120 antagonist.
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Plate GPR120-expressing and wild-type cells in 96-well plates and grow overnight to ~90% confluency.
-
Prepare the dye-loading solution according to the manufacturer's instructions, often including probenecid (B1678239) to prevent dye leakage.
-
Remove culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL in the final wash.
-
For antagonist testing, add the antagonist to the appropriate wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader. Measure baseline fluorescence for 10-20 seconds.
-
Inject a range of concentrations of this compound and immediately measure the fluorescence signal for 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline. A specific GPR120-mediated response should be dose-dependent, absent in wild-type cells, and inhibited by the GPR120 antagonist.
Visualizations and Workflows
References
- 1. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. medkoo.com [medkoo.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: BMS-764459 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-764459. Our goal is to help you overcome challenges related to its oral administration in in vivo experiments and ensure consistent, optimal results.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor oral absorption?
A1: Published data indicates that this compound possesses good, rather than poor, oral bioavailability. Studies in dogs have shown an oral bioavailability (F) of 53% when administered as a suspension and 70% when given as a solution.[1] The key challenge is not inherently poor absorption but rather the significant impact of the formulation on the extent of drug absorption.
Q2: Why is there a difference in bioavailability between suspension and solution formulations of this compound?
A2: The difference in bioavailability is likely due to the dissolution rate of the compound. This compound is soluble in DMSO, which suggests it may have limited aqueous solubility.[1][2] In a solution, the drug is already dissolved and readily available for absorption. In a suspension, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed. The rate of dissolution can be a limiting factor for overall absorption.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ | [1][2] |
| Molecular Weight | 405.40 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Solubility | DMSO: 20 mg/mL (clear) | [1] |
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1).[1][2] CRHR-1 activation by its ligand, CRH, initiates a signaling cascade through the Gαs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] By blocking the binding of CRH to CRHR-1, this compound inhibits this downstream signaling.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to resolve them.
Issue 1: High variability in plasma concentrations between subjects.
-
Possible Cause: Inconsistent dosing formulation or administration technique.
-
Troubleshooting Steps:
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of drug particles. Vigorous vortexing or sonication immediately prior to dosing is recommended.
-
Standardize Gavage Technique: Ensure consistent placement of the gavage needle to minimize variability in the site of drug release in the gastrointestinal tract.
-
Switch to a Solution Formulation: To eliminate dissolution as a variable, consider using a solution formulation. See the Experimental Protocols section for recommended vehicles.
-
Issue 2: Lower than expected plasma exposure (AUC).
-
Possible Cause: Incomplete dissolution of the drug from a suspension formulation.
-
Troubleshooting Steps:
-
Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder can increase the surface area available for dissolution.[4] Micronization or nanomilling techniques can be explored.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents or surfactants in the formulation to improve the dissolution rate and solubility in the gastrointestinal tract.
-
Adopt a Solution Formulation: As demonstrated by preclinical data, administering this compound in a solution can significantly improve its bioavailability.[1]
-
Issue 3: Difficulty in preparing a stable and consistent formulation.
-
Possible Cause: Poor solubility of this compound in common aqueous vehicles.
-
Troubleshooting Steps:
-
Vehicle Screening: Conduct a small-scale solubility study with various pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle for a solution formulation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. The chemical structure of this compound suggests it may have basic properties.
-
Consider Lipid-Based Formulations: For compounds with low aqueous solubility, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to improve oral absorption.[5]
-
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation for Oral Gavage
This protocol is designed to prepare a solution of this compound for oral administration in rodents, aiming to maximize bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary.
-
Add PEG400 to the solution and vortex until a homogenous mixture is obtained. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Add the saline to the mixture in a stepwise manner while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Oral Bioavailability Study Design
This protocol outlines a typical experimental workflow for assessing the oral bioavailability of different this compound formulations in a preclinical model (e.g., rats).
Workflow:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days before the experiment.
-
Dose Preparation: Prepare the intravenous (IV) and oral (PO) formulations of this compound. The IV formulation is typically a solution in a vehicle suitable for injection, while the PO formulations can be the suspension and solution as described.
-
Dosing:
-
IV Group: Administer a single bolus dose via the tail vein.
-
PO Groups: Administer the respective formulations via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. Oral bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
Caption: CRHR-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo oral bioavailability studies of this compound.
Caption: Troubleshooting logic for addressing poor in vivo performance of this compound.
References
- 1. This compound = 98 HPLC 1188407-45-5 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Effects of CRHR-1 Antagonists, Including BMS-764459
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Corticotropin-Releasing Hormone Receptor 1 (CRHR-1) antagonists, such as BMS-764459. It is designed to help interpret unexpected behavioral effects that may arise during preclinical experiments.
Disclaimer: Publicly available preclinical data, including specific binding affinities, effective doses in behavioral models, and pharmacokinetic profiles for this compound, is limited. Therefore, this guide provides information on CRHR-1 antagonists as a class, which should be applicable to the investigation of this compound. Researchers are encouraged to perform internal dose-response studies and pharmacokinetic analyses to establish a compound-specific profile.
Troubleshooting Guide: Unexpected Behavioral Outcomes
Researchers using CRHR-1 antagonists like this compound typically anticipate anxiolytic and antidepressant-like effects. Unexpected outcomes may include, but are not limited to, increased anxiety, locomotor hyperactivity, sedative effects, or cognitive impairment. This guide offers a structured approach to troubleshooting such observations.
| Observed Unexpected Effect | Potential Cause | Recommended Action |
| Increased Anxiety or Paradoxical Anxiogenic-like Effects | Off-target activity: The compound may be interacting with other receptors that mediate anxiety. | 1. Conduct a receptor screening panel: Assess the binding profile of this compound against a broad range of CNS receptors. 2. Evaluate dose-response: A biphasic or U-shaped dose-response curve may indicate complex pharmacology. Test a wider range of doses, including lower concentrations. 3. Control for environmental stressors: Ensure that testing conditions are standardized and not inadvertently introducing confounding stressors. |
| Locomotor Hyperactivity or Sedation | Pharmacokinetics: The dose administered may result in plasma and brain concentrations that are either too high (potentially leading to off-target effects or receptor over-saturation) or too low (ineffective). Metabolite activity: Active metabolites may have a different pharmacological profile. | 1. Perform pharmacokinetic studies: Determine the Cmax, Tmax, and half-life of this compound in the species being tested. Correlate plasma/brain concentrations with behavioral effects. 2. Characterize metabolites: Identify major metabolites and assess their activity at CRHR-1 and other receptors. 3. Adjust dosing regimen: Based on PK data, modify the dose and/or time of testing relative to administration. |
| Cognitive Impairment (e.g., in memory tasks) | Non-specific effects: High doses may lead to sedation or other behavioral disruptions that interfere with performance in cognitive assays. CRHR-1's role in cognition: While primarily associated with stress, CRHR-1 may play a role in certain cognitive processes. | 1. Rule out motor or sensory impairments: Use appropriate control tests (e.g., open field for locomotion, sensory threshold tests) to ensure cognitive deficits are not a result of other impairments. 2. Test a range of cognitive domains: Evaluate effects on different types of memory (e.g., spatial, fear, working memory) to identify specific deficits. 3. Consult literature on CRHR-1 and cognition: Review studies that have investigated the role of this receptor in the specific cognitive tasks being used. |
| Lack of Efficacy (No Anxiolytic/Antidepressant Effect) | Insufficient receptor occupancy: The administered dose may not be high enough to achieve therapeutic levels of CRHR-1 blockade in the brain. Poor blood-brain barrier penetration: The compound may not be efficiently crossing into the central nervous system. Experimental model limitations: The chosen behavioral model may not be sensitive to the effects of CRHR-1 antagonism. | 1. Conduct receptor occupancy studies: Use techniques like PET imaging or ex vivo binding assays to determine the percentage of CRHR-1 occupied at different doses. 2. Measure brain-to-plasma ratio: Quantify the concentration of this compound in the brain and compare it to plasma levels. 3. Use multiple, validated behavioral models: Test the compound in a battery of assays for anxiety and depression (e.g., elevated plus-maze, forced swim test, social interaction test). |
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped dose-response curve with this compound in the elevated plus-maze, where low and high doses are ineffective, but a mid-range dose is anxiolytic. How do we interpret this?
A1: A U-shaped dose-response curve can be indicative of several factors. At higher doses, the compound may be engaging off-target receptors that counteract the anxiolytic effect of CRHR-1 antagonism. Alternatively, high levels of receptor blockade could disrupt homeostatic mechanisms, leading to a paradoxical effect. We recommend conducting off-target binding assays and performing pharmacokinetic analysis to correlate drug concentrations with the observed behavioral effects at each dose.
Q2: Our animals treated with this compound are showing reduced mobility in the open field test. Is this sedation?
A2: Reduced mobility can be a sign of sedation, but it could also be an anxiolytic effect (reduced exploratory drive in a novel, somewhat stressful environment) or a motor impairment. To differentiate these possibilities, we suggest a battery of tests. The rotarod test can assess motor coordination. A detailed ethological analysis in the open field, scoring behaviors like rearing and grooming in addition to distance traveled, can provide a more nuanced picture. Comparing the effects to a known sedative (e.g., a benzodiazepine) and a known anxiolytic with minimal sedative properties can also be informative.
Q3: We do not see an antidepressant-like effect of this compound in the forced swim test. Does this mean the compound is inactive?
A3: Not necessarily. The forced swim test is a screening tool with known limitations. A lack of effect in this single assay should be interpreted with caution. We recommend testing this compound in other models of antidepressant activity, such as the chronic mild stress model or the sucrose (B13894) preference test, which have greater predictive validity. Additionally, ensure that the dosing regimen is appropriate to maintain sufficient receptor occupancy throughout the testing period.
Q4: What are the expected on-target behavioral effects of a CRHR-1 antagonist like this compound?
A4: Based on the role of the CRH/CRHR-1 system in the stress response, the primary expected behavioral effects of a CRHR-1 antagonist are anxiolytic-like and antidepressant-like. In preclinical models, this would translate to:
-
Increased time spent in the open arms of the elevated plus-maze.
-
Decreased immobility time in the forced swim test or tail suspension test.
-
Reduced freezing behavior in fear conditioning paradigms.
-
Attenuation of stress-induced reinstatement of drug-seeking behaviors.
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the CRHR-1 signaling cascade and a general workflow for evaluating the behavioral effects of a novel CRHR-1 antagonist.
Caption: CRHR-1 signaling cascade initiated by stress.
Caption: A tiered workflow for behavioral phenotyping.
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Expected Outcome for Anxiolytic Effect: Increased time spent and/or entries into the open arms compared to the vehicle-treated group.
Forced Swim Test (FST) for Antidepressant-Like Activity
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle. Typically, a pre-treatment schedule (e.g., daily for 3-5 days) is more effective for this assay.
-
Gently place the animal into the water cylinder for a 6-minute session.
-
Record the session. The last 4 minutes are typically scored.
-
After the test, remove the animal, dry it thoroughly, and return it to a heated cage to prevent hypothermia.
-
-
Key Parameters Measured:
-
Immobility time (floating with only minor movements to keep the head above water).
-
Swimming time.
-
Climbing time.
-
-
Expected Outcome for Antidepressant-Like Effect: Decreased immobility time compared to the vehicle-treated group.
Fear Conditioning for Learning and Memory
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot-shock, and a distinct context for cued fear testing.
-
Procedure:
-
Training Day:
-
Place the animal in the conditioning chamber.
-
After a habituation period, present a neutral conditioned stimulus (CS), such as a tone.
-
Co-terminate the CS with a mild, brief foot-shock (unconditioned stimulus, US).
-
Repeat CS-US pairings as per the protocol.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the original conditioning chamber (no tone or shock).
-
Record freezing behavior (complete absence of movement except for respiration) for a set period.
-
-
Cued Fear Test (48 hours later):
-
Place the animal in a novel context.
-
After a habituation period, present the CS (tone) without the shock.
-
Record freezing behavior.
-
-
-
Key Parameters Measured:
-
Percentage of time spent freezing during the contextual and cued tests.
-
-
Expected Outcome for Anxiolytic/Fear-Reducing Effect: Reduced freezing behavior during the contextual and/or cued fear tests in the this compound-treated group compared to vehicle.
Technical Support Center: A Guide to In Vivo Studies with Novel CRF1 Receptor Antagonists
Disclaimer: Due to the limited availability of public information on BMS-764459, this technical support center provides a generalized guide for researchers working with novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. The information herein is based on data from structurally and functionally similar compounds and established principles of rodent pharmacology. It is imperative to conduct dose-finding and toxicity studies for any new compound, including this compound, before initiating efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CRF1 receptor antagonist like this compound?
A1: this compound is a corticotropin-releasing factor/hormone receptor 1 (CRHR-1) antagonist.[1] CRF1 receptors are G-protein coupled receptors that play a crucial role in the body's response to stress. When activated by corticotropin-releasing factor (CRF), these receptors initiate a signaling cascade that is involved in anxiety, depression, and other stress-related disorders. By blocking the CRF1 receptor, antagonists like this compound are designed to mitigate the effects of stress on the brain and behavior.
Q2: I am starting a new in vivo study with a novel CRF1 antagonist. How do I select an appropriate starting dose for my rodent strain?
A2: For a novel compound, it is crucial to perform a dose-response study. However, you can estimate a starting dose based on published data for other CRF1 antagonists in similar rodent strains. Factors to consider include the compound's potency (Ki or IC50 values), the route of administration, and the specific behavioral or physiological endpoint being measured. The provided data tables offer a starting point based on other CRF1 antagonists.
Q3: My compound has low aqueous solubility. What are some suitable vehicle formulations for in vivo administration in rodents?
A3: Many small molecule inhibitors are hydrophobic and require a co-solvent system for in vivo administration. A common vehicle for CRF1 antagonists is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a formulation for CP-154,526 involved dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline. It is critical to ensure the final concentration of DMSO is minimized to avoid toxicity.
Q4: I am observing inconsistent results in my behavioral experiments. What are some potential confounding factors?
A4: Inconsistent results can arise from several factors. Ensure your formulation is homogenous and prepared fresh for each experiment to avoid precipitation and inaccurate dosing. The timing of administration relative to the behavioral test is also critical and should be based on the compound's pharmacokinetic profile. Furthermore, the stress level of the animals can significantly impact the effects of CRF1 antagonists, as they are often more effective under high-stress conditions.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects
-
Problem: Animals exhibit sedation, ataxia, or other motor impairments after compound administration.
-
Troubleshooting Steps:
-
Dose Reduction: The observed effects may be due to off-target activity at higher doses. Conduct a dose-response study to identify a behaviorally effective dose with a wider therapeutic window.
-
Vehicle Control: Administer the vehicle solution alone to a control group to ensure the observed effects are not due to the vehicle components, particularly if using co-solvents like DMSO.
-
Pharmacokinetic Analysis: Determine the peak plasma and brain concentrations of the compound to ensure they are within a relevant range based on in vitro potency.
-
Issue 2: Lack of Efficacy in a Behavioral Model
-
Problem: The CRF1 antagonist does not produce the expected anxiolytic or antidepressant-like effects.
-
Troubleshooting Steps:
-
Re-evaluate the Dose and Route of Administration: The current dose may be insufficient to achieve adequate receptor occupancy in the brain. Consider increasing the dose or exploring a different route of administration (e.g., subcutaneous instead of intraperitoneal) that may offer better bioavailability.
-
Consider the Experimental Model: CRF1 antagonists often show greater efficacy in models of high stress or anxiety. The behavioral paradigm may not be sensitive enough to detect the effects of the compound under baseline conditions.
-
Confirm Compound Stability: Ensure the compound is stable in the chosen vehicle and under the storage conditions used. Degradation of the compound will lead to a loss of efficacy.
-
Quantitative Data Summary
The following tables summarize dosage information for several well-characterized CRF1 receptor antagonists in different rodent strains. This data can serve as a reference for designing initial dose-finding studies for a novel CRF1 antagonist.
Table 1: CRF1 Antagonist Dosages in Mice
| Compound | Mouse Strain | Dose Range | Route of Administration | Experimental Context |
| Antalarmin | BALB/c | 10 mg/kg | Intraperitoneal (i.p.) | Chronic Mild Stress Model |
| CP-154,526 | BALB/cJ | 10 mg/kg | Intraperitoneal (i.p.) | Stress-Induced Ethanol Consumption |
| R121919 | Not Specified | 10 mg/kg | Not Specified | Anxiety Models |
| NBI 35965 | C57BL/6J | Not Specified | Intra-mPFC microinjection | Binge-like Ethanol Consumption |
Table 2: CRF1 Antagonist Dosages in Rats
| Compound | Rat Strain | Dose Range | Route of Administration | Experimental Context |
| Antalarmin | Sprague-Dawley | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Forced Swim Test |
| Antalarmin | Sprague-Dawley | 20 mg/kg | Subcutaneous (s.c.) | Fertility Study |
| R121919 | Sprague-Dawley | 5, 10, 20 mg/kg | Subcutaneous (s.c.) | Heroin Self-Administration |
| R121919 | Sprague-Dawley | 20 mg/kg/day | Not Specified | Defensive Withdrawal Test |
| CP-154,526 | Sprague-Dawley | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Elevated Plus-Maze |
| CP-154,526 | Long-Evans | 0.2 nmol | Intra-BNST infusion | Anxiety-like Behavior |
| NBI-34041 | Wistar & Sprague-Dawley | Not Specified | Not Specified | Endocrine Response to Stress |
Experimental Protocols
Protocol 1: Preparation of a CRF1 Antagonist Formulation for Intraperitoneal Injection
This protocol is a general guideline and should be optimized for the specific compound.
-
Materials:
-
Novel CRF1 Receptor Antagonist Powder
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of the CRF1 antagonist based on the desired final concentration and volume.
-
Weigh the compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the compound completely. A common starting point is 10% of the final volume. Vortex thoroughly.
-
Add PEG300 to the solution. A typical ratio is 40% of the final volume. Vortex until the solution is clear.
-
Add Tween 80 to the mixture. A common concentration is 5% of the final volume. Vortex until clear.
-
Slowly add sterile saline to reach the final desired volume. The solution may become a suspension. Vortex thoroughly before each injection to ensure a homogenous mixture.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Evaluation of Anxiolytic-like Effects in the Elevated Plus-Maze (EPM) Test in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Procedure:
-
Administer the CRF1 antagonist or vehicle at the predetermined dose and time before the test. For example, 30-60 minutes prior to testing for i.p. injection.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
-
Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway and the inhibitory action of an antagonist.
Caption: A typical experimental workflow for evaluating a novel CRF1 receptor antagonist in rodents.
References
Best practices for handling and storing BMS-764459 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing BMS-764459 powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is a non-peptide small molecule that is orally bioavailable. Chemically, it is identified as (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by blocking the CRF1 receptor, thereby inhibiting the downstream signaling pathways typically activated by the binding of corticotropin-releasing factor (CRF). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is critically involved in the physiological response to stress.[2][3] By antagonizing this receptor, this compound can modulate stress-related responses.
Q3: What are the recommended storage conditions for this compound powder?
A3: For long-term storage, it is recommended to store this compound powder in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] One supplier suggests room temperature for storage of the powder. To prevent degradation, it is advisable to protect the compound from light and moisture.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL. For experimental use, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the desired solvent.
-
Possible Cause: The concentration of the solution may be too high, or the powder may require assistance to fully dissolve.
-
Solution:
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: this compound has poor aqueous solubility, and direct dilution from a high-concentration organic stock can cause it to "crash out" of solution.
-
Solution:
-
Perform serial dilutions of the DMSO stock solution in your aqueous buffer rather than a single large dilution.[4]
-
Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects and maintain solubility.
-
Consider the use of a surfactant or other solubilizing agent in your aqueous buffer, if compatible with your experimental system.[5]
-
Issue 3: Inconsistent or weaker than expected results in cell-based assays.
-
Possible Cause: The compound may have degraded in solution, or the stock solution concentration may be inaccurate.
-
Solution:
-
Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing dilute aqueous solutions.
-
Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[4]
-
If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.40 g/mol |
| Appearance | White to light brown powder |
| Solubility | DMSO: 20 mg/mL |
| Storage (Powder) | Short-term: 0-4°C; Long-term: -20°C; Protect from light and moisture.[1] |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks): 0-4°C; Long-term (months): -20°C.[1] |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Protocol: In Vitro CRF1 Receptor Antagonist Activity using a cAMP Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on CRF-induced cyclic AMP (cAMP) production in a human cell line expressing the CRF1 receptor (e.g., Y-79 retinoblastoma cells).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Human cell line expressing CRF1 receptor (e.g., Y-79)
-
Cell culture medium (appropriate for the chosen cell line)
-
Corticotropin-releasing factor (CRF)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Culture: Culture the CRF1-expressing cells according to standard protocols. For the assay, seed the cells into 96-well plates at an optimized density and allow them to attach overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations for testing. Also, prepare a solution of CRF in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay Protocol: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the different concentrations of the this compound working solutions to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). c. Incubate for 20-30 minutes at 37°C. d. Add the CRF solution to all wells except for the basal control wells. e. Incubate for an additional 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CRF-induced cAMP production.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
The binding of Corticotropin-Releasing Factor (CRF) to its receptor, CRF1, primarily activates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2][6] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[7][8] this compound, as a CRF1 antagonist, blocks this pathway at the receptor level.
Caption: Canonical CRF1 receptor signaling pathway initiated by CRF and inhibited by this compound.
Experimental Workflow for cAMP Assay
The following diagram outlines the key steps in the experimental workflow for determining the antagonist activity of this compound.
Caption: Experimental workflow for the in vitro cAMP assay to assess this compound activity.
References
- 1. medkoo.com [medkoo.com]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for BMS-764459 Metabolism in Pharmacokinetic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-764459 and similar compounds. The following information is based on established methodologies for characterizing drug metabolism and may utilize data from closely related compounds, such as BMS-690514, to illustrate key concepts and provide detailed experimental context in the absence of specific published data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for a compound like this compound?
A1: Based on the structures of similar small molecule inhibitors, the primary metabolic pathways for this compound likely involve both Phase I and Phase II reactions. Phase I metabolism often includes oxidation reactions such as hydroxylation and O-demethylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. Phase II metabolism typically involves conjugation reactions, such as direct glucuronidation, which is mediated by UDP-glucuronosyltransferase (UGT) enzymes.
Q2: Which specific enzymes are most likely involved in the metabolism of this compound?
A2: For compounds with similar chemical scaffolds, the major enzymes responsible for oxidative metabolism are often CYP3A4, CYP2D6, and CYP2C9.[1][2][3] For glucuronidation, UGT2B4 and UGT2B7 have been identified as key enzymes.[1][2][3] It is crucial to perform reaction phenotyping studies to identify the specific enzymes involved in the metabolism of this compound.
Q3: How can I quantify this compound and its metabolites in biological samples?
A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of the parent drug and its metabolites in plasma, urine, and other biological matrices.[4][5][6][7] This method offers high sensitivity and selectivity, allowing for accurate pharmacokinetic analysis.
Q4: How should I structure a pharmacokinetic model to account for the metabolism of this compound?
A4: A parent-metabolite pharmacokinetic model is recommended. This can range from a simple one-compartment model for both parent and metabolite to more complex multi-compartment models, depending on the data. The model should include parameters for the absorption of the parent drug, its elimination, and the formation and elimination of the metabolite(s).
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in Metabolizing Enzymes | Genotype study subjects for common polymorphisms in key metabolizing enzymes (e.g., CYP2D6, CYP2C19, UGTs). Stratify data based on genotype to assess its impact on drug exposure. |
| Drug-Drug Interactions (DDIs) | Review concomitant medications of study subjects for known inhibitors or inducers of the identified metabolizing enzymes (e.g., CYP3A4 inhibitors like ketoconazole). |
| Food Effects | Conduct pharmacokinetic studies under both fasted and fed conditions to determine the impact of food on the absorption and metabolism of this compound. |
| Sample Collection and Processing Errors | Ensure consistent timing of sample collection and standardized procedures for plasma separation and storage to minimize ex vivo degradation. |
Issue 2: Difficulty in identifying and quantifying metabolites.
| Potential Cause | Troubleshooting Step |
| Low Metabolite Concentrations | Increase the sensitivity of the LC-MS/MS method by optimizing ionization source parameters, using a more sensitive instrument, or increasing the sample injection volume. |
| Metabolite Instability | Investigate the stability of metabolites in the biological matrix at different temperatures and storage durations. Use appropriate stabilizers if necessary. |
| Lack of Authentic Metabolite Standards | Synthesize or biosynthesize small quantities of the expected metabolites to be used as standards for method development and validation. |
| Complex Biological Matrix | Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances from the matrix before LC-MS/MS analysis.[8] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
Objective: To identify the major metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLM (0.5 mg/mL), this compound (at various concentrations, e.g., 1-10 µM), and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
To identify the specific CYP enzymes involved, repeat the experiment in the presence of specific chemical inhibitors.[1][2][3]
Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes
Objective: To confirm the specific CYP isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare separate incubation mixtures for each recombinant CYP enzyme. Each mixture should contain the specific CYP isoform, this compound, and phosphate buffer.
-
Follow the same pre-incubation, reaction initiation, incubation, and termination steps as described in Protocol 1.
-
Analyze the supernatant by LC-MS/MS to determine the rate of metabolite formation for each CYP isoform.
-
The enzyme that produces the highest level of a particular metabolite is considered the primary enzyme responsible for that metabolic pathway.[1][2][3]
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic parameters for this compound and its primary metabolite, and the kinetic parameters of its metabolism, based on data from similar compounds.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Primary Metabolite (M1) in Humans Following a Single Oral Dose.
| Parameter | This compound (Parent) | M1 (Metabolite) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (hr) | 2.0 | 4.0 |
| AUC (ng*hr/mL) | 3000 | 1200 |
| t1/2 (hr) | 8.0 | 12.0 |
| CL/F (L/hr) | 20 | - |
| Vd/F (L) | 230 | - |
Table 2: Hypothetical Kinetic Parameters for the Formation of Primary Metabolites of this compound by Recombinant Human CYP Enzymes.
| Metabolite | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| M1 (Hydroxylation) | CYP3A4 | 15 | 25 |
| M2 (O-demethylation) | CYP2D6 | 5 | 10 |
| M3 (Hydroxylation) | CYP2C9 | 25 | 8 |
Visualizations
Caption: Proposed metabolic pathways for this compound.
Caption: Workflow for parent-metabolite pharmacokinetic modeling.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. japsonline.com [japsonline.com]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Validating the Activity of BMS-764459
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the biological activity of a new batch of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazinone-containing antagonist that selectively targets the corticotropin-releasing factor 1 (CRF1) receptor.[1] By binding to the CRF1 receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, corticotropin-releasing factor (CRF). This inhibition modulates the stress response, making it a valuable tool for studying the CRF1 receptor's role in conditions like anxiety and depression.
Q2: What are the expected in vitro activities of a new batch of this compound?
A2: A new, active batch of this compound should exhibit high-affinity binding to the CRF1 receptor and potent functional antagonism of CRF-stimulated signaling. Specifically, it is expected to have a half-maximal inhibitory concentration (IC50) in the low nanomolar range in both receptor binding and functional assays.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffer or cell culture medium.
Q4: What cell lines are suitable for testing the activity of this compound?
A4: Cell lines endogenously expressing the CRF1 receptor or cell lines stably transfected with the human CRF1 receptor are suitable. Commonly used cell lines include human Y-79 retinoblastoma cells, as well as engineered CHO-K1 or HEK293 cells overexpressing the CRF1 receptor.[1][3]
Troubleshooting Guides
Troubleshooting for Low Potency or No Activity in a CRF1 Receptor Binding Assay
| Potential Problem | Possible Cause | Recommended Solution |
| Low or no displacement of radioligand | Degraded this compound: The compound may have degraded due to improper storage. | Ensure the compound has been stored in a dry, dark place at the recommended temperature (0 - 4 °C for short term, -20 °C for long term).[2] Prepare fresh stock solutions from a new aliquot. |
| Inactive Radioligand: The radiolabeled ligand used for competition may have degraded. | Verify the age and storage conditions of the radioligand. Purchase a fresh batch if necessary. | |
| Incorrect Assay Buffer Composition: The pH or ionic strength of the binding buffer may be suboptimal. | Ensure the binding buffer composition and pH are appropriate for the CRF1 receptor. A typical buffer is 50 mM Tris-HCl, pH 7.4. | |
| Insufficient Incubation Time: The binding reaction may not have reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time for the assay. | |
| High Non-Specific Binding | High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding. | Use a radioligand concentration at or near its Kd value to maximize the specific binding window. |
| Inadequate Washing: Insufficient washing of the filters can lead to high background from unbound radioligand. | Ensure rapid and thorough washing of the filters with ice-cold wash buffer. |
Troubleshooting for Low Potency or No Activity in a cAMP Functional Assay
| Potential Problem | Possible Cause | Recommended Solution |
| No inhibition of CRF-stimulated cAMP production | Poor Cell Health: Cells may be unhealthy, have a high passage number, or be plated at a suboptimal density. | Use healthy, low-passage number cells. Optimize cell seeding density to ensure a robust response to CRF. |
| Low Receptor Expression: The cell line may not express a sufficient number of CRF1 receptors. | Confirm CRF1 receptor expression in your chosen cell line via methods like Western blot or qPCR. | |
| Suboptimal Agonist (CRF) Concentration: The concentration of CRF used to stimulate the cells may be too high or too low. | Perform a dose-response curve for CRF to determine the EC80 concentration for use in the antagonist assay. | |
| High Assay Variability | Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, leading to a weak and variable signal. | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation and enhance the signal window. |
| Inconsistent Cell Plating: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure a homogenous single-cell suspension before plating. |
Quantitative Data Summary
The following tables provide expected potency values for this compound and other common CRF1 receptor modulators. These values can be used as a reference to validate the activity of a new batch of this compound.
Table 1: CRF1 Receptor Binding Affinity (IC50/Ki)
| Compound | Receptor | Cell Line/Tissue | IC50/Ki (nM) |
| This compound | Rat CRF1 | - | 0.86 (IC50)[1] |
| Antalarmin | Human CRF1 | - | 3 (IC50)[4] |
| Astressin | Human CRF1 | - | 2.4 (IC50)[4] |
| CRF | Human CRF1 | - | 3.1 (IC50)[4] |
| CRA1000 | Rat CRF1 | COS-7 cells | 30 (IC50)[5] |
| CRA1001 | Rat CRF1 | COS-7 cells | 38 (IC50)[5] |
Table 2: CRF1 Receptor Functional Antagonism (IC50)
| Compound | Receptor | Cell Line | IC50 (nM) |
| This compound | Human CRF1 | Y-79 retinoblastoma cells | 1.9[1] |
| Ovine CRF | Human CRF1 | CHO-K1 cells | 5.5 (EC50)[6] |
| Human urocortin 1 | Human CRF1 | CHO-K1 cells | 0.12 (EC50)[6] |
Experimental Protocols
CRF1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-ovine Corticotropin-Releasing Factor ([¹²⁵I]oCRF).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled oCRF.
-
Test Compound: this compound.
-
96-well microplate.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to determine the potency of this compound in antagonizing CRF-stimulated cyclic AMP (cAMP) production in cells expressing the CRF1 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Agonist: Corticotropin-releasing factor (CRF).
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well microplate.
Procedure:
-
Seed the cells into a 384-well microplate and incubate overnight to allow for attachment.
-
The next day, remove the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add CRF at a final concentration corresponding to its EC80 (determined from a prior agonist dose-response experiment).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production.
Visualizations
References
- 1. This compound = 98 HPLC 1188407-45-5 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Technical Support Center: BMS-764459 Dissolution for Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of BMS-764459 for injections. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 20 mg/mL, resulting in a clear solution.[1]
Q3: How should I store the solid form and stock solutions of this compound?
A3: For optimal stability, the solid powder form of this compound should be stored in a dry, dark place at room temperature.[1] Stock solutions in DMSO should be stored at -20°C for long-term storage (months) and can be kept at 4°C for short-term use (days to weeks). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q4: Can I dissolve this compound directly in an aqueous buffer for injection?
A4: Due to its poor water solubility, directly dissolving this compound in aqueous buffers is not recommended as it will likely result in incomplete dissolution. A common strategy for such compounds is to first dissolve them in an organic solvent like DMSO and then dilute this stock solution into a suitable aqueous vehicle for injection.[3][4][5]
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 405.40 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage (Solid) | Room temperature, dry, dark | [1] |
| Storage (Stock Solution in DMSO) | -20°C (long-term), 4°C (short-term) |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Injection
This protocol provides a general method for preparing this compound for injection, particularly for preclinical animal studies. It is based on common formulation strategies for poorly water-soluble compounds.[3][6][7] Researchers should optimize the final vehicle composition based on their specific experimental needs and animal model.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and labware
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 20 mg/mL.
-
Vortex or sonicate at room temperature until the compound is completely dissolved, resulting in a clear solution.
-
-
Prepare Injection Vehicle:
-
In a sterile tube, prepare the injection vehicle by combining the following components in the specified ratio (v/v):
-
40% PEG300
-
5% Polysorbate 80
-
45% Saline
-
-
This creates a vehicle that is 10% DMSO once the stock solution is added.
-
-
Final Formulation:
-
Slowly add the this compound stock solution (10% of the final volume) to the injection vehicle while vortexing.
-
For example, to prepare 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL this compound stock solution to 900 µL of the injection vehicle.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Troubleshooting Guide
Q1: I've followed the protocol, but my final solution is cloudy or has a precipitate. What should I do?
A1: This may be due to the precipitation of this compound upon dilution of the DMSO stock in the aqueous vehicle. Here are some troubleshooting steps:
-
Order of Addition: Ensure you are adding the DMSO stock solution to the vehicle and not the other way around.
-
Mixing: Mix continuously while adding the stock solution to avoid localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warm the final solution (e.g., to 37°C) to aid in dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: Brief sonication of the final solution can help to break up and dissolve small particles.
-
Adjust Vehicle Composition: If precipitation persists, consider increasing the proportion of co-solvents (PEG300) or surfactant (Polysorbate 80) in your vehicle. Perform small-scale pilot tests to find the optimal ratio.
Q2: My this compound is not dissolving completely in DMSO, even at 20 mg/mL.
A2: Incomplete dissolution in DMSO is uncommon but can occur. Consider the following:
-
DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[2]
-
Compound Purity: Verify the purity of your this compound. Impurities may be insoluble.
-
Mechanical Assistance: Use a vortex mixer for an extended period or a brief sonication to facilitate dissolution.
Q3: The solution is clear initially but forms a precipitate over time.
A3: This indicates that the solution is not stable.
-
Prepare Fresh: It is best practice to prepare the final injection solution fresh on the day of use.
-
Storage: If short-term storage is necessary, keep the solution at 4°C and protected from light. Before use, allow it to warm to room temperature and check for any precipitation. If a precipitate has formed, try to redissolve it by gentle warming and vortexing. If it does not redissolve, discard the solution.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing precipitation issues.
References
- 1. This compound = 98 HPLC 1188407-45-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Managing Variability in Animal Studies with BMS-764459
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-764459 in animal studies. The information is designed to address specific issues that may arise during experimentation and to help manage variability for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide small molecule antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), also known as Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] Its primary mechanism of action is to competitively block the binding of corticotropin-releasing hormone (CRH) to CRHR1. This inhibition prevents the activation of downstream signaling cascades, most notably the Gαs-adenylyl cyclase-cAMP-PKA pathway, which in turn reduces the production and release of adrenocorticotropic hormone (ACTH) and subsequently cortisol. By attenuating this key pathway in the hypothalamic-pituitary-adrenal (HPA) axis, this compound modulates the physiological and behavioral responses to stress.
Q2: What are the common sources of variability when using this compound in animal studies?
A2: Variability in animal studies with this compound can arise from several factors:
-
Animal Model and Stress Conditions: The efficacy of CRHR1 antagonists is highly dependent on the specific animal model and the nature of the stressor. Effects are often more pronounced in models of high anxiety or stress.[2]
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between species and even between individual animals. Factors like poor oral bioavailability or rapid metabolism can lead to inconsistent target engagement.
-
Dose Selection and Receptor Occupancy: Insufficient dosage may not achieve the necessary receptor occupancy in the brain to elicit a therapeutic effect. Conversely, excessively high doses may lead to off-target effects.
-
Formulation and Vehicle: The solubility and stability of this compound in the chosen vehicle can significantly impact its absorption and bioavailability. Improper formulation can be a major source of variability.
-
Animal Handling and Acclimation: Stress induced by handling and unfamiliar environments can activate the HPA axis, potentially confounding the effects of a CRHR1 antagonist. Proper acclimation and consistent handling procedures are crucial.
-
Genetic Background of Animals: Different strains of mice or rats can exhibit variations in their HPA axis function and behavioral responses to stress, which can influence the effects of this compound.[2]
Q3: How should I prepare this compound for oral administration in rodents?
A3: For oral gavage in rodents, this compound can be formulated as a suspension. A common vehicle for suspensions is 0.5% w/v carboxymethylcellulose (CMC) in sterile water. It is critical to ensure the suspension is homogeneous before each administration to guarantee consistent dosing. The use of a vehicle control group is essential in all experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lack of anxiolytic-like effects in behavioral assays.
| Possible Cause | Troubleshooting Steps |
| Inadequate Stress Level in the Model | CRHR1 antagonists like this compound often exhibit greater efficacy in animals under stress.[2] Ensure your chosen stressor is consistently applied and sufficient to induce a measurable anxiety-like phenotype. |
| Suboptimal Dose | Perform a dose-response study to identify the optimal dose of this compound for your specific animal model and behavioral paradigm. |
| Poor Bioavailability | Review the formulation and vehicle. Consider conducting a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound after administration to ensure adequate exposure. |
| Timing of Administration | The timing of drug administration relative to the behavioral test is critical. Optimize the pre-treatment interval based on the pharmacokinetic profile of this compound. |
| Animal Strain Variability | Be aware of potential strain-dependent differences in stress reactivity and drug response. Ensure you are using a consistent and appropriate animal strain for your study.[2] |
Issue 2: High variability in plasma or brain concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the this compound formulation is prepared consistently for each experiment. For suspensions, thorough mixing before each dose is crucial to prevent settling of the compound. |
| Inaccurate Dosing Technique | For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. For intravenous administration, verify the injection site and rate of infusion. |
| Variability in Animal Fasting Status | Food in the stomach can affect the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing. |
| Individual Differences in Metabolism | While difficult to control, be aware that individual metabolic rates can vary. Increasing the number of animals per group can help to mitigate the impact of individual outliers. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 vs. CRHR1 | 0.86 nM | Binding to rat CRHR1 against 150 pM ovine CRF |
| Functional Potency | 1.9 nM | Inhibition of 1 nM CRF-stimulated cAMP production in human Y-79 retinoblastoma cells |
| Selectivity vs. CRHR2 | >10 µM | |
| Selectivity vs. 43 other targets | >10 µM |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Anxiety
| Animal Model | Behavioral Assay | Effective Oral Dose Range | Observed Effect |
| Rat | Defensive Withdrawal | 1-3 mg/kg | Anxiolytic efficacy |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value (2 mg/kg, suspension) | Value (3 mg/kg, solution) |
| Oral Bioavailability (F) | 53% | 70% |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
1. Formulation Preparation (0.5% CMC Suspension):
- Weigh the required amount of this compound.
- Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
- Gradually add the this compound powder to the CMC solution while continuously vortexing or stirring to create a uniform suspension.
- Prepare a fresh suspension for each experiment.
2. Dosing Procedure:
- Acclimate rats to the handling and gavage procedure for several days before the experiment to minimize stress.
- Weigh each rat on the day of the experiment to calculate the precise dosing volume.
- Thoroughly vortex the this compound suspension immediately before drawing it into the dosing syringe.
- Administer the suspension via oral gavage using a suitable gauge gavage needle.
- Administer the vehicle (0.5% CMC) to the control group using the same procedure.
Protocol 2: Rat Defensive Withdrawal Assay (Generalized Protocol)
This is a generalized protocol. Specific parameters may need to be optimized for your laboratory and research question.
1. Apparatus:
- An open field arena (e.g., 100 cm x 100 cm) with a small, enclosed chamber (e.g., 20 cm x 20 cm x 20 cm) located in one corner.
2. Procedure:
- Habituate the rats to the testing room for at least 60 minutes before the experiment.
- Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
- Place the rat in the center of the open field.
- Record the animal's behavior for a set period (e.g., 10-15 minutes) using a video tracking system.
3. Data Analysis:
- Latency to enter the chamber: The time it takes for the rat to first enter the enclosed chamber.
- Time spent in the chamber: The total amount of time the rat spends inside the enclosed chamber.
- Number of entries into the chamber: The frequency with which the rat enters the enclosed chamber.
- Locomotor activity: Total distance traveled in the open field.
- Anxiolytic compounds are expected to increase the time spent in the open area of the field and decrease the latency to emerge from and time spent in the enclosed chamber.
Mandatory Visualizations
Caption: The CRH/CRHR1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in an animal model of anxiety.
Caption: A logical troubleshooting workflow for addressing a lack of efficacy with this compound.
References
Validation & Comparative
Validating Brain Target Engagement of BMS-764459: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating that a central nervous system (CNS)-active compound reaches and interacts with its intended target in the brain is a critical step in preclinical development. This guide provides a framework for understanding and implementing strategies to validate the in vivo target engagement of BMS-764459, a potent corticotropin-releasing factor/hormone receptor 1 (CRHR1) antagonist.
Due to the limited availability of public data on the in vivo target engagement of this compound, this guide presents a comparative analysis with alternative, well-characterized CRHR1 antagonists, Antalarmin and R121919. The experimental data and protocols provided for these alternatives serve as a benchmark for the types of studies necessary to robustly validate the brain target engagement of this compound.
Comparison of CRHR1 Antagonists
The following tables summarize the available in vivo target engagement data for the alternative CRHR1 antagonists, Antalarmin and R121919. Currently, no publicly available in vivo target engagement data for this compound has been identified.
Table 1: In Vivo Receptor Occupancy of CRHR1 Antagonists
| Compound | Species | Administration Route | Dose | Brain Region | Receptor Occupancy (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| R121919 | Rat | Subcutaneous | 10 mg/kg | Cortex | ~85% | [1] |
Table 2: In Vivo Downstream Biomarker Effects of CRHR1 Antagonists
| Compound | Species | Stress Model | Biomarker | Effect | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Antalarmin | Rhesus Macaque | Social Stress | Plasma ACTH | Significantly decreased stress-induced increase | [2] |
| Plasma Cortisol | Significantly decreased stress-induced increase | [2] | |||
| CSF CRH | Significantly reduced stress-induced rise | [2] | |||
| R121919 | Rat | Restraint Stress | Plasma ACTH | Dose-dependently attenuated peak concentrations | [1] |
| Plasma Corticosterone (B1669441) | Dose-dependently attenuated peak concentrations | [1] |
Experimental Protocols
Detailed methodologies are essential for the design and execution of studies to validate in vivo target engagement. Below are protocols for key experimental techniques.
Ex Vivo Receptor Occupancy Assay
This method quantifies the percentage of target receptors occupied by an unlabeled drug in the brain.
Objective: To determine the in vivo occupancy of CRHR1 by this compound in specific brain regions.
Methodology:
-
Animal Dosing: Administer this compound at various doses to cohorts of rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous). Include a vehicle-treated control group.
-
Brain Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly excise the brains. Dissect specific brain regions of interest (e.g., cortex, hippocampus, amygdala).
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Radioligand Binding: Incubate the brain homogenates with a radiolabeled CRHR1 ligand (e.g., [¹²⁵I]Tyr-Sauvagine).
-
Separation of Bound and Free Radioligand: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the vehicle and drug-treated groups. The percentage of receptor occupancy is determined by the reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
Measurement of Downstream Biomarkers (ACTH and Corticosterone)
This protocol assesses the functional consequences of CRHR1 antagonism by measuring stress-induced changes in key hypothalamic-pituitary-adrenal (HPA) axis hormones.
Objective: To evaluate the effect of this compound on stress-induced release of ACTH and corticosterone.
Methodology:
-
Animal Model and Cannulation: Use male rats (e.g., Sprague-Dawley or Wistar) with surgically implanted jugular vein cannulas for repeated blood sampling.
-
Compound Administration: Administer this compound or vehicle at various doses and at a specified time before stress induction.
-
Stress Induction: Subject the animals to a standardized stressor, such as restraint stress or forced swim stress.
-
Blood Sampling: Collect blood samples through the cannula at baseline (pre-stress) and at multiple time points during and after the stressor.
-
Hormone Measurement: Separate plasma from the blood samples. Quantify plasma ACTH and corticosterone concentrations using commercially available ELISA kits.
-
Data Analysis: Compare the stress-induced changes in ACTH and corticosterone levels between the this compound-treated and vehicle-treated groups. A significant attenuation of the hormone response in the treated group indicates target engagement.
Western Blot for Phosphorylated ERK (pERK)
This assay can be used to investigate the intracellular signaling pathways affected by CRHR1 antagonism.
Objective: To determine if this compound modulates CRH-induced phosphorylation of ERK in brain tissue.
Methodology:
-
Cell Culture or In Vivo Treatment:
-
In Vitro: Treat cultured cells expressing CRHR1 (e.g., neuroblastoma cell lines) with CRH in the presence or absence of this compound.
-
In Vivo: Administer this compound to animals, followed by a central challenge with CRH.
-
-
Tissue/Cell Lysis: Lyse the cells or dissected brain tissue to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (pERK).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for pERK. To normalize, the membrane can be stripped and re-probed with an antibody for total ERK. A reduction in CRH-induced pERK levels by this compound would indicate target engagement.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to validating the target engagement of this compound.
CRHR1 signaling pathway and the antagonistic action of this compound.
General experimental workflow for in vivo target engagement validation.
Logical comparison of this compound with alternative CRHR1 antagonists.
References
A Comparative Analysis of In Vitro Potency: BMS-764459 versus Antalarmin
An Objective Guide for Researchers on Two Prominent CRF1 Receptor Antagonists
Corticotropin-releasing factor receptor 1 (CRF1) antagonists are a significant area of research for therapeutic interventions in stress-related disorders, including anxiety and depression.[1][2] Among the numerous nonpeptide antagonists developed, BMS-764459 and antalarmin (B1665562) have been subjects of pharmacological investigation. This guide provides a direct comparison of their in vitro potency, supported by experimental data and detailed methodologies, to assist researchers in selecting appropriate tools for their studies.
Both this compound and antalarmin function as antagonists of the CRF1 receptor, a G protein-coupled receptor (GPCR) integral to the stress response pathway.[2][3] Their primary mechanism of action involves blocking the binding of corticotropin-releasing factor (CRF), thereby inhibiting downstream signaling cascades.[4]
Quantitative Comparison of In Vitro Potency
The in vitro potency of a compound is a critical measure of its effectiveness and is typically quantified by its binding affinity (Ki) and its functional inhibition (IC50). A lower value in either metric indicates higher potency.
| Compound | Parameter | Value (nM) | Assay Type | Cell Line / Tissue |
| This compound | IC50 | 0.4 | Radioligand Binding | Not Specified |
| Antalarmin | Ki | 1.0 - 2.7 | Radioligand Binding | Rat Pituitary, Cortex |
| IC50 | ~3.0 | Radioligand Binding | Recombinant Human CRF1 |
Data compiled from multiple sources. Note that direct comparison can be influenced by variations in experimental conditions.[5][6][7][8][9]
This compound, a novel antagonist, demonstrates a potent CRF1 receptor binding affinity with an IC50 value of 0.4 nM.[3][9] Antalarmin, a well-characterized pyrrolopyrimidine compound, exhibits a slightly lower but still high affinity, with reported Ki values ranging from 1.0 to 2.7 nM in rat tissues.[5][6][8] Further data indicates an IC50 of approximately 3 nM for antalarmin in a biochemical assay using recombinant human CRF1 receptors.[7] These data suggest that this compound possesses a higher binding potency for the CRF1 receptor in vitro compared to antalarmin.
Experimental Protocols
The following sections detail the generalized methodologies used to obtain the potency data presented above. These protocols are fundamental for understanding and potentially replicating the cited findings.
Radioligand Binding Assay (for Ki / IC50 Determination)
This assay quantifies the ability of a test compound (e.g., this compound or antalarmin) to displace a radiolabeled ligand from the target receptor, providing a measure of binding affinity.[10]
a. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) or from specific tissues like the rat frontal cortex.[10][11]
-
Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes.[12] The pellet is then washed and resuspended in a suitable binding buffer.[12]
b. Competitive Binding:
-
The assay is typically performed in a 96-well plate format.[12]
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]oCRF or [¹²⁵I]Sauvagine), and varying concentrations of the unlabeled antagonist (the "competitor").[4][13]
-
"Total binding" is measured in wells without any competitor, while "non-specific binding" is determined in the presence of a high concentration of an unlabeled CRF ligand to saturate all specific receptor sites.[10][11]
c. Incubation and Filtration:
-
The mixture is incubated, typically for 60 to 120 minutes at room temperature, to allow the binding to reach equilibrium.[7][12]
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which separates the receptor-bound radioligand from the free radioligand.[13][14]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[14]
d. Quantification and Data Analysis:
-
The radioactivity retained on each filter is measured using a scintillation counter.[10]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[10]
-
The data are plotted as specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the antagonist that inhibits 50% of the specific radioligand binding.[14][15]
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
cAMP Accumulation Functional Assay (for Functional Antagonism)
This cell-based assay measures the functional consequence of receptor binding. Since the CRF1 receptor is primarily coupled to a Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP).[2][16] Antagonists block this effect.
a. Cell Culture and Plating:
-
A suitable cell line expressing the CRF1 receptor (e.g., human neuroblastoma Y79 cells) is cultured and seeded into 96- or 384-well plates.[9][14]
b. Compound Treatment:
-
Cells are pre-incubated with increasing concentrations of the antagonist (this compound or antalarmin).[14]
-
Following pre-incubation, the cells are stimulated with a fixed concentration of a CRF agonist (like CRF itself) to induce cAMP production.[14] Often, adenylyl cyclase is co-stimulated with forskolin (B1673556) to amplify the signal.[17]
c. Cell Lysis and cAMP Measurement:
-
After a defined stimulation period (e.g., 30 minutes), the reaction is stopped, and the cells are lysed to release the intracellular cAMP.[14][18]
-
The concentration of cAMP in the cell lysate is measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET) principles.[18][19]
d. Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the antagonist concentration.
-
The data are normalized to the response seen with the agonist alone (0% inhibition) and a baseline control (100% inhibition).[17]
-
A dose-response curve is fitted to determine the IC50 value, representing the antagonist concentration that causes a 50% reduction in the agonist-stimulated cAMP response.[17]
Visualizations
CRF1 Receptor Signaling Pathway
The CRF1 receptor, upon binding its agonist (CRF), primarily activates the Gs protein pathway.[2] This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response to stress.[20][21] Evidence also suggests potential coupling to other G proteins (Gq or Gi) in certain cellular contexts, leading to the activation of alternative pathways like PLC/PKC or ERK/MAPK.[20][21]
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 21. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of CRF1 Receptor Antagonists: BMS-764459 versus Pexacerfont
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two corticotropin-releasing factor 1 (CRF1) receptor antagonists: BMS-764459 and pexacerfont (B1679662). The information presented is based on available preclinical and clinical data to support informed decision-making in the exploration of novel therapeutics for stress-related disorders.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric conditions, including anxiety and mood disorders. Consequently, the development of CRF1 receptor antagonists has been a significant area of focus in neuroscience research. This guide offers a head-to-head comparison of two such compounds developed by Bristol-Myers Squibb: this compound and pexacerfont (also known as BMS-562086).
At a Glance: Key Differentiators
| Feature | This compound | Pexacerfont |
| Development Stage | Preclinical | Clinical (Phase II/III) |
| Reported Efficacy | Anxiolytic effects in animal models | Lacked efficacy in clinical trials for GAD and other indications |
| Potency (CRF1 Binding) | High (IC50 = 0.86 nM, rat) | High (IC50 = 6.1 nM, human)[1] |
| Functional Activity | Potent inhibitor of CRF-stimulated cAMP (IC50 = 1.9 nM) | Inhibitor of CRF-mediated ACTH release (IC50 = 129 nM) |
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound and pexacerfont, facilitating a direct comparison of their pharmacological profiles.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Pexacerfont |
| CRF1 Receptor Binding Affinity (IC50) | 0.86 nM (rat CRF1) | 6.1 nM (human CRF1)[1] |
| CRF1 Functional Antagonism (IC50) | 1.9 nM (cAMP inhibition in human Y-79 cells) | 129 nM (ACTH release inhibition in rat pituitary cells) |
| Selectivity | High selectivity for CRF1 over CRF2 and 43 other targets | >150-fold selectivity for CRF1 over CRF2b[1] |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | Pexacerfont |
| Animal Model | Rat Defensive Withdrawal Model | Not explicitly found in the same model |
| Efficacy | Anxiolytic effects observed at 1-3 mg/kg (oral) | Anxiolytic-like activity reported in rodent models[2] |
| Oral Bioavailability | 53-70% in dogs | Information not readily available |
Table 3: Clinical Trial Outcomes for Pexacerfont
| Indication | Key Findings |
| Generalized Anxiety Disorder (GAD) | Did not demonstrate efficacy compared to placebo. |
| Alcohol Dependence | No effect on stress-induced alcohol craving. |
| Heroin/Methamphetamine Withdrawal | No significant difference in urine test results for heroin and methamphetamine. |
Signaling Pathways and Experimental Workflows
Visual representations of the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 antagonists are provided below.
Detailed Experimental Protocols
CRF1 Receptor Binding Assay (General Protocol)
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]-ovine CRF).
-
Test compound (this compound or pexacerfont) at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing MgCl₂, EDTA, and a protease inhibitor cocktail.
-
Wash Buffer: Assay buffer without protease inhibitors.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled CRF1 ligand is used instead of the test compound.
-
The binding reaction is initiated by adding the cell membrane preparation to each well.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
The contents of each well are then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
cAMP Functional Assay (General Protocol)
This protocol describes a cell-based assay to measure the functional antagonism of the CRF1 receptor by assessing the inhibition of CRF-stimulated cyclic AMP (cAMP) production.
1. Materials:
-
A cell line expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).
-
Corticotropin-releasing factor (CRF) as the agonist.
-
Test compound (this compound or pexacerfont) at various concentrations.
-
Cell culture medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
-
Cells are plated in 96-well plates and cultured to an appropriate confluency.
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.
-
Cells are pre-incubated with varying concentrations of the test compound.
-
CRF is then added to the wells to stimulate the CRF1 receptor, except in the basal control wells.
-
The plate is incubated for a specified time to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The intracellular cAMP concentration is measured using a plate reader.
-
The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is calculated.
Rat Defensive Withdrawal Model (General Procedure)
This animal model is used to assess the anxiolytic potential of a compound.
1. Apparatus:
-
A test chamber with a small, enclosed, dark compartment and a larger, open, brightly lit area.
2. Procedure:
-
Rats are individually placed in the open, brightly lit area of the chamber.
-
The natural tendency of the rat is to seek the safety of the dark compartment.
-
The time it takes for the rat to emerge from the dark compartment and the total time spent in the open area are measured over a specific test period.
-
Anxiolytic compounds are expected to increase the time spent in the open area and decrease the latency to emerge from the dark compartment.
-
The test compound (e.g., this compound) is administered orally at different doses prior to the test session.
Comparative Discussion
This compound and pexacerfont are both potent and selective CRF1 receptor antagonists. Preclinically, both compounds have demonstrated the ability to block the CRF1 receptor. This compound, in particular, has shown high affinity in receptor binding assays and potent functional antagonism in a cAMP assay. Furthermore, it exhibited anxiolytic-like effects in a rat model of anxiety.
In contrast, the clinical development of pexacerfont has been met with significant challenges. Despite a strong preclinical rationale, pexacerfont failed to demonstrate efficacy in well-controlled clinical trials for generalized anxiety disorder, stress-induced alcohol craving, and withdrawal from heroin and methamphetamine. This disconnect between preclinical findings and clinical outcomes is a common challenge in the development of drugs targeting the central nervous system and highlights the complexities of translating animal model data to human psychiatric disorders.
The reasons for the clinical trial failures of pexacerfont and other CRF1 antagonists are likely multifactorial and may include issues related to pharmacokinetics, receptor occupancy in specific brain regions, the heterogeneity of the patient populations, and the limitations of the preclinical models in predicting clinical efficacy for complex psychiatric conditions.
As no clinical trial data for this compound is publicly available, a direct comparison of its clinical performance with pexacerfont is not possible. The preclinical profile of this compound, with its high potency, suggests it was a promising candidate. However, the lack of progression into clinical development, or at least the absence of public disclosure of such data, may indicate that it faced its own developmental hurdles.
Conclusion
Based on the available data, this compound exhibits a potent preclinical profile as a CRF1 receptor antagonist with demonstrated anxiolytic-like activity in an animal model. Pexacerfont, while also a potent CRF1 antagonist preclinically, has consistently failed to show clinical efficacy in multiple human trials. This comparative review underscores the significant translational gap that exists in the development of novel therapeutics for psychiatric disorders. While the preclinical data for this compound are encouraging, the clinical experience with pexacerfont serves as a cautionary tale for the development of other CRF1 receptor antagonists. Future research in this area will need to carefully consider the lessons learned from past clinical failures to improve the predictive validity of preclinical models and enhance the likelihood of successful clinical translation.
References
A Head-to-Head Comparison of BMS-764459 and Emicerfont Selectivity for the CRF1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: BMS-764459 and emicerfont (B1671217) (also known as GW876008). A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target effects. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to facilitate a clear and concise comparison.
Data Presentation: A Head-to-Head Look at Selectivity
The following table summarizes the known selectivity of this compound and emicerfont. While comprehensive quantitative data for a broad panel of off-targets is available for this compound, similar public domain data for emicerfont is more limited.
| Feature | This compound | Emicerfont (GW876008) |
| Primary Target | Corticotropin-Releasing Factor 1 (CRF1) Receptor | Corticotropin-Releasing Factor 1 (CRF1) Receptor[1] |
| CRF1 Receptor Affinity (IC50) | 0.86 nM (rat CRF1)[2] | 66 nM |
| CRF2 Receptor Affinity (IC50) | >10,000 nM[2] | Data not publicly available |
| Off-Target Profile | No significant affinity (IC50 >10 µM) against a panel of 43 other receptors, channels, and transporters.[2] | Described as a "highly selective" CRF1 receptor antagonist[3]; comprehensive quantitative data is not readily available in the public domain. |
Note: The affinity values are derived from in vitro assays and may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of binding affinity and selectivity for CRF1 receptor antagonists is typically performed using in vitro radioligand binding assays. A general methodology for such an assay is outlined below.
CRF1 Receptor Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor, thereby allowing for the determination of its binding affinity (Ki or IC50).
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human or rat CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled CRF1 receptor ligand, such as [125I]-ovine Corticotropin-Releasing Factor ([125I]oCRF).
-
Test Compounds: this compound, emicerfont, or other compounds to be assayed, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor ligand (e.g., 1 µM unlabeled oCRF) to determine the level of non-specific binding.
-
Binding Buffer: Typically a buffered solution (e.g., 50 mM HEPES) containing salts (e.g., 10 mM MgCl2, 2 mM EGTA) and a protein carrier (e.g., 0.1% BSA), adjusted to a physiological pH (e.g., 7.4).
-
Wash Buffer: A similar buffer to the binding buffer, but without the protein carrier, used for washing away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: A cell harvester to separate bound and free radioligand via filtration and a scintillation counter to measure radioactivity.
2. Assay Procedure:
-
Incubation: In a multi-well plate, the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or non-specific binding control are combined. The plate is then incubated to allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This step separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: The filters are placed in scintillation vials, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: The non-specific binding (counts per minute, CPM) is subtracted from the total binding (CPM) to determine the specific binding of the radioligand to the CRF1 receptors.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The resulting dose-response curve is then fitted using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
To better understand the context of these compounds' activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
Unveiling the Anxiolytic Potential of Glycine Transporter 1 (GlyT1) Inhibitors: A Comparative Analysis of Preclinical Behavioral Studies
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the anxiolytic effects of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors, a promising class of compounds for the treatment of anxiety disorders. While specific preclinical data on the anxiolytic effects of BMS-764459 is not publicly available, this document provides a comprehensive overview of the underlying mechanism of action for GlyT1 inhibitors and cross-validates the anxiolytic-like effects of other compounds in this class through various behavioral tests.
In the quest for novel anxiolytic agents with improved efficacy and tolerability, Glycine Transporter 1 (GlyT1) inhibitors have emerged as a compelling therapeutic target.[1][2] By modulating glutamatergic neurotransmission, these compounds offer a distinct mechanistic approach compared to traditional anxiolytics. This guide synthesizes findings from preclinical studies on representative GlyT1 inhibitors, presenting their performance in established behavioral paradigms for anxiety.
Mechanism of Action: Enhancing NMDA Receptor Function
GlyT1 is a protein primarily located on glial cells in the central nervous system that is responsible for the reuptake of glycine from the synaptic cleft.[3][4] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5][6] By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine, thereby enhancing the function of NMDA receptors.[3][4] This potentiation of NMDA receptor-mediated neurotransmission is believed to be the primary mechanism underlying the potential anxiolytic effects of this drug class.[1]
Below is a diagram illustrating the signaling pathway affected by GlyT1 inhibitors.
Comparative Efficacy in Preclinical Behavioral Tests
The anxiolytic potential of GlyT1 inhibitors has been investigated in various rodent models of anxiety. Below are summaries of the quantitative data from key behavioral tests for representative compounds.
Stress-Induced Hyperthermia (SIH) Test
The SIH test is a widely used paradigm to screen for anxiolytic-like activity by measuring the stress-induced rise in core body temperature.[7] Anxiolytic compounds are expected to attenuate this hyperthermic response.
| Compound | Species | Dose (mg/kg) | Route of Administration | Change in Body Temperature (°C) vs. Vehicle | Citation |
| ALX-5407 | Mouse (DBA/2) | 3 | - | Attenuated SIH | [7] |
| 10 | - | Attenuated SIH | [7] | ||
| ORG-24461 | Mouse (DBA/2) | - | - | Ineffective | [7] |
| Chlordiazepoxide | Mouse (DBA/2) | 5 | - | Attenuated SIH | [7] |
| 10 | - | Attenuated SIH | [7] | ||
| Buspirone | Mouse (DBA/2) | 10 | - | Attenuated SIH | [7] |
| 30 | - | Attenuated SIH | [7] |
Note: The study by Kinsey et al. (2007) demonstrated a dose-dependent attenuation of stress-induced hyperthermia by the GlyT1 inhibitor ALX-5407, suggesting anxiolytic-like properties. In contrast, another GlyT1 inhibitor, ORG-24461, was found to be ineffective in this model.[7]
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
| Compound | Species | Dose (mg/kg) | Route of Administration | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Citation |
| Org24598 | Rat | - | - | No significant effect | No significant effect | [8] |
| Diazepam | Rat | - | - | Increased time in open arms | - | [9] |
Note: A study investigating the effects of the GlyT1 inhibitor Org24598 found that at the tested doses, it did not significantly affect the behavior of rats in the elevated plus-maze test.[8] It is important to note that the efficacy of anxiolytics in the EPM can be influenced by various factors, including the specific compound, dose, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following are generalized protocols for the key behavioral tests cited.
Stress-Induced Hyperthermia (SIH) Protocol
The SIH test measures the change in core body temperature of a rodent in response to a mild stressor.
Detailed Steps:
-
Animal Housing: Mice are typically singly housed to allow for individual temperature measurements.[7]
-
Temperature Measurement: Core body temperature can be measured using radiotelemetric transmitters implanted in the peritoneal cavity or via a rectal probe.[7]
-
Baseline Temperature (T1): An initial temperature reading is taken.[7]
-
Stressor: A mild stressor is introduced. This can involve the handling required for the initial temperature measurement itself or exposure to a novel environment, such as a new cage.[7]
-
Second Temperature (T2): A second temperature reading is taken after a specific interval (e.g., 10-15 minutes) following the stressor.[7]
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. Anxiolytic compounds are expected to significantly reduce the ΔT compared to the vehicle-treated control group.[7]
Elevated Plus-Maze (EPM) Protocol
The EPM test assesses anxiety by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Detailed Steps:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically has two opposing arms that are open and two that are enclosed by walls.[8]
-
Acclimation: Animals are habituated to the testing room before the experiment begins.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore freely for a set period (usually 5 minutes).[8]
-
Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms and the number of entries into each type of arm.[8]
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
The available preclinical evidence suggests that GlyT1 inhibitors represent a promising avenue for the development of novel anxiolytic drugs. By enhancing NMDA receptor function through the modulation of synaptic glycine levels, this class of compounds offers a distinct mechanism of action. While direct evidence for the anxiolytic effects of this compound is lacking in the public domain, studies on other GlyT1 inhibitors, such as ALX-5407, have demonstrated anxiolytic-like activity in the stress-induced hyperthermia model. Further research, including head-to-head comparative studies with established anxiolytics in a broader range of behavioral paradigms, is warranted to fully elucidate the therapeutic potential of this compound and other GlyT1 inhibitors for the treatment of anxiety disorders. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]
- 5. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of stress-induced hyperthermia in DBA/2 mice using metabotropic and ionotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
How does BMS-764459's pharmacokinetic profile compare to other CRHR-1 antagonists?
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing hormone receptor 1 (CRHR-1) has been a focal point in the quest for novel therapeutics for stress-related disorders. A critical aspect of developing successful CRHR-1 antagonists lies in understanding their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the preclinical pharmacokinetic data for BMS-764459 and other notable CRHR-1 antagonists, including Pexacerfont, Emicerfont, and Antalarmin.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for various CRHR-1 antagonists across different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, animal species, and analytical methods.
| Compound Name | Species | Route of Administration | Oral Bioavailability (%) | Key Findings & Other Parameters |
| This compound | Data not publicly available | - | - | - |
| Pexacerfont (BMS-562086) | Rat | Oral | 40.1[1] | Extensively metabolized. Primary biotransformation pathways include O-demethylation, hydroxylation at the N-alkyl side chain, and N-dealkylation. Multiple P450 enzymes, including CYP3A4/5, are involved in its metabolic clearance.[1] |
| Dog | Oral | 58.8[1] | Favorable ADME and pharmacokinetic properties observed.[1] | |
| Chimpanzee | Oral | 58.5[1] | Considered a good animal model for predicting human clearance.[1] | |
| Emicerfont (GW876008) | Data not publicly available | - | - | Developed by GlaxoSmithKline and investigated for the treatment of irritable bowel syndrome (IBS) and alcoholism.[2] |
| Antalarmin | Rat | Oral | ~5-fold higher with Cremophor EL solution vs. suspension; >12-fold higher with a lipid-based formulation vs. suspension[3] | Poor water solubility (< 1 µg/mL).[3] |
| CP-154,526 (Antalarmin Analog) | Rat | Oral | ~27[4] | Rapid brain penetration with Cmax at 1 hour post-oral administration.[4] |
Note: The lack of publicly available preclinical pharmacokinetic data for this compound and Emicerfont limits a direct quantitative comparison.
Signaling Pathways and Experimental Workflows
The therapeutic effect of CRHR-1 antagonists is achieved by blocking the signaling cascade initiated by the binding of corticotropin-releasing hormone (CRH) to its receptor. A simplified representation of this pathway and a typical experimental workflow for evaluating the pharmacokinetics of these antagonists are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical pharmacokinetic evaluation of CRHR-1 antagonists.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine the pharmacokinetic profile of a CRHR-1 antagonist following intravenous (IV) and oral (PO) administration in rats.[4]
1. Animal Models and Dosing:
-
Species: Male Wistar or Sprague-Dawley rats.[4]
-
Acclimation: Animals are acclimated for at least three days under standard laboratory conditions.[4]
-
Fasting: Animals are fasted overnight prior to dosing, with free access to water.[4]
-
Dosing Groups:
2. Sample Collection and Processing:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[5]
-
Plasma Separation: Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.[4]
-
Storage: Plasma samples are stored at -80°C until analysis.[4]
3. Bioanalytical Method (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for quantification.[5]
-
Sample Preparation: Plasma samples, along with calibration standards and quality control samples, are typically subjected to protein precipitation.[4]
-
Chromatography: The analyte is separated from plasma components on a suitable analytical column (e.g., C18).[5]
-
Quantification: The concentration of the antagonist in the plasma samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.[4]
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a CRHR-1 antagonist to its receptor.[1][6]
1. Membrane Preparation:
-
Cell membranes are prepared from cells or tissues expressing the CRHR-1 receptor (e.g., CHO-K1 cells stably expressing human CRHR-1).[1]
-
The cells are homogenized in a cold buffer and centrifuged to pellet the membranes.[6]
2. Binding Reaction:
-
The membrane preparation is incubated in a 96-well plate with a radiolabeled CRHR-1 ligand (e.g., [125I]Tyr-CRH) and varying concentrations of the test antagonist.[1][6]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CRH ligand.[6]
-
The plate is incubated to allow the binding to reach equilibrium.[6]
3. Filtration and Measurement:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.[1][6]
-
The filters are washed, and the radioactivity is measured using a scintillation counter.[1][6]
-
The Ki value is calculated from the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[6]
Conclusion
The available preclinical data indicates that Pexacerfont exhibits favorable oral bioavailability in multiple species, a desirable characteristic for a clinical candidate.[1] The pharmacokinetic profile of Antalarmin and its analog, CP-154,526, has also been characterized, revealing good brain penetration for the latter.[3][4] However, the lack of publicly accessible preclinical pharmacokinetic data for this compound and Emicerfont presents a significant challenge for a comprehensive comparative analysis. Future disclosure of this information will be crucial for the scientific community to fully evaluate and compare the potential of these CRHR-1 antagonists. The experimental protocols provided in this guide offer a standardized framework for conducting and interpreting pharmacokinetic studies in this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Emicerfont - Wikipedia [en.wikipedia.org]
- 3. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the Specificity of BMS-764459: A Comparative Guide Using CRHR-1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corticotropin-releasing hormone receptor 1 (CRHR-1) antagonist, BMS-764459, with other relevant antagonists. The specificity of this compound is critically assessed in the context of CRHR-1 knockout models, providing a framework for evaluating its on-target activity. This document synthesizes available preclinical data to aid in the design and interpretation of studies aimed at validating the therapeutic potential of CRHR-1 antagonists.
Introduction to CRHR-1 and the Role of Knockout Models
The corticotropin-releasing hormone receptor 1 (CRHR-1) is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1][2] Activation of CRHR-1 by its endogenous ligand, corticotropin-releasing hormone (CRH), triggers a signaling cascade that ultimately leads to the release of cortisol, the primary stress hormone.[3] Dysregulation of the CRH/CRHR-1 system has been implicated in the pathophysiology of numerous stress-related psychiatric disorders, including anxiety and depression, making CRHR-1 an attractive target for therapeutic intervention.
CRHR-1 antagonists are designed to block the effects of CRH at this receptor, thereby dampening the stress response. To rigorously validate the specificity of these antagonists, CRHR-1 knockout animal models are an indispensable tool. These models, in which the gene for CRHR-1 has been deleted, allow researchers to determine if the effects of a compound are truly mediated by the intended target. If an antagonist elicits a physiological or behavioral response in wild-type animals but has no effect in CRHR-1 knockout animals, it provides strong evidence for on-target specificity.
Comparative Analysis of CRHR-1 Antagonists
While specific in vivo data for this compound in direct comparison with a CRHR-1 knockout model is not publicly available, its pharmacological profile can be benchmarked against other well-characterized CRHR-1 antagonists. The following tables summarize the in vitro binding and functional data for this compound alongside other notable antagonists.
In Vitro Potency and Binding Affinity
The potency of a CRHR-1 antagonist is determined by its binding affinity (Ki) for the receptor and its ability to inhibit the downstream signaling cascade (IC50), typically measured as a reduction in cyclic AMP (cAMP) production.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Assay System |
| This compound | Not explicitly found | ≤ 1.0 nM | Not specified[4] |
| Antalarmin | 1.0 nM | Not specified | Rat Cortex Membranes[1] |
| 3.7 nM | Human Recombinant CRHR1[1] | ||
| R121919 | 2 - 5 nM | Not specified | Human Recombinant CRHR1 |
| GSK561679 | 0.63 nM (pKi = 8.2) | Not specified | Human Recombinant CRHR1[1] |
Note: Lower Ki and IC50 values indicate higher binding affinity and greater potency, respectively.
The CRHR-1 Signaling Pathway and Antagonist Intervention
The binding of CRH to CRHR-1 initiates a G-protein coupled signaling cascade that results in the production of intracellular cAMP. CRHR-1 antagonists, such as this compound, competitively bind to the receptor, preventing CRH from binding and thereby blocking this signaling pathway.
CRHR-1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing Specificity in CRHR-1 Knockout Models
To definitively determine the specificity of a CRHR-1 antagonist like this compound, a comparative in vivo study utilizing both wild-type and CRHR-1 knockout mice is the gold standard. The following workflow outlines the key steps in such an assessment.
Workflow for validating CRHR-1 antagonist specificity.
Detailed Experimental Protocols
Robust and reproducible in vitro assays are fundamental to the characterization of CRHR-1 antagonists. The following are detailed protocols for two key assays.
Radioligand Binding Assay for Determination of Ki
This assay quantifies the affinity of a test compound for the CRHR-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a CRHR-1 antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing human CRHR-1.
-
Radioligand (e.g., [125I]Tyr-Sauvagine).
-
Test antagonist (this compound).
-
Non-labeled competing ligand (e.g., unlabeled CRH).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test antagonist. For determining non-specific binding, a high concentration of a non-labeled ligand is used instead of the test antagonist.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay for Determination of IC50
This assay measures the ability of a CRHR-1 antagonist to inhibit the CRH-induced production of cyclic AMP (cAMP) in whole cells.
Objective: To determine the functional potency (IC50) of a CRHR-1 antagonist.
Materials:
-
Whole cells stably expressing human CRHR-1.
-
CRH (agonist).
-
Test antagonist (this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and buffers.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).
Procedure:
-
Cell Seeding: Seed the CRHR-1 expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the culture medium with a buffer containing a PDE inhibitor. Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add CRH at a concentration that elicits a submaximal response (typically the EC80) to all wells except for the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
Benchmarking Pexacerfont (BMS-562086) Against Established Anxiolytics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anxiolytic agent pexacerfont (B1679662) (BMS-562086) against established anxiolytics, namely Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Benzodiazepines. The content is structured to offer a clear overview of their distinct mechanisms of action, a summary of comparative efficacy from clinical trial data, and detailed experimental protocols.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approach to anxiety disorders has evolved, targeting different neurobiological pathways. Pexacerfont represents a novel approach by targeting the corticotropin-releasing factor (CRF) system, which is distinct from the mechanisms of established anxiolytics that primarily modulate the serotonin or GABAergic systems.
Pexacerfont (BMS-562086): This compound is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF-1).[1][2] The CRF system is a key mediator of the body's neuroendocrine and behavioral responses to stress.[3][4] Chronic stress can lead to hyperactivity of this system, which is implicated in the pathophysiology of anxiety and depression.[3][5] By blocking the CRF-1 receptor, pexacerfont was hypothesized to mitigate the anxiogenic effects of CRF.[1] Preclinical studies in animal models showed that CRF-1 antagonists could produce anxiolytic-like effects.[6]
Established Anxiolytics:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, which includes escitalopram, works by increasing the extracellular levels of the neurotransmitter serotonin by inhibiting its reuptake into the presynaptic neuron. This leads to an increased stimulation of postsynaptic serotonin receptors.
-
Benzodiazepines: These agents act as positive allosteric modulators of the GABA-A receptor. By binding to a specific site on the receptor, they enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This results in a calming or sedative effect.
Signaling Pathway of Pexacerfont (CRF-1 Receptor Antagonism)
Caption: Pexacerfont blocks the CRF-1 receptor, inhibiting the stress cascade.
Signaling Pathway of Established Anxiolytics (SSRI and Benzodiazepine)
Caption: SSRIs increase serotonin levels, while benzodiazepines enhance GABA's inhibitory effects.
Comparative Efficacy Data
A key clinical trial, NCT00481325, provides direct comparative data for pexacerfont in the treatment of Generalized Anxiety Disorder (GAD).[1][7] This multicenter, randomized, double-blind, placebo-controlled study included an active comparator arm with the SSRI escitalopram.[1]
| Outcome Measure | Pexacerfont (100 mg/day) | Placebo | Escitalopram (20 mg/day) |
| Primary Endpoint: Mean Change from Baseline in Hamilton Anxiety Scale (HAM-A) Total Score at Week 8 | No significant difference from placebo | - | Significant improvement vs. placebo (p < 0.02)[1] |
| Response Rate (Week 8) | 42%[1] | 42%[1] | 53%[1] |
The results of this pivotal study showed that pexacerfont did not demonstrate efficacy compared to placebo for the treatment of GAD.[1][2][8] In contrast, the active comparator, escitalopram, showed a statistically significant improvement in anxiety symptoms over placebo.[1]
Experimental Protocols
The following is a summary of the methodology for the NCT00481325 clinical trial:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active comparator trial.[1]
-
Participants: 260 outpatients diagnosed with Generalized Anxiety Disorder (GAD) according to DSM-IV TR criteria.[1][7]
-
Intervention: Patients were randomly assigned in a 2:2:1 ratio to receive:
-
Duration: 8 weeks of treatment.[1]
-
Primary Outcome Measure: The mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).[1]
-
Secondary Outcome Measures: Included response rates, defined as a 50% or greater reduction in the HAM-A total score.
Experimental Workflow for Anxiolytic Clinical Trial
Caption: A typical workflow for a randomized controlled trial of an anxiolytic drug.
Conclusion
Based on the available clinical trial data, pexacerfont (BMS-562086) did not demonstrate efficacy in treating Generalized Anxiety Disorder when compared to placebo. In the same study, the established anxiolytic, escitalopram, showed a significant therapeutic benefit. This suggests that, at least in the patient population studied and at the dosage administered, targeting the CRF-1 receptor with pexacerfont is not as effective as modulating the serotonergic system with an SSRI for the treatment of GAD. These findings underscore the complexities of translating preclinical anxiolytic-like effects in animal models to clinical efficacy in humans and highlight the continued importance of established anxiolytics in the management of anxiety disorders. Further research into the CRF system may yet yield therapeutic advances, but pexacerfont's development for GAD was not supported by this pivotal trial.[9]
References
- 1. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pexacerfont - Wikipedia [en.wikipedia.org]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Frontiers | Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options [frontiersin.org]
- 9. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of CRHR1 Antagonists: A Comparative Analysis of BMS-764459 Alternatives
A comprehensive comparison of the pharmacological activity of Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonists is hampered by the limited publicly available data on BMS-764459. While described as a potent CRHR1 antagonist, specific quantitative in vitro and in vivo data necessary for a direct comparison are not readily accessible in the scientific literature.[1]
This guide, therefore, focuses on providing a detailed comparative analysis of two well-characterized alternative CRHR1 antagonists: Antalarmin (B1665562) and Pexacerfont. By examining their in vitro potency, in vivo efficacy in established animal models, and pharmacokinetic profiles, researchers can gain valuable insights into the landscape of CRHR1-targeted drug discovery and establish a framework for the potential evaluation of compounds like this compound, should data become available.
CRHR1 Signaling Pathway and Antagonist Mechanism of Action
Corticotropin-releasing hormone receptor 1 (CRHR1) is a G-protein coupled receptor that plays a pivotal role in the body's response to stress. Activation of CRHR1 by its endogenous ligand, corticotropin-releasing hormone (CRH), primarily initiates the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors, ultimately leading to the physiological and behavioral responses associated with stress.
CRHR1 antagonists, such as this compound, Antalarmin, and Pexacerfont, act as competitive inhibitors at the CRHR1 receptor. By binding to the receptor, they prevent CRH from binding and initiating the downstream signaling cascade, thereby mitigating the effects of stress.
In Vitro Pharmacological Comparison
The in vitro potency of CRHR1 antagonists is a critical determinant of their potential therapeutic efficacy. This is typically assessed through radioligand binding assays to determine the binding affinity (Ki) and functional assays, such as cAMP accumulation assays, to measure the half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Species/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Antalarmin | Radioligand Binding | Rat Pituitary | 1.9 | [2] | |
| Radioligand Binding | Rat Frontal Cortex | 1.4 | [2] | ||
| Radioligand Binding | Human (cloned) | 6 | 5 | ||
| Pexacerfont | Radioligand Binding | Human Recombinant | 6.1 | ||
| CRF-mediated ACTH release | Pituitary Cell Culture | 129 | [3] |
In Vivo Efficacy Comparison
The anxiolytic and stress-reducing effects of CRHR1 antagonists are evaluated in various animal models that mimic aspects of human anxiety disorders. The elevated plus maze (EPM) and forced swim test are two commonly used paradigms.
| Compound | Animal Model | Species | Dose | Route | Effect | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Antalarmin | Social Stress | Rhesus Macaque | 20 mg/kg | p.o. | Significantly diminished behavioral index of anxiety.[4][5] | [4][5] |
| Chronic Mild Stress | Mouse | 10 mg/kg | i.p. | Improvement in CMS-induced modifications.[6] | [6] | |
| Ethanol (B145695) Withdrawal | Rat | 10-20 mg/kg | i.p. | Reduced ethanol self-administration in dependent rats.[7] | [7] | |
| Pexacerfont | Generalized Anxiety Disorder (Clinical Trial) | Human | 100 mg/day | p.o. | Did not demonstrate efficacy compared to placebo.[8] | [8] |
Pharmacokinetic Profile Comparison
Understanding the pharmacokinetic properties of a drug candidate is essential for predicting its behavior in vivo, including its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Species | Oral Bioavailability (%) | T1/2 (hours) | Brain:Plasma Ratio | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Antalarmin | Rhesus Macaque | 19.3 | 7.82 | Not Reported | [4][5] |
| Pexacerfont | Chimpanzee | 58 | Not Reported | Not Reported | [9] |
Experimental Protocols
Radioligand Binding Assay for CRHR1
Objective: To determine the binding affinity (Ki) of a test compound for the CRHR1 receptor.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing CRHR1 in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CRHR1 ligand (e.g., [¹²⁵I]Sauvagine) and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting CRH-induced cAMP production.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells stably expressing CRHR1 into a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of CRH to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of the CRH-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Workflow:
Detailed Steps:
-
Animal Acclimation: Acclimate the animals (typically rats or mice) to the testing room before the experiment.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the elevated plus maze, which consists of two open arms and two enclosed arms.
-
Recording: Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.
-
Data Analysis: Analyze the video recordings to determine parameters such as the time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Conclusion
While a direct in vitro to in vivo correlation for this compound cannot be established without specific pharmacological data, the analysis of its alternatives, Antalarmin and Pexacerfont, provides a valuable benchmark for the class of CRHR1 antagonists. The data presented herein highlights the translation of potent in vitro binding and functional antagonism to in vivo efficacy in preclinical models of anxiety and stress. However, the clinical trial results for Pexacerfont underscore the challenges in translating preclinical findings to human efficacy.[8][10] Future research on this compound and other novel CRHR1 antagonists should aim to provide comprehensive preclinical data packages, including detailed in vitro potency, selectivity, pharmacokinetic profiles, and efficacy in multiple relevant in vivo models, to better predict clinical success.
References
- 1. medkoo.com [medkoo.com]
- 2. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Effects of CRF1 Receptor Antagonists on the HPA Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected effects of corticotropin-releasing factor 1 (CRF1) receptor antagonists, such as BMS-764459, on the hypothalamic-pituitary-adrenal (HPA) axis. Due to the limited availability of specific published data for this compound, this document synthesizes findings from preclinical studies on other well-characterized CRF1 receptor antagonists. The experimental data presented here serves as a representative model for researchers aiming to replicate or further investigate the pharmacological effects of this class of compounds.
Introduction to CRF1 Receptor Antagonists and the HPA Axis
The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress. Corticotropin-releasing factor (CRF), by binding to its primary receptor, CRF1, initiates a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids (e.g., corticosterone (B1669441) in rodents, cortisol in humans) from the adrenal glands. Dysregulation of the HPA axis is implicated in various stress-related disorders.
This compound is a non-peptidic, orally bioavailable CRF1 receptor antagonist. By blocking the CRF1 receptor, compounds of this class are expected to attenuate the downstream signaling of the HPA axis, thereby reducing ACTH and glucocorticoid levels, particularly under conditions of stress.
Comparative Data on HPA Axis Modulation
The following tables summarize the typical effects of CRF1 receptor antagonists on basal and stress-induced levels of key HPA axis hormones, as documented in preclinical rodent models. This data is compiled from studies on various CRF1 antagonists and represents the anticipated outcomes of similar experiments with this compound.
Table 1: Effect of CRF1 Receptor Antagonists on Basal HPA Axis Hormone Levels
| Compound Class | Animal Model | Dose Range (mg/kg) | Effect on Basal ACTH | Effect on Basal Corticosterone | Reference |
| CRF1 Antagonist | Rat | 10 - 30 | No significant change or slight decrease | No significant change or slight decrease | Representative Data |
| CRF1 Antagonist | Mouse | 10 - 30 | No significant change | No significant change | Representative Data |
Table 2: Effect of CRF1 Receptor Antagonists on Stress-Induced HPA Axis Hormone Levels
| Compound Class | Animal Model | Stressor | Dose Range (mg/kg) | % Inhibition of ACTH Increase | % Inhibition of Corticosterone Increase | Reference |
| CRF1 Antagonist | Rat | Restraint | 10 - 30 | 40 - 70% | 50 - 80% | Representative Data |
| CRF1 Antagonist | Mouse | Forced Swim | 10 - 30 | 35 - 65% | 45 - 75% | Representative Data |
Experimental Protocols
To replicate these findings, researchers can utilize the following established methodologies.
Animal Models and Drug Administration
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before experimentation.
-
Drug Formulation: this compound or other CRF1 antagonists can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time (e.g., 60 minutes) before stress induction or baseline measurement.
Stress Induction Paradigms
-
Restraint Stress: Place animals in well-ventilated restraint tubes for a duration of 15-30 minutes.
-
Forced Swim Stress: Place animals in a cylinder of water (25°C) for 15 minutes, from which they cannot escape.
Blood Sampling and Hormone Analysis
-
Blood Collection: Immediately after the stress paradigm (or at the corresponding time for non-stressed controls), collect trunk blood following decapitation or obtain plasma via indwelling catheters.
-
Hormone Measurement: Quantify plasma ACTH and corticosterone levels using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the effects of a CRF1 receptor antagonist on the HPA axis.
Caption: HPA axis signaling and the mechanism of action of this compound.
Caption: A typical experimental workflow for assessing HPA axis modulation.
A Comparative Review of the Clinical Translation Potential of BMS-764459 Versus Other CRF Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for stress-related disorders has led to the investigation of corticotropin-releasing factor (CRF) antagonists as a promising therapeutic avenue. The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress, making it a key target for pharmacological intervention in conditions such as anxiety and depression. This guide provides a comparative analysis of the clinical translation potential of BMS-764459, a novel CRF1 receptor antagonist from Bristol Myers Squibb, against other notable CRF antagonists: Pexacerfont, Antalarmin, and R121919 (Vercirnon).
Executive Summary
While preclinical studies have shown promise for CRF1 receptor antagonists in animal models of anxiety and depression, their translation to clinical efficacy in humans has been largely unsuccessful. This review synthesizes the available preclinical and clinical data for this compound and its counterparts to provide an objective comparison of their potential for clinical development. A key challenge in this analysis is the limited publicly available data for this compound, a factor that significantly impacts the assessment of its translational potential. Despite this, by examining its preclinical profile alongside more extensively studied compounds, we can infer its standing within this class of drugs and highlight the hurdles that have historically hindered the clinical success of CRF1 antagonists.
In Vitro and In Vivo Preclinical Data
A comparative summary of the preclinical data for this compound and other selected CRF antagonists is presented below. This data is crucial for understanding the initial potency and efficacy of these compounds before entering human trials.
| Compound | Target | Binding Affinity (Ki or IC50) | Functional Antagonism (IC50) | In Vivo Efficacy (Animal Model) |
| This compound | CRF1 Receptor | IC50 = 0.86 nM (rat CRF1)[1] | IC50 = 1.9 nM (CRF-stimulated cAMP production in human Y-79 retinoblastoma cells)[2] | Efficacious in a rat defensive withdrawal model of anxiety (lowest efficacious dose = 1.8 mg/kg)[1] |
| Pexacerfont (BMS-562086) | CRF1 Receptor | IC50 = 6.1 nM[3] | Not explicitly reported in reviewed literature. | Active in preclinical behavioral or endocrine animal models at oral doses of 2–10 mg/kg[4] |
| Antalarmin | CRF1 Receptor | Ki = 1.4 nM (rat frontal cortex), 6 nM (human clone)[5] | Inhibited ACTH release in rat anterior pituitary cells[5] | Reduced conditioned freezing behavior in rats; reduced immobility in a rat model of behavioral despair (3–30 mg/kg, p.o.)[5] |
| R121919 (Vercirnon) | CRF1 Receptor | Ki = 2 to 5 nM[6] | Not explicitly reported in reviewed literature. | Reduced anxiety-like behavior in rats and monkeys[7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical for its clinical success, determining its absorption, distribution, metabolism, and excretion (ADME). The following table compares the available pharmacokinetic data for the selected CRF antagonists.
| Compound | Species | Oral Bioavailability (F%) | Key Pharmacokinetic Features |
| This compound | Dog | 53% (suspension), 70% (solution) at 2 mg/kg and 3 mg/kg respectively[2] | Good oral bioavailability. Minimized formation of reactive metabolites.[1] |
| Pexacerfont (BMS-562086) | Rat, Dog, Non-human primate | Good[3] | Favorable metabolic profile with low dose likely to yield adequate plasma levels.[8] |
| Antalarmin | Macaque | 19.3% at 20 mg/kg[3] | Elimination half-life of 7.82 hours.[3] |
| R121919 (Vercirnon) | Human | Well absorbed[7] | Water-soluble pyrrolopyrimidine.[7] |
Clinical Trial Outcomes
The ultimate measure of a drug's translational potential lies in its performance in human clinical trials. The table below summarizes the clinical trial status and outcomes for the compared CRF antagonists.
| Compound | Indication(s) Studied | Phase of Development | Key Clinical Findings |
| This compound | Not publicly disclosed | Preclinical | No publicly available clinical trial data. |
| Pexacerfont (BMS-562086) | Generalized Anxiety Disorder (GAD), Alcohol Dependence | Phase II/III | Failed to demonstrate efficacy compared to placebo in a large GAD trial.[9] Studied in anxious alcoholics.[10] |
| Antalarmin | Anxiety, Depression | Early Clinical Development | Limited clinical trial data available.[11] |
| R121919 (Vercirnon) | Major Depression | Phase II | Showed initial promise in an open-label study, with significant reductions in depression and anxiety scores.[7] However, development was halted due to liver enzyme elevations.[11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Detailed Experimental Protocols
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radioligand (e.g., [125I]-Tyr0-Sauvage).
-
Test compounds (this compound or other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4, ice-cold).
-
Non-specific binding control (a high concentration of a non-radiolabeled CRF1 ligand).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data are analyzed to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic effects of a test compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animals (rats or mice) at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate the antidepressant-like effects of a test compound in rodents.
Apparatus:
-
A cylindrical container filled with water.
Procedure:
-
On day 1 (pre-test), place the animal (rat or mouse) in the water-filled cylinder for 15 minutes.
-
On day 2 (test), administer the test compound or vehicle.
-
Place the animal back into the cylinder for a 5-minute test session.
-
Record the duration of immobility (floating without struggling).
-
A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Discussion and Conclusion
The clinical translation of CRF1 receptor antagonists has been fraught with challenges. While compounds like this compound demonstrate high potency and selectivity in preclinical models, this has not consistently translated into clinical efficacy for anxiety and depression.[4][11]
This compound shows a promising preclinical profile with high binding affinity, functional potency, good oral bioavailability in animal models, and a design strategy focused on minimizing reactive metabolite formation, which is a significant safety advantage.[1] However, the lack of publicly available clinical trial data makes a direct comparison of its clinical potential impossible. This absence of data could suggest that the compound did not advance to later stages of clinical development, a common fate for many CRF1 antagonists.
In contrast, Pexacerfont , another Bristol Myers Squibb compound, advanced to Phase II/III trials for GAD but ultimately failed to show superiority over placebo.[9] This highlights a significant disconnect between preclinical efficacy and clinical outcomes for this class of drugs.
Antalarmin has been a valuable research tool and has demonstrated anxiolytic-like effects in preclinical studies.[5] However, its clinical development has been limited.
R121919 (Vercirnon) initially showed encouraging results in an open-label trial for major depression, suggesting a potential proof-of-concept for CRF1 antagonism in this indication.[7] Unfortunately, its development was terminated due to safety concerns related to liver toxicity, underscoring the importance of a thorough safety and toxicology assessment for any new chemical entity in this class.[11][12]
The collective experience with these CRF1 antagonists suggests several potential reasons for the translational failure:
-
Complexity of Stress-Related Disorders: The neurobiology of anxiety and depression is complex and heterogeneous, and targeting a single receptor may not be sufficient to produce a robust clinical effect in a broad patient population.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch: Achieving and sustaining adequate target engagement in the central nervous system in humans may be more challenging than in preclinical models.
-
Patient Selection: It is possible that CRF1 antagonists may be effective only in specific subtypes of patients with demonstrable HPA axis dysregulation.
References
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with a CRH-1-receptor antagonist (R121919) does not affect weight or plasma leptin concentration in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antalarmin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of BMS-764459 in Comparison to Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of BMS-764459, a corticotropin-releasing factor/hormone receptor 1 (CRHR-1) antagonist, with other compounds in its class. The information is intended to support researchers and drug development professionals in understanding the potential toxicological liabilities and to inform future non-clinical and clinical development strategies.
Executive Summary
This compound is a potent and selective antagonist of the CRHR-1, a G-protein coupled receptor that plays a crucial role in the body's stress response. While specific preclinical and clinical safety data for this compound are not extensively available in the public domain, a key identified safety concern is its potential for atypical induction of the cytochrome P450 enzyme, CYP1A1. This guide evaluates this finding in the context of the broader safety landscape of CRHR-1 antagonists, drawing comparisons with compounds such as Antalarmin, R121919, and CP-154,526. The clinical development of several CRHR-1 antagonists has been hampered by issues related to pharmacokinetics, bioavailability, and off-target toxicities, including hepatotoxicity. This underscores the importance of a thorough and comparative safety evaluation for any new candidate in this class.
Comparative Safety Data
The following tables summarize the available quantitative and qualitative safety data for this compound and its comparator compounds.
Table 1: Preclinical Safety Profile of CRHR-1 Antagonists
| Compound | Key Safety Finding | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Other Observations |
| This compound | Atypical CYP1A1 Induction | Not specified in public literature | Not specified | Not available | Changes in microRNA expression associated with CYP1A1 induction. |
| Antalarmin | No significant toxicity | Rat | 90 days | 300 mg/kg/day | No gross toxicity observed. Not genotoxic in bacterial or mammalian cell assays.[1] |
| R121919 | Potential for liver toxicity | Not specified in public literature | Not specified | Not available | Development halted due to observed liver toxicity. |
| CP-154,526 | Generally well-tolerated in preclinical models | Rodents | Various | Not available | Used extensively as a research tool; specific long-term toxicology data is limited in public sources. |
Table 2: Clinical Safety Observations for CRHR-1 Antagonists
| Compound | Phase of Development | Key Adverse Events | Patient Population | Other Observations |
| This compound | Preclinical/Early Clinical | Data not publicly available | Not applicable | --- |
| R121919 | Phase II | Generally well-tolerated in a 30-day study, no serious side effects reported. | Major Depressive Disorder | Did not impair hypothalamic-pituitary-adrenal (HPA) axis function. |
| GSK561679 | Phase II | No significant difference in adverse event frequencies compared to placebo. | Post-Traumatic Stress Disorder (PTSD) | Failed to show superiority over placebo for the primary efficacy endpoint.[2][3] |
Experimental Protocols
Detailed methodologies for key safety and toxicology experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing potential liabilities identified for CRHR-1 antagonists.
In Vitro CYP1A1 Induction Assay
This protocol outlines a general method for assessing the potential of a compound to induce CYP1A1 expression in human hepatocytes, a key concern for this compound.
Objective: To determine the in vitro potential of a test compound to induce CYP1A1 enzyme activity and mRNA expression in cultured human hepatocytes.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Compound Treatment: After a stabilization period, the hepatocytes are treated with various concentrations of the test compound (e.g., this compound), a vehicle control (e.g., DMSO), and a known CYP1A1 inducer as a positive control (e.g., omeprazole) for 48-72 hours.[4]
-
CYP1A1 Activity Assay: Following treatment, the cells are incubated with a CYP1A1-specific substrate. The formation of the metabolite is measured using LC-MS/MS to determine enzyme activity.
-
CYP1A1 mRNA Quantification: Total RNA is extracted from the treated hepatocytes. The relative expression of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The fold induction of CYP1A1 activity and mRNA expression is calculated relative to the vehicle control. A significant, concentration-dependent increase suggests an induction potential.
In Vivo Repeated-Dose Toxicology Study
This protocol describes a general approach for a 90-day oral toxicity study in rats, similar to the study conducted for Antalarmin.[1]
Objective: To evaluate the potential toxicity of a test compound following repeated oral administration in rats over a 90-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are used.
-
Dose Administration: The test compound is administered daily via oral gavage at multiple dose levels (e.g., low, mid, high) for 90 consecutive days. A control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. Food consumption is also monitored.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
-
Data Analysis: Statistical analyses are performed to compare the treated groups with the control group for all measured parameters. The NOAEL is determined as the highest dose level that does not produce any significant adverse effects.
Visualizations
CRHR-1 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Corticotropin-Releasing Hormone Receptor 1 (CRHR-1).
Caption: Simplified CRHR-1 signaling pathway via the Gαs-cAMP-PKA axis.
General Experimental Workflow for In Vivo Toxicology Assessment
The diagram below outlines a typical workflow for conducting an in vivo toxicology study.
References
- 1. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-Releasing Factor Receptor 1 Antagonism Is Ineffective for Women With Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Side-Effect Profiles of CRHR-1 Antagonists: Evaluating BMS-764459 Against First-Generation Compounds
A direct comparison of the side-effect profile of the novel corticotropin-releasing hormone receptor-1 (CRHR-1) antagonist, BMS-764459, with first-generation antagonists is not feasible at present due to the absence of publicly available preclinical or clinical safety and toxicology data for this compound.
This guide provides a comprehensive overview of the known side-effect profiles of prominent first-generation CRHR-1 antagonists—Antalarmin, NBI-30775 (R121919), and Pexacerfont—based on available experimental data. This information serves as a critical benchmark for the future evaluation of next-generation compounds like this compound, once safety and tolerability data become accessible.
The Promise and Peril of Targeting CRHR-1
CRHR-1 antagonists are designed to modulate the body's stress response by blocking the action of corticotropin-releasing hormone (CRH) in the brain. This mechanism holds therapeutic promise for a range of stress-related psychiatric conditions. However, the development of early-generation compounds has been challenging, with several candidates discontinued (B1498344) due to unfavorable side-effect profiles or lack of efficacy.
Below is a diagram illustrating the signaling pathway targeted by CRHR-1 antagonists.
Caption: CRHR-1 signaling pathway and the mechanism of action for its antagonists.
Side-Effect Profiles of First-Generation CRHR-1 Antagonists
The following tables summarize the key adverse findings from preclinical and clinical studies of Antalarmin, NBI-30775, and Pexacerfont.
Table 1: Preclinical Toxicology of First-Generation CRHR-1 Antagonists
| Compound | Species | Study Duration | Route of Administration | Key Adverse Findings |
| Antalarmin | Rat | 14 days | Oral | Mortality at doses ≥ 500 mg/kg/day.[1] |
| Rat | 90 days | Oral | No gross toxicity observed at doses up to 300 mg/kg/day.[1] | |
| Dog | 14 days | Oral | Emesis, decreased body weight, and bone marrow suppression at doses ≥ 50 mg/kg/day.[1] | |
| Pexacerfont | Rat | 3 and 6 months | Oral | Hepatocellular hypertrophy, thyroid gland hypertrophy/hyperplasia and adenomas, pituitary hypertrophy/hyperplasia.[2] |
| Dog | 3 months and 1 year | Oral | Increased liver weights, reduced thyroxine (T4) levels, reversible adverse testicular effects (degeneration of the germinal epithelium).[2] |
Table 2: Clinical Adverse Events of First-Generation CRHR-1 Antagonists
| Compound | Study Phase | Indication | Key Adverse Events | Outcome |
| NBI-30775 (R121919) | Phase I | Healthy Volunteers | Reversible elevation of liver enzymes.[3][4] | Development discontinued.[4] |
| Pexacerfont | Phase II | Generalized Anxiety Disorder | The trial did not meet its primary efficacy endpoint; specific adverse event data are not detailed in the primary publication.[4][5] | Did not demonstrate efficacy.[4] |
Experimental Methodologies
The characterization of the side-effect profiles of these compounds relies on a range of established preclinical and clinical study designs.
Preclinical Toxicology Assessment Workflow
The general workflow for assessing the safety of a new chemical entity, such as a CRHR-1 antagonist, in preclinical studies is outlined below.
Caption: A simplified workflow for preclinical toxicology and safety assessment.
Antalarmin Preclinical Toxicology Studies Preclinical safety evaluation of Antalarmin involved both in vitro and in vivo studies. Genetic toxicology was assessed using a battery of tests including the Salmonella reverse mutation assay, mouse lymphoma assay, and an in vivo rat bone marrow micronucleus assay.[1] In vivo toxicity was evaluated in 14-day dose range-finding studies and 90-day repeat-dose studies in both rats and dogs.[1] The 90-day studies involved daily oral administration of the compound, with comprehensive monitoring of clinical signs, body weight, food consumption, and extensive post-mortem analysis including histopathology.[1]
Pexacerfont Preclinical Toxicology Studies Repeat-dose oral toxicity studies were conducted in rats for 3 and 6 months, and in dogs for 3 months and 1 year.[2] These studies involved regular monitoring and terminal collection of tissues for microscopic examination to identify any target organ toxicities.[2]
NBI-30775 (R121919) Clinical Trial The development of NBI-30775 was halted due to findings in a Phase I clinical trial.[3][4] These trials are the first-in-human studies designed to assess the safety, tolerability, and pharmacokinetics of an investigational drug in a small number of healthy volunteers. The specific protocol details of the trial that identified the liver enzyme elevations are not publicly available.
Summary and Future Directions
The available data on first-generation CRHR-1 antagonists highlight the importance of thorough preclinical toxicology and early clinical safety studies. The adverse findings, ranging from organ-specific toxicities in animals to liver enzyme elevations in humans, underscore the challenges in developing safe and effective modulators of the HPA axis.
While this compound is described as a potent and selective CRHR-1 antagonist, its side-effect profile remains unknown. For a comprehensive comparison and to determine if it offers a better safety margin than its predecessors, the publication of its preclinical and clinical safety data is essential. Future research and development in this area will need to focus on identifying compounds with a wide therapeutic index and minimal off-target effects to unlock the full potential of CRHR-1 antagonism for the treatment of stress-related disorders.
References
- 1. Study of Pexacerfont (BMS-562086) in the Treatment of Outpatients With Generalized Anxiety Disorder | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexacerfont - Wikipedia [en.wikipedia.org]
Statistical analysis for comparing the efficacy of BMS-764459 and a placebo control
A statistical analysis comparing the efficacy of BMS-764459 to a placebo control cannot be provided at this time due to the absence of publicly available clinical trial data for this compound. Current information suggests that this compound is a preclinical substance intended for research purposes only and has not been the subject of human clinical studies.
This compound is identified as a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1)[1]. However, extensive searches for clinical trial registrations, efficacy and safety studies, or any form of quantitative data from human trials have yielded no results for this specific compound. The available information is limited to its chemical properties and its intended use in a laboratory setting[1].
For a comparative statistical analysis as requested, data from randomized, controlled clinical trials are essential. Such trials would typically evaluate the effects of this compound against a placebo in a defined patient population, measuring specific clinical endpoints and biomarkers. Without this fundamental data, it is impossible to generate the requested data tables, experimental protocols, and signaling pathway diagrams that would form the basis of a comparison guide.
Professionals in research and drug development seeking information on the clinical efficacy of Bristol Myers Squibb compounds are encouraged to consult official clinical trial registries and company publications for information on their other therapeutic agents that have undergone clinical investigation.
References
Unveiling the Molecular Dance: A Comparative Guide to CRHR-1 Antagonist Interactions
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a ligand and its target is paramount. This guide provides a comparative analysis of the binding characteristics of prominent Corticotropin-Releasing Hormone Receptor 1 (CRHR-1) antagonists, offering a valuable resource for those engaged in the development of therapeutics targeting stress-related disorders.
The Corticotropin-Releasing Hormone Receptor 1 (CRHR-1) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. Its activation by the endogenous ligand, corticotropin-releasing hormone (CRH), triggers a signaling cascade that is implicated in the pathophysiology of anxiety, depression, and other stress-related conditions. Consequently, the development of CRHR-1 antagonists has been a significant focus of pharmaceutical research.
This guide delves into the molecular interactions of well-characterized CRHR-1 antagonists with their binding pocket, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows. While direct, publicly available binding data for the specific compound BMS-764459 remains elusive, this guide focuses on other extensively studied antagonists to provide a robust comparative framework.
Quantitative Comparison of CRHR-1 Antagonist Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki) of several well-characterized non-peptide CRHR-1 antagonists. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand and is inversely proportional to the binding affinity.
| Compound | Assay System | Ki (nM) | Reference |
| Antalarmin | Rat Cortex Membranes | 1.0 | [1] |
| Human Recombinant CRHR-1 | 3.7 | [1] | |
| R121919 | Human Recombinant CRHR-1 | 2 - 5 | [1] |
| CP-154,526 | CRF1 | 2.7 | [2] |
| DMP696 | CRF1 | ~1.0 (IC50) | [2] |
| GSK561679 | Human Recombinant CRHR-1 | 0.63 (pKi = 8.2) | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Deconstructing the Interaction: Experimental Protocols
The determination of a compound's binding affinity for a receptor is achieved through rigorous experimental procedures. The most common method is the radioligand binding assay, which measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Radioligand Binding Assay for CRHR-1
This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for the CRHR-1 receptor.[3]
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human CRHR-1 receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation of the supernatant.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (containing a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-CRH), and varying concentrations of the unlabeled test compound (antagonist).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known CRHR-1 ligand (e.g., unlabeled CRH or a potent antagonist like Antalarmin) to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification of Radioactivity:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of radioactivity on each filter using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Visualizing the Molecular Pathways and Processes
To better understand the context of CRHR-1 antagonist interaction, the following diagrams, generated using the DOT language, illustrate the CRHR-1 signaling pathway and a typical experimental workflow for determining binding affinity.
References
Safety Operating Guide
Navigating the Safe Disposal of BMS-764459: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of BMS-764459. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a comprehensive approach based on established best practices for the management of hazardous chemical waste.
Core Principles of Chemical Waste Disposal
The handling and disposal of any chemical waste, including this compound, must adhere to fundamental safety and environmental regulations. Key principles include:
-
Waste Minimization: The primary goal is to minimize the generation of hazardous waste.
-
Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste and incompatible materials.[1][2][3]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][4]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[1][5][6]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[7]
Physicochemical Data of this compound
The following table summarizes key physicochemical properties for this compound, providing a quick reference for handling and storage.
| Property | Value |
| Empirical Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.40 g/mol |
| Appearance | White to light brown powder |
| Solubility | DMSO: 20 mg/mL |
| Storage Temperature | Room temperature |
| CAS Number | 1188407-45-5 |
Step-by-Step Disposal Procedures
Treat all this compound waste as hazardous chemical waste.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure.[8] This includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A lab coat or chemical-resistant apron.[9][10]
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or aerosols.
2. Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound:
-
Solid Waste: Includes unused or expired this compound powder and any contaminated disposable lab supplies such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: Includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[1][5] Store in a designated satellite accumulation area.[5]
3. Container Selection and Labeling
-
Container Choice: Use a waste container that is chemically compatible with this compound and any associated solvents. The container must be in good condition and have a secure, leak-proof lid.[1][2][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Waste Accumulation and Storage
-
Handling: Conduct all waste transfers in a well-ventilated area, such as a chemical fume hood.
-
Storage: Keep the waste container securely capped at all times, except when adding waste.[4][6] Store the container in a designated and properly labeled satellite accumulation area that provides secondary containment to mitigate spills.[6][11]
5. Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] They will provide guidance on specific institutional procedures and ensure compliant disposal.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[12]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Guidelines for Segregating and Combining Chemical Wastes into Containers | PennEHRS [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. pfw.edu [pfw.edu]
- 8. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 9. protectivecoverall.com [protectivecoverall.com]
- 10. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
Personal protective equipment for handling BMS-764459
This guide provides crucial safety and logistical information for the handling and disposal of BMS-764459, a potent corticotropin-releasing factor/hormone receptor 1 (CRHR-1) antagonist.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE. At a minimum, a lab coat, protective eyewear, long pants, and closed-toe shoes should be worn for any work in a laboratory where chemical hazards are present.
| Protection Type | Required PPE | Specifications and Use Cases |
| Body Protection | Lab Coat | A standard lab coat is required to protect clothing and skin from potential contamination with the powdered form of this compound.[2] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are mandatory for handling this compound.[3] For extended procedures or when handling stock solutions, double-gloving is recommended. Gloves should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a seal around the eyes are required to protect against airborne powder and splashes of solutions.[2][4] A face shield should be worn over safety goggles when handling larger quantities of the solid or preparing stock solutions, to mitigate splash hazards.[2][4] |
| Respiratory Protection | N95 Respirator or higher | Given that this compound is a powder, an N95 respirator or a higher level of respiratory protection should be used when weighing or otherwise handling the solid compound outside of a certified chemical fume hood to prevent inhalation.[2] |
Operational Plan: Handling and Preparation of Solutions
A systematic workflow is essential for the safe handling of potent compounds like this compound. The following diagram outlines the key steps from material retrieval to waste disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation : Ensure all necessary PPE is correctly worn. Designate a specific area within a chemical fume hood for handling the solid.
-
Weighing : Tare a suitable microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization : Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to the tube to achieve a 10 mM concentration. This compound is soluble in DMSO at 20 mg/mL.
-
Mixing : Vortex the solution until the solid is completely dissolved.
-
Storage : Store the stock solution at -20°C for long-term use.[1]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination, especially given its high water hazard classification (WGK 3).
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and microcentrifuge tubes, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a sealed, labeled hazardous waste container.[5] Do not dispose of these solutions down the drain.[5]
-
Decontamination : Glassware and surfaces should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or DMSO), and the rinsate must be collected as hazardous liquid waste.[5]
-
Institutional Procedures : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5][6] Ensure all containers are labeled with "Hazardous Waste" and the full chemical name.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
